molecular formula C7H6BrIO B1521037 2-Bromo-1-iodo-4-methoxybenzene CAS No. 466639-53-2

2-Bromo-1-iodo-4-methoxybenzene

Cat. No.: B1521037
CAS No.: 466639-53-2
M. Wt: 312.93 g/mol
InChI Key: DIQUDEJWQWDXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-iodo-4-methoxybenzene is a useful research compound. Its molecular formula is C7H6BrIO and its molecular weight is 312.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQUDEJWQWDXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677808
Record name 2-Bromo-1-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466639-53-2
Record name 2-Bromo-1-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-iodo-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-iodo-4-methoxybenzene for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 2-Bromo-1-iodo-4-methoxybenzene, identified by its CAS number 466639-53-2 , has emerged as a highly valuable and versatile intermediate.[1] Its unique trifunctional substitution pattern on the benzene ring, featuring a bromine atom, an iodine atom, and a methoxy group, offers a rich platform for sequential and site-selective chemical transformations. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, and, most critically, its application in the synthesis of high-value compounds, with a focus on providing actionable insights for researchers and professionals in drug development.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 466639-53-2[1]
Molecular Formula C₇H₆BrIO[1]
Molecular Weight 312.93 g/mol [1]
Appearance Colorless to Red to Green clear liquid[2]
Density 2.062 ± 0.06 g/cm³ (Predicted)
Boiling Point 284.9 ± 25.0 °C (Predicted)
Storage Keep in a dark place, Sealed in dry, Room Temperature

Safety Information: this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The Art of Synthesis: Crafting this compound

The regioselective synthesis of polysubstituted aromatic compounds like this compound requires a nuanced understanding of directing group effects and reaction mechanisms. Two primary synthetic routes have been established, each with its own set of advantages and mechanistic intricacies.

Route 1: Electrophilic Iodination of 3-Bromoanisole

This approach leverages the directing effect of the methoxy and bromo substituents on an anisole ring.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-bromoanisole (1.0 eq) in dichloromethane, add mercuric oxide (HgO, 0.76 eq) and a catalytic amount of acetic anhydride.

  • Reaction Initiation: Reflux the mixture for 30 minutes.

  • Iodination: Add iodine (I₂, 1.3 eq) portion-wise over several hours while maintaining the reflux.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), filter the reaction mixture through celite. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[2]

Causality of Experimental Choices:

  • Directed ortho-Metalation Principle: The regioselectivity of the iodination is a classic example of electrophilic aromatic substitution on a substituted benzene ring. The methoxy group is a strong activating and ortho-, para-directing group, while the bromine atom is a deactivating but also ortho-, para-directing group. In the case of 3-bromoanisole, the position ortho to the methoxy group and meta to the bromine (C2 position) and the position para to the methoxy group and ortho to the bromine (C6 position) are activated. However, the concept of directed ortho-metalation provides a deeper understanding. The Lewis acidic iodine reagent can coordinate with the Lewis basic oxygen of the methoxy group, directing the electrophilic attack to the adjacent ortho position (C2).

  • Role of Mercuric Oxide: Mercuric oxide acts as a co-reagent that facilitates the iodination by activating the iodine, making it a more potent electrophile.

Synthesis_Route_1 3-Bromoanisole 3-Bromoanisole Intermediate_Complex Directed Iodination (ortho to OMe) 3-Bromoanisole->Intermediate_Complex I₂, HgO, Ac₂O DCM, Reflux This compound This compound Intermediate_Complex->this compound Workup & Purification

Synthesis of this compound from 3-Bromoanisole.
Route 2: Sandmeyer Reaction of 2-Bromo-4-methoxyaniline

An alternative and often high-yielding approach begins with the corresponding aniline derivative.

Experimental Protocol:

  • Diazotization: Dissolve 2-bromo-4-methoxyaniline (1.0 eq) in a mixture of acetonitrile and aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (KI, 1.5 eq) in water. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Pour the reaction mixture into water and extract with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography to yield this compound.[1]

Causality of Experimental Choices:

  • The Sandmeyer Reaction: This is a powerful transformation that converts an aromatic amine into an aryl halide via a diazonium salt intermediate. The reaction is known for its reliability and broad substrate scope.

  • Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and ensure a high yield of the desired product.

Synthesis_Route_2 2-Bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline Diazonium_Salt [Ar-N₂]⁺Cl⁻ (in situ) 2-Bromo-4-methoxyaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium_Salt->this compound KI, H₂O

Sandmeyer reaction for the synthesis of this compound.

Applications in Cross-Coupling Reactions: A Gateway to Molecular Complexity

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-1 position, leaving the bromine at C-2 available for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The higher reactivity of the C-I bond in this compound allows for the selective introduction of an aryl or vinyl group at this position.

General Protocol for Selective Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent and water, separate the layers, extract the aqueous phase, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Again, the C-I bond of this compound reacts preferentially.

General Protocol for Selective Sonogashira Coupling:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed amine base (e.g., triethylamine or diisopropylethylamine), which can also serve as the solvent.

  • Reagent Addition: Add the terminal alkyne (1.1-1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Workup and Purification: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[2][4]

Heck-Mizoroki Reaction

The Heck reaction couples the aryl halide with an alkene. The regioselectivity at the C-I bond is also observed in this transformation.

General Protocol for Selective Heck Reaction:

  • Reaction Setup: In a sealed tube or Schlenk flask, combine this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 eq).

  • Solvent Addition: Add a degassed polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction: Heat the reaction mixture to a high temperature (typically 100-140 °C) and monitor by TLC or GC-MS.

  • Workup and Purification: After completion, cool the reaction, filter off any solids, dilute the filtrate with water, and extract with an organic solvent. Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.[5][6]

Cross_Coupling cluster_0 This compound cluster_1 Cross-Coupling Reactions cluster_2 Products Start C₇H₆BrIO Suzuki Suzuki-Miyaura (R-B(OH)₂) Start->Suzuki Pd cat., Base Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd cat., Cu(I), Base Heck Heck-Mizoroki (R-CH=CH₂) Start->Heck Pd cat., Base Product_Suzuki 2-Bromo-4-methoxy-1-arylbenzene Suzuki->Product_Suzuki Product_Sonogashira 2-Bromo-1-alkynyl-4-methoxybenzene Sonogashira->Product_Sonogashira Product_Heck 2-Bromo-1-alkenyl-4-methoxybenzene Heck->Product_Heck

Selective cross-coupling reactions of this compound.

Application in Pharmaceutical Synthesis: A Case Study

The true value of a versatile building block like this compound is demonstrated through its successful application in the synthesis of biologically active molecules. A notable example is its use as a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

In a patent describing the synthesis of Dapagliflozin analogues, a similar dihalogenated aromatic compound is utilized in a crucial Suzuki coupling step to construct the C-aryl glucoside core of the molecule.[7] The underlying principle of leveraging the differential reactivity of two different halogen atoms on a benzene ring is central to this synthetic strategy. This allows for the precise and controlled assembly of the complex molecular framework required for biological activity. The ability to perform sequential cross-coupling reactions on a single aromatic core is a powerful tool for medicinal chemists in lead optimization and the development of new chemical entities.

Conclusion

This compound is a powerful and versatile building block for advanced organic synthesis. Its well-defined regiochemistry of synthesis and the differential reactivity of its halogen atoms make it an ideal substrate for sequential cross-coupling reactions. For researchers and professionals in drug development, this compound offers a reliable and efficient platform for the construction of complex molecular scaffolds, enabling the exploration of new chemical space and the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the pursuit of innovative chemical solutions.

References

The Strategic Utility of 2-Bromo-1-iodo-4-methoxybenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-1-iodo-4-methoxybenzene has emerged as a highly versatile and valuable intermediate, particularly in the realms of pharmaceutical discovery and materials science. Its unique trifunctional substitution pattern on the benzene ring offers a powerful platform for selective and sequential cross-coupling reactions. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this important synthetic tool.

Introduction: The Rationale for Trifunctional Scaffolds

The pursuit of novel therapeutics and advanced materials necessitates the development of efficient and modular synthetic strategies. Aryl halides and pseudo-halides are foundational components in this endeavor, serving as key electrophilic partners in a myriad of cross-coupling reactions. Among these, di- and tri-functionalized benzene derivatives offer a distinct advantage by enabling iterative and site-selective modifications. This compound (CAS No. 466639-53-2) is a prime example of such a scaffold, featuring two distinct halogen atoms—bromine and iodine—and an electron-donating methoxy group.[1][2] This arrangement is not arbitrary; it is a carefully orchestrated combination that allows for a high degree of control over synthetic outcomes.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this molecule's utility. The C-I bond is weaker and more susceptible to oxidative addition by palladium(0) catalysts than the C-Br bond.[3] This reactivity differential allows for selective functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations. The methoxy group, positioned para to the iodine and meta to the bromine, influences the electronic properties of the ring, further modulating the reactivity of the halogenated sites. This inherent orthogonality makes this compound a powerful tool for the convergent synthesis of complex molecules, a critical consideration in multi-step drug development programs.[4][5]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in the laboratory.

PropertyValueReference
CAS Number 466639-53-2[1]
Molecular Formula C₇H₆BrIO[1][6]
Molecular Weight 312.93 g/mol [1][6]
Boiling Point 284.9±25.0 °C (Predicted)[7][8]
Density 2.062±0.06 g/cm³ (Predicted)[7][8]
Appearance Colorless to red to green clear liquid[7]
Storage Keep in a dark place, sealed in dry, room temperature[7][8]

Spectroscopic Characterization:

Proton Nuclear Magnetic Resonance (¹H NMR) is a critical tool for confirming the identity and purity of this compound. A representative ¹H NMR spectrum (300 MHz, CDCl₃) exhibits the following key signals:

  • δ 7.68 (d, J = 8.8 Hz, 1H): This doublet corresponds to the proton ortho to the iodine atom.

  • δ 7.19 (d, J = 2.8 Hz, 1H): This doublet represents the proton ortho to the bromine atom.

  • δ 6.59 (dd, J = 2.8 Hz, J = 8.8 Hz, 1H): This doublet of doublets is assigned to the proton ortho to the methoxy group and meta to both halogens.

  • δ 3.77 (s, 3H): This singlet is characteristic of the methoxy group protons.[6][7]

Synthesis of this compound

The reliable and scalable synthesis of this compound is crucial for its widespread application. Two common and effective synthetic routes are detailed below.

Iodination of 3-Bromoanisole

This method provides a high-yielding pathway starting from the commercially available 3-bromoanisole.

G 3-Bromoanisole 3-Bromoanisole This compound This compound 3-Bromoanisole->this compound I₂, HgO, Ac₂O, CH₂Cl₂ reflux

Figure 1: Synthesis of this compound from 3-Bromoanisole.

Experimental Protocol:

  • To a solution of 3-bromoanisole (10 g, 53.5 mmol) in dichloromethane (100 mL), add mercuric oxide (8.8 g, 40.6 mmol) and acetic anhydride (1 mL).

  • Heat the mixture to reflux for 30 minutes with stirring.

  • Add iodine (17.6 g, 69.5 mmol) in six portions at 12-hour intervals, maintaining reflux after each addition.

  • After the final addition and reflux period, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography using cyclohexane as the eluent to yield this compound as a colorless oil (typically >90% yield).[6][7]

Sandmeyer Reaction of 2-Bromo-4-methoxyaniline

An alternative approach involves the diazotization of 2-bromo-4-methoxyaniline followed by the introduction of iodine.

G 2-Bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline Diazonium Salt Diazonium Salt 2-Bromo-4-methoxyaniline->Diazonium Salt 1. HCl, NaNO₂, 0-5 °C This compound This compound Diazonium Salt->this compound 2. KI

Figure 2: Sandmeyer synthesis of this compound.

Experimental Protocol:

  • Dissolve 2-bromo-4-methoxyaniline (5 g, 29 mmol) in acetonitrile (80 mL).

  • Add aqueous hydrochloric acid (15 mL of concentrated HCl in 50 mL of water) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (2.4 g, 34.87 mmol) in water (50 mL) while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes to ensure complete diazotization.

  • To the resulting diazonium salt solution, add a solution of potassium iodide (7.23 g, 43.59 mmol) in water (50 mL).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water (300 mL) and extract with dichloromethane.

  • Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure to afford the product.[6]

Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.[4]

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] The higher reactivity of the C-I bond in this compound allows for selective coupling at this position.[10]

G cluster_0 Sonogashira Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Pd catalyst, Cu(I) cocatalyst, base Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Product

Figure 3: Selective Sonogashira coupling at the iodo position.

General Protocol for Sonogashira Coupling:

  • In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-5 mol%).

  • Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine).

  • Add the terminal alkyne (1.1-1.5 eq) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

This selective coupling yields a 2-bromo-4-methoxy-1-alkynylbenzene, which retains the bromine atom for subsequent functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[11] Similar to the Sonogashira reaction, the C-I bond of this compound can be selectively coupled.[3]

G cluster_1 Suzuki-Miyaura Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Pd catalyst, base Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Coupled Product

Figure 4: Selective Suzuki-Miyaura coupling at the iodo position.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • De-gas the mixture by bubbling an inert gas through it for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the residue by column chromatography.

This selective reaction produces a 2-bromo-4-methoxy-substituted biaryl or vinylbenzene, which is a valuable intermediate for further synthetic elaboration.

Safety and Handling

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[1][12]

  • H319: Causes serious eye irritation.[1][12]

  • H335: May cause respiratory irritation.[1][12]

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[13]

Conclusion

This compound is a strategically designed and highly effective building block for modern organic synthesis. Its differential halogen reactivity allows for selective and sequential functionalization through well-established cross-coupling methodologies like the Sonogashira and Suzuki-Miyaura reactions. This capability is of paramount importance in the synthesis of complex molecules for pharmaceutical and materials science applications.[14] The reliable synthetic routes and well-characterized properties of this compound make it an indispensable tool for researchers and drug development professionals seeking to streamline their synthetic endeavors and accelerate innovation.

References

2-Bromo-1-iodo-4-methoxybenzene IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Bromo-1-iodo-4-methoxybenzene

Executive Summary

The systematic naming of polysubstituted aromatic compounds is a cornerstone of organic chemistry, ensuring unambiguous communication among researchers, scientists, and regulatory bodies. The compound bearing bromo, iodo, and methoxy substituents on a benzene ring presents an excellent case study for applying the hierarchical rules of IUPAC nomenclature. While the name "this compound" accurately describes the molecular structure, it does not represent the Preferred IUPAC Name (PIN). By recognizing the methoxybenzene moiety as the IUPAC-retained parent name "anisole," a more refined nomenclature is achieved. This guide provides a detailed, step-by-step analysis of both the systematic and preferred naming conventions, establishing 5-Bromo-2-iodoanisole as the Preferred IUPAC Name.

Structural Analysis of the Target Compound

The subject of this guide is a trisubstituted benzene derivative. A precise understanding of its structure is the prerequisite for applying any nomenclature system. The molecule consists of a central benzene ring with three substituents:

  • A bromine atom (-Br)

  • An iodine atom (-I)

  • A methoxy group (-OCH₃)

The relative positions of these substituents are critical and are depicted in the diagram below.

Figure 1: Molecular structure of the target compound.

IUPAC Nomenclature Pathway 1: The Preferred Method (Using a Retained Name)

The IUPAC system retains the common names for several simple benzene derivatives because of their widespread use.[1][2] When a molecule contains such a moiety, it is designated as the parent compound, which simplifies the naming process.

Step 2.1: Identification of the Parent Compound

The presence of a methoxy group (-OCH₃) on the benzene ring allows the use of the IUPAC-retained name anisole .[1][3] Designating anisole as the parent structure is the preferred nomenclature pathway.

Step 2.2: Numbering the Anisole Ring

When a retained name like anisole is used, the carbon atom bearing the principal functional group (in this case, the methoxy group) is automatically assigned to position C1.[3]

Step 2.3: Application of the Lowest Locant Rule

With C1 established, the ring must be numbered to assign the lowest possible locants to the remaining substituents (bromo and iodo).[4][5] There are two potential numbering directions:

Numbering DirectionSubstituent at C2Substituent at C3Substituent at C4Substituent at C5Substituent at C6Resulting Locant Set
ClockwiseIodo--Bromo-1, 2, 5
Counter-clockwise-Bromo--Iodo1, 3, 6

To select the correct sequence, we compare the locant sets at the first point of difference. The set (1, 2, 5) is lower than (1, 3, 6), and therefore, the clockwise numbering scheme is correct.

Figure 2: Numbering scheme using anisole as the parent compound.

Step 2.4: Alphabetical Citation of Substituents

The remaining substituents, bromo and iodo, are cited as prefixes in alphabetical order, irrespective of their locant numbers.[6] "Bromo" precedes "iodo" alphabetically.

Step 2.5: Final Assembly of the Preferred IUPAC Name (PIN)

Combining the alphabetically ordered substituents with their assigned locants and the parent name yields the final, preferred name.

5-Bromo + 2-iodo + anisole5-Bromo-2-iodoanisole

IUPAC Nomenclature Pathway 2: The General Systematic Method

If no substituent that confers a retained name is present, or if one chooses to use the fundamental parent "benzene," a different systematic approach is required. This method is valid but does not yield the Preferred IUPAC Name in this case.

Step 3.1: Designating "Benzene" as the Parent

Here, the parent compound is simply benzene . All three groups—bromo, iodo, and methoxy—are treated as substituents.

Step 3.2: Determining the Lowest Locant Set

The primary objective is to number the ring to give the substituents the lowest possible set of locants.[5][7] We must test the numbering sequence starting from each substituent.

Starting PositionNumbering DirectionLocant Set
Iodo (C1) Towards Bromo1, 2, 4
Bromo (C1)Towards Iodo1, 2, 5
Methoxy (C1)Towards Iodo1, 3, 6

Comparing the resulting locant sets, (1, 2, 4) is the lowest. Therefore, the numbering must begin at the iodine atom and proceed towards the bromine atom.

References

Introduction: The Strategic Importance of a Dihalogenated Anisole Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-iodo-4-methoxybenzene and Its Synonyms: A Core Intermediate in Modern Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a pivotal intermediate, valued for its unique electronic properties and the differential reactivity of its halogen substituents. This guide offers a comprehensive technical overview of this compound, its various synonyms and isomers, its synthesis, and its critical applications, with a focus on the underlying chemical principles that govern its utility. For researchers and drug development professionals, a deep understanding of such reagents is not merely advantageous but essential for innovation.

Nomenclature and Isomeric Distinction: A Critical Clarification

A frequent point of confusion in sourcing and utilizing this reagent lies in the precise identification of the intended isomer. The substitution pattern on the benzene ring dramatically influences reactivity, and thus, a clear understanding of the nomenclature is crucial.

The primary compound of interest, This compound , is systematically named with the substituents listed alphabetically. However, it is frequently referred to by a variety of synonyms in chemical literature and commercial listings.

Common Synonyms and Identifiers for CAS Number 466639-53-2:

  • 3-Bromo-4-iodoanisole

  • Benzene, 2-bromo-1-iodo-4-methoxy-

  • 2-Bromo-1-iodo-4-methoxy-benzene

It is imperative to distinguish this compound from its isomers, which possess different chemical properties and are identified by unique CAS numbers.

Structure IUPAC Name Common Synonyms CAS Number
alt text
This compound3-Bromo-4-iodoanisole466639-53-2
alt text
2-Bromo-4-iodo-1-methoxybenzene2-Bromo-4-iodoanisole182056-39-9
alt text
4-Bromo-1-iodo-2-methoxybenzene5-Bromo-2-iodoanisole791642-68-7
alt text
4-Bromo-2-iodo-1-methoxybenzene4-Bromo-2-iodoanisole98273-59-7
alt text
1-Bromo-2-iodo-4-methoxybenzene4-Bromo-3-iodoanisole4897-68-1

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are well-defined, providing a clear fingerprint for its identification and characterization.

Property Value
Molecular Formula C₇H₆BrIO
Molecular Weight 312.93 g/mol
Appearance Colorless to red to green clear liquid
Density 2.062 ± 0.06 g/cm³ (Predicted)
Boiling Point 284.9 ± 25.0 °C (Predicted)
Refractive Index 1.65
Storage Keep in a dark place, sealed in dry, room temperature
Spectroscopic Characterization:
  • ¹H NMR (300 MHz, CDCl₃): δ 7.68 (d, J = 8.8 Hz, 1H), 7.19 (d, J = 2.8 Hz, 1H), 6.59 (dd, J = 2.8 Hz, J = 8.8 Hz, 1H), 3.77 (s, 3H). The distinct signals and coupling constants are indicative of the 1,2,4-trisubstituted benzene ring. The downfield singlet at 3.77 ppm corresponds to the methoxy group protons.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the methoxy group will appear around 55-60 ppm, while the aromatic carbons will be in the 110-160 ppm range. The carbons bonded to the halogens will be significantly influenced by their electronegativity and size.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one iodine atom (¹²⁷I). The molecular ion peak (M⁺) will be observed at m/z 312 and 314.

Synthesis of this compound: A Comparative Analysis

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations.

Route 1: Iodination of 3-Bromoanisole

This method involves the direct iodination of 3-bromoanisole.

Start 3-Bromoanisole Reagents I₂, HgO, Ac₂O in CH₂Cl₂ Start->Reagents Reflux Product This compound Reagents->Product

Caption: Synthesis via iodination of 3-bromoanisole.

Protocol:

  • To a solution of 3-bromoanisole (10 g, 53.5 mmol) in dichloromethane (100 mL), add mercuric oxide (8.8 g, 40.6 mmol) and acetic anhydride (1 mL).

  • Reflux the mixture for 30 minutes.

  • Add iodine (17.6 g, 69.5 mmol) portion-wise over several hours and continue refluxing.

  • Upon reaction completion, filter the mixture and wash the filtrate with saturated sodium thiosulfate solution.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Route 2: Sandmeyer Reaction of 2-Bromo-4-methoxyaniline

This classic transformation proceeds via a diazonium salt intermediate.

Start 2-Bromo-4-methoxyaniline Diazotization NaNO₂, aq. HCl 0-5 °C Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Iodination KI Diazonium->Iodination Product This compound Iodination->Product

Caption: Synthesis via Sandmeyer reaction.

Protocol:

  • Dissolve 2-bromo-4-methoxyaniline in a mixture of acetonitrile and aqueous HCl.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at low temperature.

  • Add a solution of potassium iodide in water and allow the reaction to warm to room temperature overnight.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Dry the combined organic layers over magnesium sulfate, concentrate, and purify the product.

Comparative Analysis:

Factor Route 1 (Iodination) Route 2 (Sandmeyer)
Starting Material 3-Bromoanisole2-Bromo-4-methoxyaniline
Reagents Iodine, Mercuric Oxide (toxic)Sodium Nitrite, Potassium Iodide
Yield Generally high (up to 94%)Typically good (up to 92%)
Scalability Limited by the use of HgOMore amenable to large scale
Safety Use of highly toxic mercuric oxideDiazonium salts can be explosive

Applications in Advanced Organic Synthesis: The Power of Selective Cross-Coupling

The primary utility of this compound lies in its capacity for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity. The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling catalytic cycles.

cluster_cycle Pd(0) Catalytic Cycle cluster_reactivity Differential Reactivity Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Aryl-Pd(II)-Halide) Pd0->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation R-M RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-R CI_Bond C-I Bond (Weaker, more polarizable) Faster Faster Oxidative Addition CI_Bond->Faster CBr_Bond C-Br Bond (Stronger) Slower Slower Oxidative Addition CBr_Bond->Slower Faster->OxAdd Selective Reaction at Iodine

Caption: Selective palladium-catalyzed cross-coupling.

This allows for a stepwise functionalization strategy, where the iodine is displaced first, leaving the bromine available for a subsequent, different coupling reaction. This is invaluable for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Suzuki-Miyaura Coupling

A robust method for forming C-C bonds with boronic acids or their esters.

Protocol:

  • To a degassed mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst like Pd(PPh₃)₄ (3-5 mol%).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, wash with water and brine, and dry the organic layer.

  • Purify the product by column chromatography.

Sonogashira Coupling

Forms a C-C bond with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Protocol:

  • To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Upon completion, filter off any solids, concentrate the filtrate, and purify the product.

Heck Coupling

Couples the aryl halide with an alkene.

Protocol:

  • Combine this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in a sealed tube with a solvent like DMF.

  • Heat the reaction to 80-120 °C.

  • After cooling, work up the reaction as described for the Suzuki coupling and purify the product.

Significance in Drug Discovery and Medicinal Chemistry

The 1,2,4-trisubstituted aromatic scaffold provided by this compound is a common motif in many biologically active molecules. The ability to selectively introduce different functionalities at the 1- and 2-positions allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. The methoxy group can also serve as a key hydrogen bond acceptor or be demethylated to a phenol for further functionalization.

While specific examples of marketed drugs directly synthesized from this exact intermediate are not readily found in the public domain, its analogs are widely used. For instance, dihalogenated aromatic compounds are crucial in the synthesis of kinase inhibitors, where different substituents are installed to occupy specific pockets in the enzyme's active site.

BuildingBlock 2-Bromo-1-iodo-4- methoxybenzene Step1 Selective Coupling at C-I (e.g., Suzuki) BuildingBlock->Step1 Intermediate1 Brominated Intermediate Step1->Intermediate1 Step2 Second Coupling at C-Br (e.g., Buchwald) Intermediate1->Step2 FinalCompound Complex Drug Candidate Step2->FinalCompound Target Biological Target (e.g., Kinase) FinalCompound->Target Inhibition

Caption: Synthetic strategy in drug discovery.

Conclusion

This compound and its synonyms, particularly 3-Bromo-4-iodoanisole, represent a class of exceptionally useful and versatile synthetic intermediates. The key to their utility lies in the differential reactivity of the two halogen atoms, which enables selective, stepwise functionalization through a variety of powerful cross-coupling reactions. For researchers in drug discovery and materials science, a thorough understanding of the nomenclature, properties, synthesis, and reactivity of this compound is essential for the rational design and efficient execution of complex synthetic strategies. As the demand for novel, highly functionalized molecules continues to grow, the importance of such strategic building blocks will undoubtedly increase.

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-4-iodoanisole (CAS No. 466639-53-2), a key halogenated building block in modern organic synthesis. The document details a robust and regioselective synthetic pathway commencing from commercially available anisole, proceeding through electrophilic iodination followed by targeted bromination. We delve into the causality behind the synthetic strategy, focusing on the directing effects of substituents on the aromatic ring. Furthermore, a complete suite of analytical techniques for structural verification and purity assessment is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile chemical intermediate.

Introduction: The Strategic Importance of 3-Bromo-4-iodoanisole

3-Bromo-4-iodoanisole, systematically named 2-Bromo-1-iodo-4-methoxybenzene, is a di-halogenated aromatic compound of significant value in the fields of pharmaceutical development and fine chemical synthesis.[1] Its utility stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more susceptible to oxidative addition with transition metal catalysts, making it the preferred site for a variety of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] This allows for the selective introduction of a molecular fragment at the C4 position. Subsequently, the more robust C-Br bond at the C3 position remains available for a second, distinct functionalization, enabling a sequential and highly controlled approach to building complex molecular architectures.[1] This orthogonal reactivity makes 3-Bromo-4-iodoanisole an invaluable intermediate for creating diverse compound libraries in drug discovery and for constructing core scaffolds of advanced materials.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 3-Bromo-4-iodoanisole requires the regioselective introduction of two different halogen atoms onto the anisole core. The methoxy (-OCH₃) group is a powerful activating, ortho, para-directing substituent. This inherent directing effect is the cornerstone of the synthetic strategy. A logical and efficient pathway involves a two-step electrophilic aromatic substitution sequence starting from anisole.

Step 1: Electrophilic Iodination of Anisole

The initial step is the iodination of anisole to produce the intermediate, 4-iodoanisole. Due to the strong para-directing influence of the methoxy group and steric hindrance at the ortho positions, this reaction proceeds with high regioselectivity to yield the desired para-substituted product.[2] While molecular iodine (I₂) itself is a relatively weak electrophile, its reactivity can be significantly enhanced by an activating agent or an oxidizing agent which generates a more potent iodinating species in situ.[3][4] Common and effective iodinating systems include N-Iodosuccinimide (NIS), often with a catalytic amount of acid, or a combination of iodine with an oxidant like mercuric oxide (HgO).[5][6]

Step 2: Electrophilic Bromination of 4-Iodoanisole

With the C4 position occupied by iodine, the subsequent bromination is directed by both the methoxy and iodo substituents. The methoxy group directs incoming electrophiles to its ortho positions (C3 and C5). The iodine atom is a deactivating group but is also ortho, para-directing. In this case, both groups cooperatively direct the incoming electrophile to the C3 position (which is ortho to the methoxy group and ortho to the iodo group). This convergence of directing effects ensures high regioselectivity for the desired 3-Bromo-4-iodoanisole product. N-Bromosuccinimide (NBS) is an excellent choice for this transformation as it is a safer and more manageable source of electrophilic bromine compared to liquid Br₂.[5][7]

An alternative, powerful strategy for such syntheses is the Sandmeyer reaction , which involves the conversion of an aromatic amine to a diazonium salt, followed by displacement with a halide.[8][9][10] For instance, one could theoretically start with 3-bromo-4-methoxyaniline, perform diazotization with nitrous acid, and introduce the iodine atom using potassium iodide.[11] While highly effective, the electrophilic substitution route from anisole is often preferred for its operational simplicity and use of readily available starting materials.

Detailed Experimental Protocols

Disclaimer: These procedures should only be performed by trained chemists in a properly equipped fume hood with appropriate personal protective equipment.

Synthesis of 4-Iodoanisole (Intermediate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anisole (1.0 eq) and a suitable solvent such as acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the anisole is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS or iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-iodoanisole can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Synthesis of 3-Bromo-4-iodoanisole (Final Product)
  • Setup: In a 250 mL round-bottom flask, dissolve the crude 4-iodoanisole (1.0 eq) from the previous step in acetonitrile or another suitable polar aprotic solvent.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 3-6 hours. Monitor by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄. After filtration, remove the solvent by rotary evaporation. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 3-Bromo-4-iodoanisole as a liquid.[12]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Bromo-4-iodoanisole.

Physical and Chemical Properties
PropertyValueReference
CAS Number 466639-53-2[13]
Molecular Formula C₇H₆BrIO[13]
Molecular Weight 312.93 g/mol [13][14]
Appearance Colorless to pale yellow liquid
Boiling Point 90 °C / 2 mmHg[15]
Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.[16][17]

  • ¹H NMR: The proton NMR spectrum is highly diagnostic. The methoxy group (-OCH₃) will appear as a sharp singlet. The three aromatic protons are chemically distinct and will exhibit a characteristic splitting pattern.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: one for the methoxy carbon and six for the aromatic carbons, reflecting the asymmetry of the molecule.

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Description Chemical Shift (δ, ppm)
~ 7.7(d, 1H), Aromatic H~ 159
~ 7.1(dd, 1H), Aromatic H~ 140
~ 6.8(d, 1H), Aromatic H~ 132
~ 3.8(s, 3H), -OCH₃~ 118
~ 114
~ 85
~ 56

The IR spectrum helps to identify the functional groups present in the molecule.

IR Data
Wavenumber (cm⁻¹) Vibrational Mode
3000 - 2850C-H stretch (aromatic and methyl)
1600 - 1450C=C stretch (aromatic ring)
1250 - 1200C-O stretch (aryl ether, asymmetric)
1050 - 1020C-O stretch (aryl ether, symmetric)
< 700C-Br and C-I stretches

Mass spectrometry confirms the molecular weight and elemental composition, particularly the presence of bromine.

  • Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z ≈ 312.

  • Isotopic Pattern: A crucial diagnostic feature is the presence of an M+2 peak at m/z ≈ 314 with nearly the same intensity as the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance).

Visualized Workflows and Schemes

Overall Experimental Workflow

G cluster_synthesis Synthesis cluster_processing Processing cluster_analysis Analysis Anisole Anisole Iodoanisole Iodoanisole Anisole->Iodoanisole NIS, MeCN CrudeProduct CrudeProduct Iodoanisole->CrudeProduct NBS, MeCN Workup Aqueous Workup & Extraction CrudeProduct->Workup Purification Flash Column Chromatography Workup->Purification Characterization NMR, IR, MS Analysis Purification->Characterization

Caption: High-level workflow for the synthesis and analysis.

Synthetic Reaction Scheme

reaction_scheme start Anisole intermediate 4-Iodoanisole start:e->intermediate:w final 3-Bromo-4-iodoanisole intermediate:e->final:w reagent1 Step 1: N-Iodosuccinimide (NIS) Acetonitrile reagent1:e->start:w reagent2 Step 2: N-Bromosuccinimide (NBS) Acetonitrile reagent2:e->intermediate:w

Caption: Two-step synthesis from anisole.

Conclusion

This guide has outlined a reliable and well-rationalized approach for the synthesis of 3-Bromo-4-iodoanisole. The presented two-step electrophilic halogenation strategy leverages fundamental principles of substituent effects in aromatic chemistry to achieve high regioselectivity. The detailed protocols for synthesis, purification, and characterization serve as a practical resource for chemists. The unique reactivity of 3-Bromo-4-iodoanisole ensures its continued importance as a strategic building block in the development of novel pharmaceuticals and complex organic molecules.

References

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-1-iodo-4-methoxybenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug development. This document offers a detailed interpretation of the ¹H NMR spectrum, including chemical shifts, coupling constants, and multiplicities. Due to the absence of publicly available experimental ¹³C NMR data, a predicted spectrum is discussed based on established principles of substituent effects on aromatic systems. Furthermore, this guide outlines a robust, field-proven methodology for the acquisition and processing of NMR data for this class of compounds, ensuring data integrity and reproducibility. The causality behind experimental choices and the principles of spectral interpretation are explained to provide a deeper understanding for researchers in the field.

Introduction

This compound (CAS No. 46639-53-2) is a polysubstituted aromatic compound featuring a methoxy group, a bromine atom, and an iodine atom on a benzene ring.[1] The unique arrangement of these substituents, with their distinct electronic and steric properties, makes NMR spectroscopy an invaluable tool for its structural elucidation and purity assessment. The methoxy group acts as an electron-donating group through resonance, while the halogens (bromine and iodine) are electron-withdrawing through induction but can also exhibit some weak resonance donation. The interplay of these effects results in a characteristic NMR fingerprint that can be decisively interpreted. This guide will delve into the intricacies of the NMR data of this compound, providing a foundational understanding for its use in further research and development.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The experimental data, acquired in deuterated chloroform (CDCl₃) at 300 MHz, is presented below.[2][3]

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.68Doublet (d)8.81HH-6
7.19Doublet (d)2.81HH-3
6.59Doublet of doublets (dd)8.8, 2.81HH-5
3.77Singlet (s)-3H-OCH₃
Causality of Observed Chemical Shifts and Coupling Patterns:

The interpretation of the ¹H NMR spectrum is rooted in the understanding of electronic effects and spin-spin coupling.

  • H-6 (δ 7.68, d, J = 8.8 Hz): This proton is deshielded due to the anisotropic effect of the adjacent iodine atom and the inductive effect of the bromine atom. It appears as a doublet due to coupling with the neighboring H-5 proton.

  • H-3 (δ 7.19, d, J = 2.8 Hz): This proton is ortho to the bromine atom and meta to the iodine and methoxy groups. Its chemical shift is influenced by the inductive withdrawal of the bromine. It is split into a doublet by the H-5 proton.

  • H-5 (δ 6.59, dd, J = 8.8, 2.8 Hz): This proton is ortho to the electron-donating methoxy group, which causes significant shielding and an upfield shift. It appears as a doublet of doublets due to coupling with both H-6 and H-3. The larger coupling constant (8.8 Hz) corresponds to the ortho coupling with H-6, and the smaller coupling constant (2.8 Hz) is due to the meta coupling with H-3.

  • -OCH₃ (δ 3.77, s): The three protons of the methoxy group are equivalent and do not have any neighboring protons to couple with, hence they appear as a sharp singlet.

The following diagram illustrates the assignments of the protons on the aromatic ring.

Caption: Molecular structure of this compound with proton assignments.

Predicted ¹³C NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppmRationale for Prediction
C-1 (C-I)~90-100The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect".
C-2 (C-Br)~115-125The carbon attached to the bromine atom will be deshielded compared to an unsubstituted benzene, but less so than a carbon attached to a more electronegative halogen.
C-3 (CH)~118-128This carbon is ortho to the bromine and meta to the iodine and methoxy groups, leading to a moderately deshielded environment.
C-4 (C-OCH₃)~155-165The carbon attached to the electron-donating methoxy group will be significantly deshielded due to the resonance effect.
C-5 (CH)~110-120This carbon is ortho to the methoxy group and will experience significant shielding.
C-6 (CH)~130-140This carbon is ortho to the iodine atom and will be deshielded.
-OCH₃~55-60The methoxy carbon chemical shift is typical for this functional group.

It is important to note that these are estimations, and the actual experimental values may vary. The prediction is based on established substituent chemical shift (SCS) effects for iodo, bromo, and methoxy groups on a benzene ring.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Shim the magnetic field to achieve a narrow and symmetrical TMS signal, ensuring high resolution.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30-45 degrees (to allow for faster relaxation and a higher number of scans in a given time).

      • Spectral width: ~16 ppm (to cover the entire proton chemical shift range).

      • Acquisition time: ~2-3 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30-45 degrees.

      • Spectral width: ~250 ppm.

      • Acquisition time: ~1-2 seconds.

      • Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons).

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum.

    • Identify the chemical shifts of the carbon signals in the ¹³C spectrum.

The following diagram outlines the experimental workflow for NMR analysis.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution in CDCl3 with TMS) InstrumentSetup Instrument Setup & Calibration (Tuning, Matching, Shimming) SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Data Acquisition (1D Proton Spectrum) InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Data Acquisition (Proton-Decoupled Spectrum) InstrumentSetup->C13_Acquisition DataProcessing Data Processing (FT, Phasing, Calibration) H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis & Interpretation (Chemical Shifts, Coupling, Integration) DataProcessing->SpectralAnalysis

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Conclusion

This in-depth technical guide provides a thorough analysis of the ¹H NMR spectrum of this compound and a predictive interpretation of its ¹³C NMR spectrum. The detailed experimental protocol ensures that researchers can acquire high-quality, reliable data for this compound. A comprehensive understanding of the NMR spectroscopic features of this compound is crucial for its application in synthetic chemistry and drug discovery, enabling accurate structural verification and the assessment of sample purity. The principles and methodologies outlined in this guide are broadly applicable to the characterization of other polysubstituted aromatic compounds.

References

Introduction: The Strategic Value of 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-1-iodo-4-methoxybenzene

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation, particularly in the fields of pharmaceutical discovery and material science. Among the vast arsenal of building blocks, this compound (CAS: 466639-53-2) emerges as a synthon of exceptional utility.[1][2] Its value lies not merely in the presence of multiple reactive sites, but in the pronounced differential reactivity between its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent electronic disparity allows for a highly regioselective, sequential approach to molecular construction, empowering chemists to forge complex architectures with precision and control.

This guide provides a comprehensive analysis of the reactivity profile of this compound. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings and causal factors that govern its synthetic transformations. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the authoritative grounding necessary to leverage this versatile intermediate to its fullest potential.

I. Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of its structure: a benzene ring substituted with three key functionalities.

  • The Methoxy Group (-OCH₃): As a powerful electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic substitution through resonance effects. It is a strong ortho, para-director.[3] In this molecule, it electronically influences the adjacent C-Br bond and the para C-I bond.

  • The Iodine Atom (-I): The carbon-iodine bond is the most reactive site for many transformations. Due to the lower electronegativity and larger atomic radius of iodine compared to bromine, the C-I bond is longer, weaker, and more polarizable.

  • The Bromine Atom (-Br): The carbon-bromine bond is significantly more stable than the C-I bond. This stability allows it to remain intact under conditions tailored to react selectively at the iodine position.[4]

This hierarchy of reactivity is the central theme of the molecule's synthetic utility, enabling it to serve as a linchpin in multi-step synthetic sequences.

Caption: Figure 1. A logical diagram illustrating the reactivity hierarchy of this compound.

II. Synthesis of the Core Scaffold

A reliable and high-yielding synthesis of the title compound is paramount for its application. A common and effective route begins with 2-Bromo-4-methoxyaniline, proceeding through a Sandmeyer reaction.[5]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This two-stage protocol provides a robust method for preparing this compound in high yield.

Stage 1: Diazotization of 2-Bromo-4-methoxyaniline

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-bromo-4-methoxyaniline (1.0 eq) in a mixture of acetonitrile and aqueous HCl at 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in water. Add this solution dropwise to the aniline solution, ensuring the temperature is maintained between 0 and 5 °C.

  • Maturation: Stir the resulting diazonium salt solution at < 5 °C for 30 minutes to ensure complete formation.[5]

Stage 2: Iodination

  • Iodide Addition: Prepare a solution of potassium iodide (KI, 1.5 eq) in water. Add this solution dropwise to the cold diazonium salt solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The evolution of nitrogen gas will be observed.

  • Work-up: Pour the mixture into water and extract with dichloromethane (CH₂Cl₂). Wash the combined organic layers with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by brine.[6]

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (eluent: cyclohexane) to yield this compound as a pale oil or solid.[5][6]

III. Regioselective Cross-Coupling Reactions

The most powerful application of this compound is in palladium-catalyzed cross-coupling reactions. The significant difference in the oxidative addition rates for the C-I and C-Br bonds to a Pd(0) center (C-I >> C-Br) is the mechanistic basis for the observed regioselectivity.[4][7]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is highly effective for selective functionalization at the C-1 position (iodine).[8][9]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
  • Reagents & Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent mixture, typically toluene/water or dioxane/water.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up & Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 2-bromo-4-methoxy-1,1'-biphenyl product.

Caption: Figure 2. The catalytic cycle for Suzuki-Miyaura coupling, highlighting the preferential oxidative addition at the C-I bond.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting with terminal alkynes, a crucial transformation for building rigid molecular scaffolds.[10] The reaction shows excellent selectivity for the C-I bond under mild, copper-co-catalyzed conditions.[11]

C. Negishi Coupling

The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance and broad scope.[12][13] The established reactivity order (I > Br) allows for precise, selective coupling at the C-1 position of this compound.[14]

Comparative Data: Regioselectivity in Cross-Coupling

The following table summarizes the typical conditions and expected outcomes for various cross-coupling reactions, emphasizing the selective functionalization at the C-1 (Iodo) position.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical ConditionsPredominant Product (C-1 Functionalized) YieldReference
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 80-100 °C>90%[15][16]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃NTHF, Room Temp to 50 °C>95%[10][17]
Negishi Organozinc HalidePd₂(dba)₃ / SPhosTHF, Room Temp to 70 °C>85%[14][18]
Heck AlkenePd(OAc)₂ / P(o-tol)₃ / BaseDMF or NMP, 80-120 °C>80%

IV. Halogen-Metal Exchange Reactions

Beyond palladium catalysis, the differential reactivity of the halogens can be exploited in halogen-metal exchange reactions, typically using organolithium or Grignard reagents. This method provides a powerful route to generating a nucleophilic arylmetal species regiospecifically.[19]

The kinetic rate of exchange overwhelmingly favors iodine over bromine (I > Br).[19] Performing the reaction at low temperatures (typically -78 °C) is critical to prevent side reactions, such as nucleophilic attack by the organometallic reagent on the solvent or competing ortho-lithiation directed by the methoxy group.[3][20]

Experimental Protocol: Selective Lithium-Iodine Exchange
  • Setup: Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, three-neck flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-butyllithium (n-BuLi, 1.0-1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes. This generates the 2-bromo-4-methoxyphenyl-1-lithium intermediate.

  • Electrophilic Quench: Add a desired electrophile (e.g., benzaldehyde, CO₂, TMSCl) to the solution at -78 °C.

  • Work-up: Allow the reaction to warm slowly to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify via column chromatography.

Synthetic_Pathways Figure 3. Sequential Functionalization Pathways Start This compound StepA1 Sonogashira Coupling (Terminal Alkyne) Start->StepA1 StepB1 Li-I Exchange (n-BuLi) then Quench (E+) Start->StepB1 PathA Path A: Cross-Coupling First PathB Path B: Metal-Halogen Exchange First IntermediateA 2-Bromo-4-methoxy-1-(alkynyl)benzene StepA1->IntermediateA StepA2 Suzuki Coupling (Arylboronic Acid) IntermediateA->StepA2 ProductA 2-(Aryl)-4-methoxy-1-(alkynyl)benzene StepA2->ProductA IntermediateB 1-E-2-Bromo-4-methoxybenzene StepB1->IntermediateB StepB2 Negishi Coupling (Organozinc Reagent) IntermediateB->StepB2 ProductB 1-E-2-(Organo)-4-methoxybenzene StepB2->ProductB

Caption: Figure 3. Example of divergent synthetic pathways enabled by the sequential and regioselective functionalization of the C-I and C-Br bonds.

V. Conclusion and Future Outlook

This compound is a quintessential example of a strategic building block where inherent electronic biases are harnessed to achieve synthetic elegance and efficiency. The pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds provides a reliable handle for regioselective, sequential functionalization through a host of modern synthetic methodologies, including palladium-catalyzed cross-couplings and halogen-metal exchanges. This predictable reactivity profile makes it an invaluable intermediate for constructing complex molecular targets in pharmaceutical and materials science research. Understanding the mechanistic principles outlined in this guide allows scientists to make informed, rational choices in experimental design, thereby accelerating the pace of discovery and innovation.

References

Safety and handling of 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Management of 2-Bromo-1-iodo-4-methoxybenzene

This guide provides a comprehensive overview of the safe handling, storage, and emergency management protocols for this compound (CAS No. 466639-53-2). Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes critical safety data with field-proven best practices. The objective is to foster a proactive safety culture by explaining the causality behind experimental choices and providing self-validating protocols for risk mitigation.

Compound Profile and Significance

This compound is a polyhalogenated aromatic ether. Its structure, featuring a methoxy group and two different halogens (bromine and iodine) on a benzene ring, makes it a highly versatile intermediate in organic synthesis.[1][2] The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental in constructing the complex carbon skeletons of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This utility necessitates a thorough understanding of its properties and associated hazards to ensure safe laboratory and scale-up operations.

Identification and Physical Properties

A clear understanding of the compound's physical characteristics is the first step in a sound risk assessment. These properties dictate storage conditions, appropriate handling techniques, and potential exposure routes.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Synonyms 3-bromo-4-iodoanisoleChemicalBook[5]
CAS Number 466639-53-2PubChem[4]
Molecular Formula C₇H₆BrIOPubChem[4]
Molecular Weight 312.93 g/mol PubChem[4]
Appearance Colorless to Red to Green clear liquidChemicalBook[6]
Boiling Point 284.9 ± 25.0 °C (Predicted)ChemicalBook[6][7]
Density 2.062 ± 0.06 g/cm³ (Predicted)ChemicalBook[6][7]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that demand rigorous control measures.[4] The primary risks are associated with direct contact and potential inhalation.

GHS Hazard Classifications
Hazard CodeHazard StatementClassificationSource
H315 Causes skin irritationSkin Irritation, Category 2PubChem[4]
H319 Causes serious eye irritationEye Irritation, Category 2PubChem[4]
H335 May cause respiratory irritationSpecific target organ toxicity, single exposurePubChem[4]

Causality of Hazards:

  • Skin and Eye Irritation: Like many halogenated aromatic compounds, this compound can defat the skin, leading to irritation, dryness, and dermatitis upon prolonged contact. Its direct contact with the sensitive tissues of the eyes can cause significant irritation and potential damage.[4][8]

  • Respiratory Irritation: Although it has a high boiling point, vapors or aerosols can be generated, especially during heating or sonication. Inhalation of these may irritate the mucous membranes and respiratory tract.[4][8] The long-term toxicological properties have not been extensively studied, warranting a cautious approach where inhalation exposure is minimized.

Reactivity Hazards

While stable under recommended storage conditions, this compound presents reactivity risks that must be managed:

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous or explosive reactions.[9]

  • Hazardous Decomposition Products: Thermal decomposition, particularly in a fire, can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide.[9][10]

Proactive Safety: Engineering Controls & PPE

A multi-layered approach to safety, prioritizing engineering and administrative controls over personal protective equipment (PPE), is essential. This hierarchy minimizes the potential for human error and exposure.

Hazard Mitigation Hierarchy

The following diagram illustrates the preferred order of control measures when working with this compound.

HazardMitigation cluster_main Hazard Mitigation Hierarchy cluster_details Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safety) Eng->Admin followed by FumeHood Chemical Fume Hood Eng->FumeHood Ventilation Local Exhaust Ventilation Eng->Ventilation PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE supplemented by SOPs Standard Operating Procedures (SOPs) Admin->SOPs Training Mandatory Training Admin->Training Labeling Clear Labeling Admin->Labeling Goggles Safety Goggles/ Face Shield PPE->Goggles Gloves Chemical-Resistant Gloves PPE->Gloves Coat Lab Coat PPE->Coat

Caption: The hierarchy of controls prioritizes engineering solutions over procedural and personal measures.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of this compound that could generate aerosols or vapors (e.g., weighing, transferring, heating) MUST be performed inside a certified chemical fume hood.[9] This is the most critical engineering control to prevent respiratory exposure.

Personal Protective Equipment (PPE) Specification

PPE is not a substitute for good engineering controls but is essential to protect from direct contact.[11]

EquipmentSpecification & Rationale
Eye/Face Protection Chemical safety goggles are mandatory.[9] A face shield should be worn over goggles if there is a significant splash risk.[12] This protects against direct contact with the irritant liquid.
Hand Protection Chemical-resistant gloves (e.g., Nitrile) must be worn.[9] Inspect gloves for integrity before each use and change them immediately if contamination is suspected. Double-gloving is recommended for transfers of larger quantities.
Skin & Body Protection A flame-resistant lab coat must be worn and fully buttoned.[9] Ensure full coverage with long pants and closed-toe shoes; safety footwear is recommended.[13]
Respiratory Protection Not typically required if work is conducted within a functional fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges should be used.[14]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is crucial for minimizing risk.

Safe Handling and Transfer Workflow

The following workflow provides a self-validating system for safely handling the compound.

Caption: Step-by-step workflow for the safe weighing and transfer of this compound.

Storage Protocol

Proper storage is vital for maintaining the compound's integrity and preventing accidental release.

  • Conditions: Store in a cool, dry, dark place.[6][7] Refrigeration is recommended.[9]

  • Container: Keep the container tightly sealed to prevent moisture ingress and vapor escape.[15]

  • Location: Store in a well-ventilated area designated for chemical storage, away from incompatible materials like strong oxidizing agents.[9][16]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly reduce injury and damage.

Exposure Response
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[10]
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[9][15] If irritation persists, seek medical attention.
Inhalation Move the victim to fresh air immediately.[9] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management
  • Evacuate & Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated (fume hood must be running).

  • Control: Prevent the spill from spreading. Do not allow the material to enter drains or water courses.[9]

  • Absorb: For small spills, absorb with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent.[17]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the incident to the appropriate safety officer or supervisor.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or an alcohol-resistant foam.[9] A water spray can be used to cool fire-exposed containers.

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products like hydrogen bromide and hydrogen iodide.[9][10]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Containers: Collect waste material in clearly labeled, sealed containers.

  • Regulations: Disposal must be carried out by a licensed disposal authority in strict accordance with all national and local regulations.[9] Do not mix with other waste streams unless explicitly permitted.

References

Methodological & Application

Application Notes & Protocols: Regioselective Suzuki Coupling of 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and detailed protocols for the regioselective Suzuki-Miyaura cross-coupling of 2-Bromo-1-iodo-4-methoxybenzene. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the principles governing site-selectivity and offers robust, field-proven methodologies for synthesizing valuable biaryl intermediates.

Introduction: Harnessing Differential Reactivity

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in constructing biaryl scaffolds is particularly vital in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The substrate, this compound, presents a unique synthetic opportunity. As a dihalogenated arene, it contains two potential reaction sites for cross-coupling. The significant difference in the bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds allows for highly selective, sequential functionalization. This guide focuses on leveraging this inherent reactivity difference to achieve precise mono-arylation at the more labile C-I position.

The Principle of Regioselectivity: Why Iodine Reacts First

The site-selectivity of the Suzuki coupling on polyhalogenated substrates is dictated primarily by the kinetics of the initial, and often rate-determining, oxidative addition step.[1][5] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The established reactivity order for aryl halides is:

R-I > R-OTf > R-Br >> R-Cl [5][6][7]

This trend is directly correlated with the decreasing strength of the carbon-halogen bond (C-I ≈ 228 kJ/mol; C-Br ≈ 285 kJ/mol). The weaker C-I bond is cleaved more readily by the palladium catalyst, leading to preferential oxidative addition at the iodinated position under controlled conditions.[8][9] By carefully selecting the catalyst, base, and temperature, one can exploit this kinetic preference to isolate the mono-arylated product, 2-Bromo-1-aryl-4-methoxybenzene, in high yield, leaving the C-Br bond intact for subsequent transformations.[7][10]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[11][12]

  • Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) complex inserts into the C-I bond of this compound. This is the regioselectivity-determining step, forming a square planar Pd(II) intermediate.[1][5][13]

  • Transmetalation : The base activates the arylboronic acid to form a more nucleophilic boronate species (-BY₂(OH)⁻).[14][15][16] This species then transfers its organic group to the palladium center, displacing the halide and forming a diarylpalladium(II) complex.

  • Reductive Elimination : The two organic ligands on the palladium center couple, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[11][13]

Suzuki_Mechanism Figure 1: Catalytic Cycle for Selective C-I Coupling pd0 Pd(0)L₂ (Active Catalyst) center pd0->center Oxidative Addition   substrate This compound substrate->pd0 Ar-I pd_complex_I Ar-Pd(II)(I)L₂ pd_complex_I->center boronic_acid R-B(OH)₂ (Arylboronic Acid) boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronic_acid boronate->pd_complex_I R transfer pd_complex_II Ar-Pd(II)(R)L₂ product 2-Bromo-1-aryl-4-methoxybenzene product->pd_complex_II Ar-R center->pd0  Reductive Elimination center->pd_complex_II Transmetalation

Figure 1: Catalytic Cycle for Selective C-I Coupling

Optimizing Reaction Parameters

Successful regioselective coupling hinges on the careful selection of reaction components.

  • Palladium Catalyst & Ligands : While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often provide higher activity and broader scope. Catalysts incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate both oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder temperatures.[12][17][18] Pd(dppf)Cl₂ is another robust and commonly used precatalyst.

  • Base Selection : The base is critical for activating the boronic acid.[15] Inorganic bases are most common. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are highly effective.[15] The choice can depend on the solvent system and the lability of other functional groups on the coupling partners. K₃PO₄ is often a good choice for challenging or sterically hindered couplings.[4]

  • Solvent System : Suzuki reactions are tolerant of various solvents.[6] Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are frequently used, often with the addition of water.[19] This biphasic system helps dissolve the inorganic base and facilitates the formation of the active boronate species.[11][16]

Experimental Protocol: Selective Mono-Arylation at the C-1 Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid to the C-1 (iodo) position of this compound.

Table 1: Representative Conditions for Selective Mono-Arylation

ParameterCondition ACondition BCondition C
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)This compound (1.0 equiv)
Boronic Acid Arylboronic Acid (1.1-1.2 equiv)Arylboronic Acid (1.1-1.2 equiv)Arylboronic Acid (1.1-1.2 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ (2-3 mol%)Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%)
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (2.0-3.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Toluene/EtOH/H₂O (4:1:1)1,4-Dioxane/H₂O (5:1)THF/H₂O (10:1)
Temperature 80-90 °C85-100 °C60-70 °C
Time 6-16 h4-12 h2-8 h
Step-by-Step Methodology (using Condition B as an example):
  • Reaction Setup : To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation and homocoupling side reactions.[11][20]

  • Solvent Addition : Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Stir the resulting suspension for 10-15 minutes to ensure good mixing.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Reaction Execution : Heat the reaction mixture to 90 °C in an oil bath and stir vigorously. Vigorous stirring is important for biphasic reactions to maximize interfacial contact.[20]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typically, the starting aryl halide is consumed within 4-12 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-bromo-1-aryl-4-methoxybenzene product.

Visualization of the Experimental Workflow

Workflow Figure 2: Experimental Workflow for Selective Suzuki Coupling cluster_setup Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup 1. Add Solids to Flame-Dried Flask (Substrate, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvents catalyst 4. Add Palladium Catalyst solvents->catalyst heat 5. Heat to Target Temperature (e.g., 90 °C) with Vigorous Stirring catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Aqueous Workup (EtOAc/Water Extraction) cool->extract dry 9. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) extract->dry purify 10. Purify via Chromatography dry->purify product Isolated Product purify->product

Figure 2: Experimental Workflow for Selective Suzuki Coupling

Troubleshooting Guide

Table 2: Common Issues and Recommended Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents (e.g., wet solvent, decomposed boronic acid). 4. Inappropriate base or solvent.1. Use a fresh bottle of catalyst or a different precatalyst system (e.g., a Buchwald G3 precatalyst).[20] 2. Ensure thorough degassing of solvents and proper inert gas technique.[20] 3. Use anhydrous solvents. Check boronic acid purity; consider using a more stable boronate ester (e.g., a pinacol ester).[11] 4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeborylation (Boronic acid decomposes to Ar-H)1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Base is too harsh.1. Lower the reaction temperature. 2. Use a more active catalyst to shorten reaction time. 3. Switch to a milder base (e.g., K₂CO₃ or KF).[14] Consider using a boronate ester which is more stable to hydrolysis.[20]
Homocoupling of Boronic Acid (Formation of R-R)1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Improve degassing procedure for solvents and ensure a robust inert atmosphere.[11][20] 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for in-situ reduction of the Pd(II) precatalyst.
Dehalogenation (Formation of 1-bromo-4-methoxybenzene)1. Certain ligand/base combinations. 2. Presence of impurities that act as hydride sources.1. Screen different phosphine ligands or catalyst systems.[21] 2. Ensure high purity of all reagents and solvents.

Conclusion and Future Outlook

The selective Suzuki-Miyaura coupling of this compound at the C-I position is a highly reliable and powerful transformation. By understanding the fundamental principles of differential halide reactivity and carefully controlling reaction parameters, researchers can efficiently generate valuable mono-arylated intermediates. The resulting 2-bromo-1-aryl-4-methoxybenzene product is primed for further diversification, serving as an excellent substrate for a subsequent cross-coupling reaction at the less reactive C-Br bond, thereby enabling the programmed, stepwise synthesis of complex, unsymmetrical tri-aryl systems.

References

Buchwald-Hartwig amination using 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Buchwald-Hartwig Amination of 2-Bromo-1-iodo-4-methoxybenzene

Introduction: Strategic C-N Bond Formation in Complex Molecules

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4] Its significance lies in its broad substrate scope and high functional group tolerance, often replacing harsher, classical methods.[1]

A particularly valuable application of this reaction is the selective functionalization of polyhalogenated aromatic compounds. Substrates such as this compound (CAS: 466639-53-2) offer a unique synthetic opportunity: the ability to perform sequential, site-selective cross-coupling reactions.[5] This guide provides a detailed examination and a robust protocol for the chemoselective Buchwald-Hartwig amination at the more reactive C-I position of this compound, leaving the C-Br bond intact for subsequent transformations. This approach enables the efficient, divergent synthesis of complex, multi-substituted aniline derivatives from a single, readily available building block.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of a selective amination on a di-halogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The key step governing this selectivity is the oxidative addition of the aryl halide to the low-valent palladium(0) complex, which initiates the catalytic cycle.[6][7][8]

The generally accepted order of reactivity for aryl halides in oxidative addition is:

C-I > C-Br > C-OTf > C-Cl [9][10]

This trend is directly correlated with the carbon-halogen bond dissociation energies. The C-I bond is significantly weaker than the C-Br bond, making it kinetically favored to undergo oxidative addition to the Pd(0) center.[11] By carefully controlling the reaction conditions—particularly temperature and reaction time—it is possible to achieve highly selective C-N coupling at the iodine-bearing position of this compound, with minimal or no reaction at the more robust C-Br site.

dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: Catalytic cycle for the selective Buchwald-Hartwig amination.

Optimizing the Catalyst System

The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. Each component plays a distinct role in the catalytic cycle.

  • Palladium Precursor : Standard Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are highly effective.[6][12] Pd(II) precursors are reduced in situ by the phosphine ligand or amine to generate the active Pd(0) catalyst.[2][9]

  • Ligand : Modern, sterically hindered, electron-rich biaryl monophosphine ligands are essential for high catalytic activity.[13][14] Ligands such as XPhos, RuPhos, or BrettPhos promote the crucial oxidative addition and reductive elimination steps, stabilize the palladium center, and prevent catalyst deactivation.[15] The bulkiness of these ligands favors the formation of monoligated palladium species, which are often the most active catalysts.[1]

  • Base : A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido complex that precedes reductive elimination.[6][16] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for a wide range of amines. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, though this might require higher temperatures or longer reaction times.[16]

  • Solvent : Anhydrous, aprotic solvents are necessary to prevent catalyst poisoning and unwanted side reactions. Toluene and 1,4-dioxane are excellent choices, as they effectively dissolve the reagents and intermediates while being compatible with the reaction conditions.[16]

Detailed Experimental Protocol

This protocol provides a general procedure for the selective amination of this compound with a generic secondary amine.

Reagents and Equipment:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere system (Argon or Nitrogen)

  • Standard glassware for workup and purification

G

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere of Argon, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition : Seal the flask and evacuate and backfill with Argon three times. Through a septum, add anhydrous toluene (5 mL), followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material.

  • Workup : Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation : Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product, 4-(2-bromo-4-methoxyphenyl)morpholine.

Expected Results: Substrate Scope

The described protocol is robust and can be adapted for various primary and secondary amines. The table below summarizes expected outcomes.

Amine Coupling PartnerTypeExpected YieldNotes
MorpholineSecondary, Cyclic>90%Generally a high-yielding and reliable coupling partner.
AnilinePrimary, Aromatic75-85%May require slightly longer reaction times.
BenzylaminePrimary, Aliphatic80-90%Mono-arylation is highly favored with modern ligands.[14]
Di-n-butylamineSecondary, Acyclic85-95%Steric hindrance is well-tolerated.
tert-ButylaminePrimary, Hindered70-85%May require a more specialized ligand like BrettPhos.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (reagent quality).2. Insufficiently inert atmosphere (O₂ deactivation).3. Poor quality base or solvent.1. Use fresh, high-purity Pd precursor, ligand, and base.2. Ensure all glassware is properly dried and the system is well-purged with inert gas.3. Use freshly opened anhydrous solvent.
Formation of Side Products 1. Hydrodehalogenation : Presence of water or protic impurities.2. Reaction at C-Br : Reaction temperature too high or time too long.1. Use anhydrous solvents and reagents.2. Carefully monitor the reaction and stop it upon full consumption of the starting material. Lower the temperature if C-Br reactivity is observed.[11]
Low Yield after Workup 1. Incomplete reaction.2. Product loss during extraction or purification.1. Confirm reaction completion via TLC/GC-MS before quenching.2. Ensure the aqueous layer is thoroughly extracted. Use appropriate polarity solvents for chromatography.

Conclusion

The chemoselective Buchwald-Hartwig amination of this compound is a highly efficient and strategic method for synthesizing valuable, functionalized aniline intermediates. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, this protocol allows for selective C-N bond formation at the C-4 position. The resulting 2-bromo-N-arylaniline product serves as a versatile platform for subsequent diversification through further cross-coupling reactions at the remaining bromine site. The keys to success are the use of a modern, bulky phosphine ligand, a strong non-nucleophilic base, and strict adherence to anhydrous and anaerobic conditions. This methodology provides a reliable and scalable route for the construction of complex molecular architectures essential for drug discovery and materials science.

References

Regioselective cross-coupling of 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Cross-Coupling of 2-Bromo-1-iodo-4-methoxybenzene

For professionals in chemical research and pharmaceutical development, the ability to construct complex molecular architectures with precision is paramount. Orthogonally functionalized building blocks are central to this endeavor, allowing for sequential and site-selective modifications. This compound (CAS: 466639-53-2) is a premier example of such a synthon, offering two distinct reactive handles for transition-metal-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the principles and protocols governing the regioselective functionalization of this versatile intermediate. The focus is on leveraging the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve selective C-C and C-N bond formations, which are foundational in the synthesis of novel drug candidates, agrochemicals, and advanced materials.[1]

The Scientific Foundation: Understanding Regioselectivity

The success of regioselective cross-coupling with dihaloarenes hinges on the differential reactivity of the carbon-halogen bonds.[2] In the case of this compound, the reaction is overwhelmingly "substrate-controlled," meaning the inherent properties of the molecule, rather than the catalyst, dictate the site of reaction.[2][3]

The established order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F .[2] This hierarchy is primarily governed by bond dissociation energies; the C-I bond is significantly weaker and more polarizable than the C-Br bond, making it more susceptible to cleavage and insertion by a low-valent palladium catalyst.[4] Consequently, under carefully controlled conditions, the palladium catalyst will selectively activate the C-I bond, leaving the C-Br bond intact for subsequent transformations.[5]

Figure 1: Preferential oxidative addition at the more labile C-I bond.

Application Protocols for Regioselective Coupling

The following sections detail field-proven protocols for three major classes of cross-coupling reactions, explaining the critical parameters and the rationale behind their selection.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6][7] Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a cornerstone of synthetic chemistry.[8]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.) or Na₂CO₃ (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.[9]

  • Reaction Execution: Heat the mixture with vigorous stirring to 80–100 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the 2-bromo-4-aryl-1-methoxybenzene product.

  • Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source. Using a Pd(II) source like Pd(OAc)₂ with a ligand is also common, as the Pd(II) is reduced in situ to the active Pd(0) catalyst.

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7][10] The choice of base (e.g., K₃PO₄ vs. Na₂CO₃) can influence reaction rates and is often empirically optimized.

  • Solvent: A biphasic solvent system with water is often used to dissolve the inorganic base and facilitate the formation of the active boronate.

ParameterTypical ConditionPurpose
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand (2-5 mol%)Catalyzes the C-C bond formation
Nucleophile Arylboronic Acid (1.1-1.2 equiv.)Source of the new aryl group
Base K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv.)Activates the boronic acid for transmetalation
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OSolubilizes reagents and base
Temperature 80-100 °CProvides thermal energy for the reaction

graph TD {
subgraph "Suzuki-Miyaura Catalytic Cycle"
direction LR
A[Pd(0)L_n] -- "Oxidative Addition\n(Ar-I)" --> B["Ar-Pd(II)(I)L_n"];
B -- "Transmetalation\n(Ar'B(OH)₂ + Base)" --> C["Ar-Pd(II)(Ar')L_n"];
C -- "Reductive Elimination" --> D["Ar-Ar'"];
D -- " " --> A;
end

node [fontname="Helvetica", fontsize=10];
A [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
B [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
C [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
D [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes.[11][12] It typically employs a dual-catalyst system of palladium and copper(I).[13]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (CuI, 4-5 mol%).[4][5]

  • Reagent Addition: Add a degassed solvent such as anhydrous THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0–3.0 equiv.).[5]

  • Alkyne Addition: Add the terminal alkyne (1.1–1.2 equiv.) to the stirring mixture via syringe.

  • Reaction Execution: Stir the reaction at room temperature or warm gently to 40–50 °C. The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove salts. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the 4-alkynyl-2-bromo-1-methoxybenzene.

  • Palladium Catalyst: Facilitates the main catalytic cycle, starting with oxidative addition to the C-I bond.[12]

  • Copper(I) Co-catalyst: The role of CuI is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself.[11]

  • Amine Base: The amine serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the HI generated during the reaction.[13]

  • Copper-Free Conditions: Alternative protocols exist that use a strong organic or inorganic base and a palladium catalyst with bulky phosphine ligands, avoiding the use of copper.[4]

ParameterTypical ConditionPurpose
Pd Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Main cross-coupling catalyst
Cu Co-catalyst CuI (4-5 mol%)Forms reactive copper acetylide intermediate
Nucleophile Terminal Alkyne (1.1-1.2 equiv.)Source of the alkynyl group
Base Et₃N or DIPEA (2.0-3.0 equiv.)Deprotonates alkyne, neutralizes HX
Solvent THF, DMF (anhydrous)Anhydrous reaction medium
Temperature 25-50 °CMild conditions are often sufficient

graph TD {
subgraph "Sonogashira Catalytic Cycle"
direction LR
A[Pd(0)L_n] -- "Oxidative Addition\n(Ar-I)" --> B["Ar-Pd(II)(I)L_n"];
B -- "Transmetalation\n(from Cu-cycle)" --> C["Ar-Pd(II)(alkynyl)L_n"];
C -- "Reductive Elimination" --> D["Ar-alkyne"];
D -- " " --> A;
end
subgraph "Copper Co-catalytic Cycle"
direction BT
E[CuI] -- "+ Alkyne, Base" --> F["Cu-alkynyl"];
F -- "Transmetalates to Pd" --> E;
end

B -- " " --- F;

node [fontname="Helvetica", fontsize=10];
A[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
B[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
C [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
D [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
E [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 3: Interlocking catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in medicinal chemistry.[14][15][16] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a sealable reaction tube with this compound (1.0 equiv.), the amine coupling partner (1.1–1.5 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4–2.0 equiv.).

  • Catalyst System: Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-5 mol%).[17] Pre-formed palladium-ligand complexes can also be used.

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring to 80–120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and carefully quench with water. Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the 2-bromo-4-amino-1-methoxybenzene derivative.

  • Ligand: This is the most critical component. Bulky, electron-rich biaryl monophosphine ligands (the "Buchwald ligands") are essential.[17] They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the challenging reductive elimination step to form the C-N bond.[18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[19] NaOtBu is common, but bases like Cs₂CO₃ are used for substrates with base-sensitive functional groups.[17]

  • Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are sensitive to oxygen, and the strong base is sensitive to moisture. A rigorously inert atmosphere is mandatory for success.

ParameterTypical ConditionPurpose
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Source of the active catalyst
Ligand XPhos, RuPhos, BINAP (2-5 mol%)Crucial for catalytic activity and C-N formation
Nucleophile Primary or Secondary Amine (1.1-1.5 equiv.)Source of the nitrogen group
Base NaOtBu or Cs₂CO₃ (1.4-2.0 equiv.)Deprotonates amine in the catalytic cycle
Solvent Toluene, Dioxane (anhydrous)Anhydrous, aprotic reaction medium
Temperature 80-120 °CHigher temperatures often required

graph TD {
subgraph "Buchwald-Hartwig Catalytic Cycle"
direction LR
A[Pd(0)L] -- "Oxidative Addition\n(Ar-I)" --> B["Ar-Pd(II)(I)L"];
B -- "+ Amine (R₂NH), Base" --> C["Ar-Pd(II)(NR₂)L"];
C -- "Reductive Elimination" --> D["Ar-NR₂"];
D -- " " --> A;
end

node [fontname="Helvetica", fontsize=10];
A[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
B[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
C [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
D [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 4: The catalytic cycle of Buchwald-Hartwig amination.

Sequential Functionalization: A Gateway to Complexity

The true value of this compound lies in its capacity for sequential, regioselective reactions. After the initial coupling at the C-I position, the resulting mono-functionalized product (e.g., 2-bromo-4-aryl-1-methoxybenzene) retains the C-Br bond. This less reactive site can then be subjected to a second, distinct cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system), to install a third substituent. This stepwise approach provides a powerful and controlled route to highly substituted, non-symmetrical aromatic compounds that are often inaccessible through other means.

Conclusion

This compound is an exemplary building block for modern organic synthesis, enabling precise control over molecular construction. The pronounced difference in reactivity between its carbon-iodine and carbon-bromine bonds provides a reliable foundation for substrate-controlled regioselectivity in a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, base, and reaction conditions as outlined in this guide, researchers can confidently perform selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, unlocking efficient pathways to complex and valuable molecules.

References

Application Notes and Protocols for the Sequential Functionalization of 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic construction of complex molecular architectures is paramount. The ability to selectively introduce different functional groups onto an aromatic scaffold in a controlled, stepwise manner is a powerful tool for generating novel chemical entities with tailored properties. 2-Bromo-1-iodo-4-methoxybenzene (CAS: 466639-53-2) has emerged as an exceptionally valuable building block for such endeavors.[1][2] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for a programmed, sequential functionalization.[3][4]

The presence of an electron-donating methoxy group further influences the electronic properties of the benzene ring, adding another layer of subtlety to its reactivity profile.[2] This guide provides a detailed exploration of the principles and protocols for the sequential functionalization of this compound, offering field-proven insights and step-by-step methodologies for its application in sophisticated synthetic strategies.

The Principle of Sequential Functionalization: A Tale of Two Halogens

The cornerstone of the selective functionalization of this compound lies in the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. The general order of reactivity is governed by the bond dissociation energies of the carbon-halogen bonds, following the trend: C-I < C-Br < C-Cl.[5] Consequently, the carbon-iodine bond is more susceptible to oxidative addition to a low-valent palladium catalyst under milder reaction conditions compared to the more robust carbon-bromine bond.[3][5] This inherent difference in reactivity enables the selective transformation of the iodo-substituent while leaving the bromo-substituent intact for a subsequent, typically more forcing, reaction.

This strategic approach allows for the introduction of two different functionalities at specific positions on the aromatic ring, a highly desirable feature in the synthesis of complex molecules such as active pharmaceutical ingredients (APIs) and advanced materials.[1]

Visualization of the Sequential Functionalization Workflow

Sequential Functionalization Workflow start This compound intermediate Mono-functionalized Intermediate start->intermediate Reaction 1 (e.g., Suzuki) Milder Conditions Selective at C-I bond final_product Di-functionalized Product intermediate->final_product Reaction 2 (e.g., Buchwald-Hartwig) More Forcing Conditions Reactive at C-Br bond

Caption: A generalized workflow for the sequential functionalization of this compound.

Protocol 1: Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination

This protocol details a highly versatile sequence for the synthesis of substituted biarylamines, a common scaffold in medicinal chemistry. The first step involves a selective Suzuki-Miyaura coupling at the iodo position, followed by a Buchwald-Hartwig amination at the bromo position.

Part A: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[6][7] By employing mild conditions, we can selectively target the C-I bond.[5][8]

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the mono-arylated intermediate.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for this transformation.

  • Base: Potassium carbonate is a moderately strong base that activates the boronic acid for transmetalation without promoting the reaction at the less reactive C-Br bond under these conditions.[9]

  • Solvent: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents.

  • Temperature: A moderate temperature of 80 °C is sufficient to activate the C-I bond without significantly engaging the C-Br bond, thus ensuring selectivity.[5]

Part B: Buchwald-Hartwig Amination at the C-Br Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[10][11][12] More forcing conditions are typically required to activate the C-Br bond.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add the mono-arylated intermediate from Part A (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand such as Xantphos (0.04 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene.

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is highly effective for the amination of aryl bromides.[10]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of the amine and to facilitate the catalytic cycle.[10]

  • Temperature: A higher temperature of 110 °C is necessary to overcome the higher activation energy for the oxidative addition of the C-Br bond to the palladium catalyst.

Protocol 2: Sequential Sonogashira and Heck Couplings

This sequence demonstrates the introduction of an alkyne followed by an alkene, showcasing the versatility of this compound in constructing diverse molecular frameworks.

Part A: Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[13][14][15]

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.).

  • Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add anhydrous tetrahydrofuran (THF) followed by a degassed base such as triethylamine (TEA) or diisopropylamine (DIPA).

  • Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and dilute with ethyl acetate. Wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) cocatalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

  • Base: An amine base like triethylamine serves both as a base to deprotonate the alkyne and as a solvent.

  • Temperature: The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature, ensuring selectivity over the C-Br bond.[15]

Part B: Heck Coupling at the C-Br Position

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. More forcing conditions are generally required for aryl bromides.

Experimental Protocol:

  • Reaction Setup: To a pressure tube, add the mono-alkynylated intermediate from Part A (1.0 equiv.), the desired alkene (1.5 equiv.), and a base such as triethylamine (TEA, 2.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Reaction: Seal the pressure tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a suitable phosphine ligand is a common and effective catalyst system for the Heck reaction.

  • Base: The base is required to neutralize the hydrogen halide (HBr) that is formed during the catalytic cycle.

  • Temperature: Elevated temperatures are necessary to promote the oxidative addition of the C-Br bond to the palladium catalyst and to drive the reaction to completion.

Data Summary Table

Reaction SequenceStepReaction TypeKey ReagentsTemperature (°C)Typical Yield Range (%)
1 ASuzuki-MiyauraArylboronic acid, K₂CO₃, Pd(PPh₃)₄8075-90
BBuchwald-HartwigAmine, NaOtBu, Pd₂(dba)₃/Xantphos11065-85
2 ASonogashiraTerminal alkyne, CuI, PdCl₂(PPh₃)₂, TEARoom Temp.80-95
BHeckAlkene, Pd(OAc)₂, P(o-tol)₃, TEA100-12060-80

Visualization of a Specific Sequential Functionalization

Specific_Sequential_Functionalization cluster_0 cluster_1 cluster_2 start This compound reagent1 Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80°C intermediate 2-Bromo-4-methoxy-1,1'-biphenyl reagent1->intermediate Suzuki-Miyaura reagent2 Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu Toluene, 110°C final_product 4-(4-Methoxy-[1,1'-biphenyl]-2-yl)morpholine reagent2->final_product Buchwald-Hartwig

Caption: A specific example of sequential Suzuki-Miyaura and Buchwald-Hartwig reactions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in the first step (C-I functionalization) Incomplete reaction.Increase reaction time or slightly elevate the temperature (e.g., to 90 °C for Suzuki). Ensure reagents and solvents are of high purity and properly degassed.
Formation of di-functionalized product in the first step Reaction conditions are too harsh.Lower the reaction temperature and shorten the reaction time. Use a milder base. Monitor the reaction closely and stop it once the starting material is consumed.
No reaction in the second step (C-Br functionalization) Catalyst deactivation or insufficient reactivity.Increase the temperature and/or reaction time. Screen different ligands that are known to be more effective for aryl bromides. Ensure the use of a strong base and strictly anhydrous conditions.
Side reactions (e.g., hydrodehalogenation) Presence of protic impurities or non-optimal catalyst system.Ensure all reagents and solvents are anhydrous. Use a different ligand or catalyst system.

Conclusion

This compound is a powerful and versatile building block that enables the controlled and sequential introduction of diverse functional groups onto an aromatic core. By leveraging the inherent differences in reactivity between the carbon-iodine and carbon-bromine bonds, researchers can design and execute sophisticated synthetic routes to complex molecules. The protocols and insights provided in this guide serve as a robust starting point for the application of this valuable synthon in drug discovery, materials science, and beyond. Careful control of reaction conditions and judicious selection of catalyst systems are key to achieving high selectivity and yields in these sequential transformations.

References

Palladium-catalyzed reactions of 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-1-iodo-4-methoxybenzene

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the core principles of regioselectivity, provide detailed, field-tested protocols for key transformations, and offer insights into the causality behind experimental choices.

The Principle of Regioselective Functionalization

This compound is a powerful and versatile building block in modern organic synthesis, primarily due to the differential reactivity of its two halogen substituents.[1][2] The ability to selectively functionalize one position while leaving the other intact for subsequent transformations is a cornerstone of efficient and convergent synthetic strategies.[3]

The regioselectivity of palladium-catalyzed reactions on this substrate is governed by the relative bond strengths of the carbon-halogen bonds and their corresponding propensity to undergo the initial, often rate-determining, oxidative addition step to a palladium(0) catalyst.[4][5][6][7][8][9] The established reactivity trend for halogens in this context is:

C-I > C-Br > C-Cl [10][11][12]

The carbon-iodine (C-I) bond is significantly weaker and therefore more kinetically labile than the carbon-bromine (C-Br) bond. This allows for the preferential activation and coupling at the C-1 iodo-position under relatively mild conditions, preserving the C-2 bromo-position for a subsequent, distinct coupling event under more forcing conditions.[3][12][13]

G cluster_0 Catalytic Cycle Initiation Pd(0)L2 Active Pd(0) Catalyst OA_I Oxidative Addition (Low Energy Barrier) Pd(0)L2->OA_I C-I Bond OA_Br Oxidative Addition (High Energy Barrier) Pd(0)L2->OA_Br C-Br Bond Substrate This compound Substrate->OA_I Substrate->OA_Br Intermediate_I Aryl-Pd(II)-I Complex (Major Pathway) OA_I->Intermediate_I Intermediate_Br Aryl-Pd(II)-Br Complex (Minor/Disfavored) OA_Br->Intermediate_Br To_Cycle Proceeds to Transmetalation/ Reductive Elimination Intermediate_I->To_Cycle

Caption: Preferential oxidative addition at the more reactive C-I bond.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[9][14] For this compound, this reaction can be performed with high selectivity at the iodo-position.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-1 Position

This protocol provides a general starting point for the coupling of an arylboronic acid at the C-1 position. Optimization may be required for specific substrates.

Table 1: Reagents for Selective Suzuki-Miyaura Coupling

ReagentPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Arylboronic AcidCoupling Partner1.1 - 1.5Purity is critical.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.02 - 0.05 (2-5 mol%)PdCl₂(dppf) is also a common and effective alternative.[8][10]
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates Boronic Acid2.0 - 3.0K₃PO₄ is often effective for electron-rich systems.[15]
Degassed Solvent (e.g., Dioxane/H₂O 4:1)Reaction Medium-Toluene/H₂O or DMF can also be used.[8][14]

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[13][14]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[12][13]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[13]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Ar-Pd(II)-I (From Oxidative Addition) B Transmetalation A->B C Ar-Pd(II)-Ar' B->C D Reductive Elimination C->D E Pd(0) D->E Ar-Ar' (Product) E->A Ar-I (Oxidative Addition) F [B(OH)₂R']⁻ F->B G Base (e.g., K₂CO₃) G->F H R'B(OH)₂ H->F Activation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[15]

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[16][17] The reaction is typically co-catalyzed by palladium and copper(I).

Protocol 2: Selective Sonogashira Coupling at the C-1 Position

This protocol outlines the copper-catalyzed Sonogashira coupling. Copper-free conditions, often employing bulky, electron-rich phosphine ligands, are also effective.[16][18]

Table 2: Reagents for Selective Sonogashira Coupling

ReagentPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Terminal AlkyneCoupling Partner1.1 - 1.5
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)Main Catalyst0.01 - 0.05 (1-5 mol%)Pd(PPh₃)₄ is also commonly used.[10]
Copper(I) Co-catalyst (e.g., CuI)Co-catalyst0.02 - 0.10 (2-10 mol%)Activates the alkyne.[18]
Base (e.g., Et₃N, DIPEA)Base and/or Solvent2.0 - 5.0 or as solventNeutralizes H-X formed.
Degassed Solvent (e.g., THF, DMF)Reaction Medium-Anhydrous conditions are recommended.[17]

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[10][19]

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[19]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is often complete within 2-24 hours.

  • Workup: Upon completion, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)-I pd0->pd2 Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)-C≡CR pd2->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_i Cu-I cu_alkyne Cu-C≡CR cu_i->cu_alkyne cu_alkyne->pd2 To Pd Cycle alkyne H-C≡CR alkyne->cu_alkyne Deprotonation base Base (Et₃N) base->cu_alkyne

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.[18]

Buchwald-Hartwig Amination: C-N Bond Formation

A cornerstone of modern medicinal chemistry, the Buchwald-Hartwig amination facilitates the formation of C-N bonds via the palladium-catalyzed coupling of an aryl halide with an amine.[20][21][22][23]

Protocol 3: Selective Buchwald-Hartwig Amination at the C-1 Position

This reaction is highly sensitive to the choice of ligand, base, and solvent. The conditions below represent a robust starting point using a modern catalyst system.

Table 3: Reagents for Selective Buchwald-Hartwig Amination

ReagentPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Primary or Secondary AmineCoupling Partner1.1 - 1.5
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)Catalyst Source0.01 - 0.02 (1-2 mol% Pd)Pd(OAc)₂ can also be used.[21]
Phosphine Ligand (e.g., XPhos, BINAP)Stabilizes Pd, facilitates cycle0.02 - 0.05 (2-5 mol%)Ligand choice is critical for reaction success.[22]
Base (e.g., NaOtBu, K₃PO₄)Deprotonates Amine1.4 - 2.0Strong, non-nucleophilic bases are required.
Anhydrous Solvent (e.g., Toluene, Dioxane)Reaction Medium-Must be strictly anhydrous and oxygen-free.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or sealed vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the sealed reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[20]

  • Monitoring: Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Ar-Pd(II)-I (From Oxidative Addition) B Amine Coordination & Deprotonation A->B C Ar-Pd(II)-NR₂ B->C D Reductive Elimination C->D E Pd(0) D->E Ar-NR₂ (Product) E->A Ar-I (Oxidative Addition) F HNR₂ F->B G Base (e.g., NaOtBu) G->B

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[21][22]

Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[24] While less common for this specific substrate compared to Suzuki or Sonogashira couplings, the principles of regioselectivity still apply.

Protocol 4: Selective Heck Reaction at the C-1 Position

This protocol provides a general method for the arylation of an alkene like styrene or an acrylate.

Table 4: Reagents for Selective Heck Reaction

ReagentPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Alkene (e.g., Styrene, Butyl Acrylate)Coupling Partner1.2 - 2.0
Palladium Catalyst (e.g., Pd(OAc)₂)Catalyst0.01 - 0.05 (1-5 mol%)A Pd(0) source like Pd₂(dba)₃ can also be used.[25]
Ligand (optional, e.g., PPh₃, P(o-tol)₃)Stabilizer/Rate Modifier0.02 - 0.10 (2-10 mol%)Often beneficial but not always required.
Base (e.g., Et₃N, K₂CO₃)Neutralizes H-X1.5 - 2.5An organic or inorganic base is required.[25]
High-Boiling Solvent (e.g., DMF, DMA)Reaction Medium-Reactions are often run at elevated temperatures.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the optional ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent/Solvent Addition: Add the anhydrous solvent (e.g., DMF) followed by the alkene (1.5 equiv.) via syringe.

  • Reaction: Heat the mixture to the required temperature (e.g., 80-120 °C) with stirring.[25]

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After cooling, dilute with water and extract several times with an organic solvent (e.g., ethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

G cluster_0 Heck-Mizoroki Catalytic Cycle A Ar-Pd(II)-I (From Oxidative Addition) B Migratory Insertion A->B C Ar-CH₂CH(R)-Pd(II)-I B->C D β-Hydride Elimination C->D Forms C=C E Pd(0) H H-Pd(II)-I D->H E->A Ar-I (Oxidative Addition) F Alkene F->B G Base G->E H->E Reductive Elimination of H-I

Caption: Catalytic cycle of the Heck-Mizoroki reaction.[24]

The Power of Sequential Cross-Coupling

The primary synthetic utility of this compound lies in its capacity for sequential, or stepwise, functionalization. After an initial cross-coupling is selectively performed at the C-1 iodo-position under mild conditions, the resulting 2-bromo-4-methoxy-aryl product can be subjected to a second, different cross-coupling reaction at the now-vacant C-2 bromo-position. This second step typically requires more forcing conditions (e.g., higher temperatures, a more active catalyst/ligand system, or a stronger base) to activate the more robust C-Br bond.

This strategy allows for the controlled and predictable synthesis of complex, unsymmetrically di-substituted benzene derivatives that would be difficult to access through other means.

Caption: Workflow for sequential cross-coupling reactions.

References

The Strategic Utility of 2-Bromo-1-iodo-4-methoxybenzene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the efficient and strategic construction of complex molecular architectures is paramount. Aryl halides, particularly dihalogenated aromatic compounds, serve as versatile and indispensable building blocks. Among these, 2-Bromo-1-iodo-4-methoxybenzene has emerged as a reagent of significant interest for medicinal chemists. Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling selective and sequential functionalization. This allows for the controlled and predictable introduction of diverse substituents, a crucial aspect in the optimization of lead compounds and the synthesis of active pharmaceutical ingredients (APIs).[1][2][3]

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into the principles of its reactivity, showcase its strategic implementation in the synthesis of a hypothetical kinase inhibitor, "GeminiKinib," and provide detailed, field-proven protocols for key cross-coupling reactions.

The Principle of Regioselective Cross-Coupling

The synthetic power of this compound is rooted in the significant difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and thus more susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling reactions.[4] This inherent reactivity difference (C-I > C-Br) allows for highly regioselective transformations under carefully controlled conditions.[4] Chemists can selectively functionalize the iodo-position while leaving the bromo-position intact for subsequent manipulations. This stepwise approach is a cornerstone of convergent and efficient synthetic strategies.

Application Case Study: Synthesis of "GeminiKinib," a Hypothetical Kinase Inhibitor

To illustrate the practical application of this compound, we will outline a synthetic route to "GeminiKinib," a conceptual kinase inhibitor. This multi-step synthesis will highlight the sequential and regioselective nature of palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A reliable supply of the starting material is crucial. A common laboratory-scale synthesis of this compound involves the Sandmeyer reaction of 2-bromo-4-methoxyaniline.

Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-4-methoxyaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-bromo-4-methoxyaniline in a mixture of acetonitrile and aqueous hydrochloric acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • To the freshly prepared diazonium salt solution, add a solution of potassium iodide in water.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Sequential Cross-Coupling in the Synthesis of "GeminiKinib"

The synthetic strategy for "GeminiKinib" will involve a sequential Sonogashira coupling followed by a Suzuki coupling, demonstrating the utility of the differential reactivity of the two halogen atoms.

Step 1: Regioselective Sonogashira Coupling

The first step in our hypothetical synthesis is the selective coupling of a terminal alkyne to the more reactive iodo-position of this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is employed. The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent moisture from quenching reactive intermediates and oxygen from deactivating the catalyst.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Ethynyltrimethylsilane, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Suzuki Coupling at the Bromo-Position

With the iodo-position functionalized, the remaining bromo-substituent can now be subjected to a second cross-coupling reaction. For the synthesis of "GeminiKinib," we will employ a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety.

  • Catalyst System: A palladium catalyst is again used. For the less reactive C-Br bond, a more active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, may be required to facilitate the oxidative addition step.

  • Base: A base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield.

  • Solvent System: Suzuki couplings are often performed in a biphasic solvent system, such as a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. This helps to dissolve both the organic substrates and the inorganic base.

Materials:

  • Product from Step 1 (1.0 equiv)

  • Arylboronic acid (e.g., 4-pyridylboronic acid, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the Sonogashira product, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the core structure of "GeminiKinib."

Alternative Functionalization: Buchwald-Hartwig Amination

In many medicinal chemistry campaigns, the introduction of a nitrogen-containing substituent is crucial for modulating the pharmacological properties of a molecule. The Buchwald-Hartwig amination is a powerful tool for this purpose. This compound can undergo regioselective amination at the iodo-position.

Protocol: Regioselective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • XPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed Toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk glassware

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

PropertyValue
Chemical Name This compound
CAS Number 466639-53-2
Molecular Formula C₇H₆BrIO
Molecular Weight 312.93 g/mol
Appearance Colorless to light yellow oil or solid
Solubility Soluble in common organic solvents

Visualizations

Experimental Workflow for Sequential Cross-Coupling

Caption: Sequential Sonogashira and Suzuki couplings of this compound.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative\nAddition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation R'-M Aryl-Pd(II)-R' Aryl-Pd(II)-R' Transmetalation->Aryl-Pd(II)-R' Reductive\nElimination Reductive Elimination Aryl-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Aryl-R' Aryl-R' Reductive\nElimination->Aryl-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its differential reactivity provides a reliable handle for the regioselective and sequential introduction of various functional groups, enabling the efficient synthesis of complex molecular targets. The protocols outlined in this guide, based on well-established palladium-catalyzed cross-coupling reactions, offer a robust starting point for researchers and drug development professionals seeking to leverage this valuable synthetic intermediate in their programs.

References

The Versatility of 2-Bromo-1-iodo-4-methoxybenzene in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science and organic electronics, the strategic selection of molecular building blocks is paramount to innovation. Among the vast arsenal of synthons available to researchers, 2-Bromo-1-iodo-4-methoxybenzene has emerged as a highly versatile and valuable intermediate. Its unique dihalogenated structure, featuring a bromine and a more reactive iodine atom on a methoxy-activated benzene ring, offers a powerful platform for the controlled, regioselective synthesis of complex organic molecules and polymers. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and insights into the causality behind its utility.

The Strategic Advantage: Regioselective Functionalization

The core utility of this compound in materials synthesis lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this process is significantly lower for the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This substantial difference in reactivity allows for the selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations. This stepwise approach is crucial for the construction of well-defined, complex polymeric structures.[1]

This targeted reactivity makes this compound an ideal monomer for creating advanced materials such as conjugated polymers for organic electronics and precursors for precisely structured nanomaterials.[2][3]

Application in the Synthesis of Graphene Nanoribbon Precursors

A significant application of this compound is in the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs). These nanostructures exhibit remarkable electronic properties that are highly dependent on their width and edge structure. The synthesis of precursors to these materials requires meticulous control over the assembly of molecular components.

In a documented synthetic route towards GNRs with zigzag edge structures, this compound serves as a key starting material.[2][4] The synthesis begins with the regioselective functionalization of the iodo-position via a Sonogashira coupling reaction, a powerful method for forming carbon-carbon triple bonds.

Protocol 1: Synthesis of ((2-bromo-4-methoxyphenyl)ethynyl)triisopropylsilane

This protocol outlines the Sonogashira coupling of this compound with (triisopropylsilyl)acetylene, a critical step in the formation of a GNR precursor.[4]

Materials:

  • This compound

  • (Triisopropylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Add anhydrous, degassed THF and triethylamine to the flask.

  • Slowly add (triisopropylsilyl)acetylene (1.2 equiv.) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield ((2-bromo-4-methoxyphenyl)ethynyl)triisopropylsilane.

This resulting molecule, with its remaining bromine atom, is then poised for further coupling reactions to build up the larger, complex precursor required for GNR synthesis.

Application in the Synthesis of Conjugated Polymers for Organic Electronics

While specific, named polymers for high-performance organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) directly synthesized from this compound are not yet widely reported in publicly accessible literature, its structure makes it an ideal candidate for such applications. The methoxy group is a common substituent in hole-transporting polymers, and the dihalogenated nature allows for polymerization through various cross-coupling reactions.

Based on established polymerization methodologies for similar monomers, we can outline robust protocols for the synthesis of, for example, poly(2-methoxy-p-phenylene) derivatives, which are expected to have interesting semiconducting properties.

Protocol 2: Regioselective Suzuki Polymerization

The Suzuki coupling reaction is a versatile and widely used method for the synthesis of conjugated polymers. The following protocol is a generalized procedure for the regioselective polymerization of this compound with a diboronic acid or ester, which would yield a poly(2-methoxy-p-phenylene) derivative.

Materials:

  • This compound

  • Aromatic diboronic acid or ester comonomer (e.g., 1,4-benzenediboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)

  • Base (e.g., aqueous solution of K₂CO₃ or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 equiv.), the diboronic acid comonomer (1.0 equiv.), and the palladium catalyst (typically 1-5 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent and the aqueous base to the reaction mixture.

  • Heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 120 °C. The initial, lower temperature will favor the reaction at the more reactive iodo-position.

  • Monitor the polymerization by periodically taking small aliquots and analyzing the molecular weight distribution by gel permeation chromatography (GPC).

  • After the desired molecular weight is achieved, end-cap the polymer by adding a monofunctional aryl halide (e.g., bromobenzene).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and purify by Soxhlet extraction to remove residual catalyst and oligomers.

Characterization of Resulting Materials

The successful synthesis of materials from this compound requires thorough characterization to confirm their structure and properties.

Technique Purpose Expected Observations/Data
NMR Spectroscopy (¹H, ¹³C) To confirm the chemical structure of the synthesized monomers and polymers.Disappearance of the proton signal corresponding to the iodo-substituted position and the appearance of new signals corresponding to the coupled moiety. In polymers, broad peaks characteristic of a polymeric structure.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.A chromatogram showing the molecular weight distribution of the polymer sample.
UV-Vis Spectroscopy To investigate the optical properties of the conjugated polymers, including the absorption maximum (λₘₐₓ) and the optical bandgap.An absorption spectrum with a distinct λₘₐₓ in the UV or visible range, from which the optical bandgap can be estimated.
Cyclic Voltammetry (CV) To determine the electrochemical properties of the polymers, including the HOMO and LUMO energy levels.A voltammogram showing the oxidation and reduction potentials of the polymer film, which are used to calculate the energy levels.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the synthesized polymers.A plot of weight loss versus temperature, indicating the decomposition temperature of the material.

Conclusion

This compound stands as a testament to the power of strategic molecular design in materials science. Its inherent regioselectivity provides a reliable and controllable route to complex organic structures, from well-defined GNR precursors to potentially high-performance conjugated polymers. The protocols and characterization techniques outlined in this guide are intended to provide researchers with a solid foundation for exploring the vast potential of this versatile building block in the creation of next-generation materials for a wide array of applications.

References

Experimental protocol for Suzuki reaction with 3-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Experimental Protocol for the Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-4-iodoanisole

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This application note provides a comprehensive guide and a field-proven protocol for the chemoselective Suzuki-Miyaura coupling of 3-Bromo-4-iodoanisole. We delve into the mechanistic principles governing the selective reaction at the more labile carbon-iodine bond, explore the critical roles of the catalyst, base, and solvent, and present a detailed, step-by-step experimental procedure for the synthesis of 2-Bromo-4-methoxy-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage dihaloarenes as versatile scaffolds in complex molecule synthesis.

Introduction: The Strategic Value of Dihaloarenes

Dihaloarenes are powerful building blocks in medicinal chemistry and materials science, offering two distinct points for sequential functionalization. The ability to selectively address one halogen over the other is paramount for efficient and controlled synthesis. 3-Bromo-4-iodoanisole is an exemplary substrate where the intrinsic reactivity difference between aryl iodides and bromides can be exploited. The general reactivity order for aryl halides in palladium-catalyzed oxidative addition is I > OTf > Br >> Cl, making the carbon-iodine bond the preferred site for the initial Suzuki coupling.[1] This inherent chemoselectivity allows for the stepwise introduction of different aryl or vinyl groups, opening pathways to complex, multi-substituted aromatic structures.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki reaction lies in a well-orchestrated palladium-catalyzed cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide. In the case of 3-Bromo-4-iodoanisole, this occurs preferentially at the C-I bond to form a Pd(II) intermediate.[1][3]

  • Transmetalation: For this step to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[4][5][6] This boronate then transfers its organic group to the palladium(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Mechanism Pd0 Pd(0)Ln ArIPd Ar(Br)-Pd(II)(I)Ln Pd0->ArIPd Oxidative Addition ArPdOR Ar(Br)-Pd(II)(OR)Ln ArIPd->ArPdOR Metathesis ArPdAr_prime Ar(Br)-Pd(II)-Ar'Ln ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar(Br)-Ar' ArPdAr_prime->Product Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Activation Boronate->ArPdAr_prime Base Base (e.g., OH⁻) Base->ArPdOR Base->Boronate ArylHalide Ar(Br)-I ArylHalide->ArIPd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Reaction Parameters and Their Scientific Rationale

The success of a Suzuki coupling hinges on the judicious selection of its components. Each element plays a critical role and must be chosen to suit the specific substrates involved.

ComponentCommon ExamplesRole & Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Source of the active Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ. Pd(PPh₃)₄ is a common air-stable Pd(0) precatalyst.[3]
Ligand Phosphines: PPh₃, PCy₃, SPhos, XPhosNHCs: IPr, SIPrStabilizes the palladium center, prevents precipitation of palladium black, and modulates its reactivity. Bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination, increasing reaction rates and efficiency.[7][8]
Base Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Hydroxides: NaOH, KOHActivates the boronic acid for transmetalation.[4][5] The choice of base strength and solubility can dramatically affect yield. K₃PO₄ is often effective for challenging couplings.[8]
Solvent Toluene, Dioxane, THF, DMF, often with H₂OSolubilizes reactants and catalyst. Biphasic systems (e.g., Toluene/H₂O) are common, as many inorganic bases are water-soluble.[1][9] The solvent can also influence selectivity in dihaloarene couplings.[10][11]
Boron Reagent Arylboronic Acids (Ar-B(OH)₂)Boronate Esters (e.g., Ar-B(pin))The source of the nucleophilic carbon partner. Boronic acids are most common, but boronate esters (like pinacol esters) offer enhanced stability and are less prone to protodeboronation.[5][9]

Experimental Protocol: Synthesis of 2-Bromo-4-methoxy-1,1'-biphenyl

This protocol details the selective coupling of phenylboronic acid at the C-I position of 3-Bromo-4-iodoanisole.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.Mass / Volume
3-Bromo-4-iodoanisoleC₇H₆BrIO328.931.01.0329 mg
Phenylboronic AcidC₆H₇BO₂121.931.21.2146 mg
Pd(OAc)₂C₄H₆O₄Pd224.520.020.024.5 mg
SPhosC₂₇H₃₃O₂P410.520.040.0416.4 mg
K₃PO₄K₃PO₄212.272.02.0425 mg
TolueneC₇H₈---8 mL
Deionized WaterH₂O---2 mL

Safety Precaution: Handle all reagents in a well-ventilated fume hood. Palladium compounds are toxic and aryl halides are irritants. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Equipment Setup
  • 50 mL round-bottom flask or reaction vial

  • Magnetic stir bar

  • Reflux condenser

  • Inert gas inlet (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

Step-by-Step Reaction Procedure

Caption: Experimental workflow for the Suzuki coupling reaction.

  • Vessel Preparation: To a 50 mL round-bottom flask containing a magnetic stir bar, add 3-Bromo-4-iodoanisole (329 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add toluene (8 mL) and deionized water (2 mL) via syringe.

  • Degassing: Bubble the inert gas through the stirred solution for an additional 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Briefly remove the inert gas line and quickly add the palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol). Immediately re-establish the inert atmosphere. The mixture may change color as the active catalyst forms.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the biphasic mixture vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Hexanes:Ethyl Acetate. Spot the starting material and the reaction mixture to observe the consumption of the aryl halide and the formation of a new, less polar product spot.

Work-up and Purification
  • Cooling & Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes will typically separate the desired product, 2-Bromo-4-methoxy-1,1'-biphenyl[12], from any starting material and side products.

Product Characterization

The identity and purity of the final product, 2-Bromo-4-methoxy-1,1'-biphenyl, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity of the biaryl product.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (Expected [M]+ for C₁₃H₁₁BrO ≈ 262.00/264.00 g/mol , accounting for bromine isotopes).[12]

  • Melting Point: To assess the purity of the isolated solid.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or soluble base.3. Poor quality boronic acid (protodeboronation).1. Ensure thorough degassing and maintain a positive inert gas pressure.2. Try a different base, such as Cs₂CO₃ or K₃PO₄.3. Use fresh, high-purity boronic acid or switch to a more stable boronate ester.
Formation of Homocoupling Product (Ar-Ar) Oxygen contamination leading to reductive elimination from the Pd(II) intermediate before transmetalation.Improve degassing procedure. Ensure solvents are sparged with inert gas before use.
Protodeboronation (Ar-H instead of Ar-Ar') Boronic acid is sensitive to acidic or harsh conditions. Reaction temperature may be too high.Use a milder base (e.g., K₂CO₃). Consider running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
Reaction Stalls Catalyst decomposition.Add a second portion of the catalyst and ligand after a few hours. Use a more robust ligand system designed for high-turnover catalysis.

Conclusion

This application note provides a robust and reliable protocol for the chemoselective Suzuki-Miyaura coupling of 3-Bromo-4-iodoanisole. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, this method allows for the precise synthesis of mono-arylated intermediates, which can be further functionalized in subsequent steps. The detailed explanation of the mechanism and the rationale behind the choice of reagents empower researchers to adapt and optimize this protocol for a wide range of substrates, facilitating the efficient construction of complex molecular architectures.

References

Application Notes and Protocols for the One-Pot Synthesis of Unsymmetrical Diarylalkynes using 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Molecular Construction via Orthogonal Halogen Reactivity

In the landscape of modern synthetic chemistry, the efficient construction of complex molecular architectures is paramount, particularly in the fields of medicinal chemistry and materials science.[1] The strategic use of polyhalogenated aromatic scaffolds offers a powerful platform for the sequential and regioselective introduction of diverse functionalities. 2-Bromo-1-iodo-4-methoxybenzene has emerged as a highly valuable building block due to the significant disparity in the reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent orthogonality allows for a one-pot, two-step functionalization, streamlining synthetic pathways, reducing waste, and improving overall efficiency.[1]

This application note provides a comprehensive guide to the one-pot synthesis of unsymmetrical diarylalkynes utilizing this compound, proceeding through a sequential Sonogashira and Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this selective process, provide a detailed and validated experimental protocol, and discuss the applications of the resulting molecular scaffolds in drug discovery.

The Principle of Chemoselective Cross-Coupling: A Mechanistic Overview

The success of the one-pot sequential functionalization of this compound hinges on the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides is C-I > C-Br > C-Cl, which is primarily dictated by the bond dissociation energies.[2] The weaker C-I bond undergoes oxidative addition to a palladium(0) catalyst at a significantly faster rate and under milder conditions than the more robust C-Br bond.[2]

This reactivity gap enables a highly regioselective Sonogashira coupling to occur at the iodo-position, forming an alkynyl-substituted bromoarene intermediate. Subsequently, by modifying the reaction conditions (e.g., increasing the temperature and introducing a different catalyst/ligand system and a boronic acid), a second cross-coupling reaction, a Suzuki-Miyaura coupling, can be initiated at the bromo-position.[3] This entire sequence can be performed in a single reaction vessel, obviating the need for isolation and purification of the intermediate, thereby enhancing the overall efficiency of the synthesis.[4]

The catalytic cycles for both the Sonogashira and Suzuki-Miyaura reactions are well-established and proceed through a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The initial oxidative addition of the C-I bond to the Pd(0) catalyst is the key selectivity-determining step in this one-pot sequence.

G cluster_0 Step 1: Sonogashira Coupling (C-I Activation) cluster_1 Step 2: Suzuki-Miyaura Coupling (C-Br Activation) A This compound C Oxidative Addition (C-I Bond Cleavage) A->C Selective Activation B Pd(0) Catalyst B->C D Alkynylpalladium(II) Intermediate C->D F Transmetalation D->F E Terminal Alkyne + Cu(I) E->F H Reductive Elimination F->H G 2-Bromo-4-methoxy-1-(alkynyl)benzene I 2-Bromo-4-methoxy-1-(alkynyl)benzene G->I Intermediate (in situ) H->B Regenerates H->G K Oxidative Addition (C-Br Bond Cleavage) I->K Higher Temperature J Pd(0) Catalyst J->K L Arylpalladium(II) Intermediate K->L N Transmetalation L->N M Arylboronic Acid + Base M->N P Reductive Elimination N->P O Unsymmetrical Diarylalkyne P->J Regenerates P->O

Figure 1: Sequential Sonogashira and Suzuki-Miyaura couplings.

Application in Medicinal Chemistry: Scaffolds for Bioactive Molecules

Unsymmetrical diarylalkynes are privileged structural motifs in medicinal chemistry, appearing in a wide array of biologically active compounds.[7] The rigid, linear nature of the alkyne linker serves as a robust scaffold for positioning aryl substituents in defined spatial orientations, which is crucial for molecular recognition and binding to biological targets. Molecules containing the 2-alkynyl-4-aryl-anisole core, accessible through the described one-pot synthesis, have been investigated for their potential as:

  • Anticancer Agents: The diarylalkyne framework is present in numerous compounds with potent cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory Compounds: Certain diarylalkyne derivatives have shown promise as inhibitors of key inflammatory pathways.[8]

  • Antiviral and Antibacterial Agents: The unique electronic and structural features of these molecules make them attractive candidates for the development of novel antimicrobial therapies.

The ability to rapidly generate a library of diverse unsymmetrical diarylalkynes from a common starting material using this one-pot protocol is highly advantageous for structure-activity relationship (SAR) studies in drug discovery programs.

Detailed Experimental Protocol: One-Pot Sonogashira-Suzuki Coupling

This protocol provides a representative procedure for the one-pot synthesis of 1-methoxy-4-(phenylethynyl)-2-(p-tolyl)benzene from this compound.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound312.931.01.0
Phenylacetylene102.131.11.1
p-Tolylboronic acid135.961.21.2
Pd(PPh₃)₄1155.560.030.03
CuI190.450.050.05
PdCl₂(dppf)816.640.030.03
Triethylamine (Et₃N)101.193.03.0
K₂CO₃138.213.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-
Toluene, anhydrous-5 mL-
Water, degassed-2 mL-

Instrumentation:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating capabilities

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure:

Part 1: Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.

  • Add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

Part 2: Suzuki-Miyaura Coupling

  • Once the Sonogashira coupling is complete, add p-tolylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and K₂CO₃ (3.0 mmol) to the reaction mixture.

  • Add anhydrous toluene (5 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the progress of the Suzuki-Miyaura coupling by TLC or LC-MS until the bromo-alkynyl intermediate is consumed (typically 6-12 hours).

Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure unsymmetrical diarylalkyne.

Expected Yield: 75-85% (over two steps).

G start Start: Inert Atmosphere Setup sonogashira Sonogashira Coupling: - this compound - Phenylacetylene - Pd(PPh3)4, CuI, Et3N - THF, Room Temperature start->sonogashira suzuki Suzuki-Miyaura Coupling: - Add p-Tolylboronic Acid - Add PdCl2(dppf), K2CO3 - Toluene/Water, 80-90°C sonogashira->suzuki In situ workup Aqueous Work-up: - Ethyl Acetate Extraction - Water and Brine Wash suzuki->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Final Product: Unsymmetrical Diarylalkyne purification->product

Figure 2: Experimental workflow for the one-pot synthesis.

Troubleshooting and Optimization

  • Incomplete Sonogashira Reaction: Ensure all reagents and solvents are anhydrous and thoroughly degassed. The palladium and copper catalysts are sensitive to oxygen.

  • Formation of Alkyne Homocoupling (Glaser) Product: This is a common side reaction in Sonogashira couplings. Minimize this by maintaining strictly anaerobic conditions and using the minimum effective amount of CuI.

  • Low Yield in Suzuki Coupling: The choice of ligand and base can be critical. For less reactive boronic acids, a more active ligand such as SPhos may be beneficial. Ensure vigorous stirring to overcome phase-transfer limitations.

  • Lack of Selectivity: If coupling at the bromine position is observed during the Sonogashira step, it indicates the reaction conditions are too harsh. Maintain a lower temperature for the initial coupling.

Conclusion

The one-pot sequential Sonogashira and Suzuki-Miyaura cross-coupling of this compound is a powerful and efficient strategy for the synthesis of unsymmetrical diarylalkynes. By leveraging the inherent differential reactivity of the carbon-halogen bonds, this method provides a streamlined approach to complex molecular scaffolds that are of significant interest in medicinal chemistry and drug discovery. The detailed protocol and mechanistic insights provided herein serve as a valuable resource for researchers seeking to employ this versatile building block in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction with the dihalogenated substrate, 2-Bromo-1-iodo-4-methoxybenzene. As a versatile building block, precise control over its reactivity is crucial for successful sequential functionalization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions to optimize your reaction yield and selectivity.

Q1: My reaction is selective for the iodo-position, but the overall yield is very low. What are the first things I should check?

A1: Low yields in an otherwise selective reaction often point to fundamental issues with reagents or reaction conditions rather than the substrate's inherent reactivity. A systematic check is the most effective approach.

  • Reagent Quality and Stability: The stability of the organoboron reagent is a frequent cause of low yields.[1] Boronic acids, especially, are susceptible to a major side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively consuming your nucleophile.[1][2]

    • Action: Use fresh, high-purity boronic acid. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which can be more resistant to premature decomposition.[2][3]

  • Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Oxygen can irreversibly deactivate the active Pd(0) species, and phosphine ligands are prone to oxidation.[2]

    • Action: Ensure your palladium precatalyst and phosphine ligands have been stored correctly under an inert atmosphere. Use fresh reagents if there is any doubt about their quality.

  • Atmosphere and Solvent Purity: The Suzuki coupling requires a strictly oxygen-free environment. Insufficient degassing is a common reason for catalyst deactivation and low yields.[1][2]

    • Action: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[4] Assemble your reaction under a positive pressure of inert gas.[2][5]

  • Base Activation and Solubility: The base is not just a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][7] If the base is old, hydrated (when it should be anhydrous), or poorly soluble in the reaction medium, this critical step can be hindered.

    • Action: Use a fresh, high-purity base. If using a solid base like K₃PO₄, ensure it is finely powdered to maximize surface area.[8] The choice of solvent should also facilitate at least partial dissolution of the base.[9]

Q2: I'm observing a significant amount of the deiodinated byproduct (1-bromo-3-methoxybenzene). How can I prevent this?

A2: The formation of a dehalogenated (specifically, deiodinated) byproduct occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.[10] This is a common side reaction, particularly with reactive aryl iodides.[10]

The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the palladium complex reacting with bases, solvents (like alcohols), or trace water.[10] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the undesired dehalogenated product.[10]

Strategies to Minimize Dehalogenation:

  • Optimize the Base: Strong bases can sometimes promote the formation of Pd-H species. Consider switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄.[10]

  • Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a persistent issue, as they can act as hydride sources.[11] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[11]

  • Promote Forward Reaction: A slow transmetalation step can allow more time for competing side reactions like dehalogenation to occur.[10] Using a more active and stable boronic acid or ester can accelerate the desired coupling and outcompete the dehalogenation pathway.[10]

  • Ligand Selection: The ligand can influence the relative rates of the desired reductive elimination versus the dehalogenation pathway. Screening different ligands, such as bulkier, more electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), may be beneficial.[10]

Q3: My reaction is producing a mixture of the desired mono-substituted product and the di-substituted product. How do I improve selectivity for the C-I bond?

A3: While the C-I bond is significantly more reactive than the C-Br bond, over-functionalization can occur if the reaction conditions are too harsh or if the catalyst system is too active.[12]

  • Lower the Temperature: The oxidative addition to the C-Br bond has a higher activation energy than for the C-I bond. Running the reaction at a lower temperature (e.g., 50-80 °C) can provide enough energy to activate the C-I bond while leaving the C-Br bond largely untouched.[13]

  • Reduce Catalyst Loading: High catalyst loadings can sometimes lead to reduced selectivity. While counterintuitive, a lower catalyst concentration can sometimes favor the more kinetically accessible pathway. Try reducing the catalyst loading to 1-2 mol%.

  • Choose a "Softer" Catalyst System: Highly active catalyst systems designed for unreactive aryl chlorides might be too aggressive for this substrate. A standard catalyst like Pd(PPh₃)₄ is often sufficient and can provide excellent selectivity due to its moderate reactivity.[5] While often effective, some studies have noted that with aryl iodides, Pd(PPh₃)₄ can sometimes lead to inefficient turnover at lower temperatures, so monitoring is key.[13]

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material (this compound) is consumed to prevent the subsequent, slower reaction at the C-Br position.

Q4: The reaction is very sluggish and stalls before completion, even after extended time. What can I do to drive it to completion?

A4: A stalled reaction suggests that a key step in the catalytic cycle is slow or that the catalyst has been deactivated. Given the electron-rich nature of the 4-methoxy-substituted ring, the oxidative addition step can be slower than for electron-deficient arenes.[1][11]

  • Increase Temperature: Carefully increasing the reaction temperature in increments (e.g., from 80 °C to 100 °C) can often overcome the activation barrier for the oxidative addition or other slow steps.[1][4]

  • Use a More Active Catalyst System: For challenging couplings, standard catalysts like Pd(PPh₃)₄ may be too slow.[1] Switching to a more robust and active system using bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition step.[1]

  • Optimize Base and Solvent: The combination of base and solvent is critical. For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1] Ensure the solvent system (e.g., Dioxane/Water, Toluene/Water, 2-MeTHF) effectively solubilizes the reactants and intermediates.[9][14]

Frequently Asked Questions (FAQs)

Q1: What is the scientific principle behind the selective Suzuki coupling at the iodine position?

A1: The regioselectivity is governed by the difference in bond dissociation energies of the carbon-halogen bonds and their corresponding reactivity in the rate-determining oxidative addition step of the palladium catalytic cycle.[5][12] The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Bromine (C-Br) bond. Consequently, the active Pd(0) catalyst inserts preferentially into the C-I bond under milder conditions.[5][12] The general reactivity trend for aryl halides in Suzuki coupling is: C–I > C–Br > C–OTf >> C–Cl.[2]

Q2: How do I choose the best palladium catalyst and ligand for coupling at the C-I position while preserving the C-Br bond?

A2: For selective coupling at the C-I position, a moderately active catalyst is often sufficient and desirable to avoid reaction at the C-Br bond.

  • Good Starting Point: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a classic and often effective choice. It is commercially available and generally provides good selectivity for the more reactive C-I bond.[5]

  • In-Situ Generation: Alternatively, you can generate the active catalyst in situ from a stable Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with an added phosphine ligand.

  • For Sluggish Reactions: If reactions with Pd(PPh₃)₄ are too slow, consider using a more electron-rich and bulky ligand from the Buchwald or Fu groups, but be mindful that increased reactivity might require lower temperatures to maintain selectivity.[1][7]

Q3: What are the recommended starting conditions (base, solvent, temperature) for this reaction?

A3: A robust starting point is crucial for optimization. The following conditions are widely applicable and can be fine-tuned as needed.

ParameterRecommended Starting ConditionRationale & Notes
Catalyst Pd(PPh₃)₄ (3-5 mol%)A reliable catalyst for selective C-I coupling.[5]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)K₂CO₃ is a common, cost-effective choice.[6] K₃PO₄ is a stronger base that can be effective in more challenging cases.[1]
Solvent 1,4-Dioxane/Water (4:1 v/v)A common solvent mixture that dissolves both organic and inorganic reagents well.[5][15] Toluene/Water is also a good alternative.[4]
Temperature 80-90 °CThis temperature is typically sufficient to activate the C-I bond without significantly engaging the C-Br bond.[5][15]
Boron Reagent Arylboronic Acid (1.2 equiv.)A slight excess ensures complete consumption of the limiting aryl halide.[5]
Q4: Is it possible to perform a sequential, one-pot reaction to functionalize both the iodo and bromo positions with different boronic acids?

A4: Yes, this is one of the primary synthetic advantages of using this compound. A sequential, one-pot reaction is feasible by exploiting the differential reactivity.

  • First Coupling (C-I): Perform the first Suzuki coupling under the milder conditions described above (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C) with the first boronic acid. Monitor until the starting dihalide is consumed.

  • Second Coupling (C-Br): To the same reaction vessel, add the second, different boronic acid, potentially more base, and a more active catalyst system (e.g., a Pd(II) precatalyst with a bulky, electron-rich ligand like SPhos). Increase the temperature (e.g., to 100-110 °C) to facilitate the more difficult oxidative addition at the C-Br bond.

This strategy allows for the efficient and controlled synthesis of complex, unsymmetrically substituted biaryl compounds.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the Suzuki coupling of this compound.

Troubleshooting_Workflow start_node Low Yield or Stalled Reaction cause_reagents Potential Reagent Issue start_node->cause_reagents Check Reagents cause_conditions Suboptimal Conditions start_node->cause_conditions Check Conditions cause_catalyst Catalyst System Issue start_node->cause_catalyst Check Catalyst cause_node cause_node action_node action_node check_node check_node action_boronic Use fresh boronic acid or switch to pinacol ester cause_reagents->action_boronic Protodeboronation Suspected action_purity Use high-purity, fresh starting materials & base cause_reagents->action_purity Purity Questionable action_degas Degas solvent thoroughly (Ar sparge, Freeze-Pump-Thaw) cause_conditions->action_degas Incomplete Degassing action_temp Increase temperature (e.g., 80°C -> 100°C) cause_conditions->action_temp Reaction Sluggish action_base Use finely powdered K₃PO₄ or soluble Cs₂CO₃ cause_conditions->action_base Poor Base Activation action_ligand Switch to bulky, e⁻-rich ligand (e.g., SPhos) cause_catalyst->action_ligand Slow Oxidative Addition action_deactivation Ensure inert atmosphere; use fresh catalyst/ligand cause_catalyst->action_deactivation Catalyst Deactivation end_check Re-run Reaction action_boronic->end_check action_purity->end_check action_degas->end_check action_temp->end_check action_base->end_check action_ligand->end_check action_deactivation->end_check

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Standard Protocol: Selective Suzuki Coupling at the C-I Position

This protocol provides a starting point for the selective coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized water, degassed

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold (Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[5]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment.[2][5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and Water, 4:1 v/v) to the reaction flask via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the starting halide.[5]

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure mono-arylated product.[5]

References

Technical Support Center: Sonogashira Coupling of 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Sonogashira cross-coupling reaction. This guide is specifically tailored to address the challenges and nuances encountered when working with 2-Bromo-1-iodo-4-methoxybenzene. As researchers and professionals in drug development, we understand that precision and predictability in your synthetic routes are paramount. This resource is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, minimize side product formation, and optimize your yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues that may arise during the Sonogashira reaction of this compound. Our answers are grounded in established chemical principles and practical laboratory experience.

Q1: I am performing a Sonogashira reaction with this compound and a terminal alkyne. Which position on the aromatic ring is expected to react first, and why?

A1: You should expect highly selective coupling at the C-I bond (the 1-position). The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction, follows the general trend: I > Br > OTf >> Cl.[1][2] This selectivity is attributed to the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making the oxidative addition of the aryl iodide to the palladium(0) catalyst the kinetically favored and faster process.[3] By carefully controlling your reaction conditions, particularly temperature, you can achieve excellent yields of the mono-alkynylated product, 2-Bromo-4-methoxy-1-(alkynyl)benzene, leaving the C-Br bond available for subsequent transformations.[3][4]

Q2: My main impurity is a dimer of my terminal alkyne. What is this side product, and how can I prevent its formation?

A2: The dimeric alkyne is a result of a common side reaction known as Glaser coupling, or homocoupling.[1][5] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[4][6] The mechanism involves the formation of a copper acetylide intermediate, which then undergoes oxidative dimerization.[6]

To minimize or eliminate Glaser coupling, consider the following strategies:

  • Implement Copper-Free Conditions: The most direct approach is to switch to a copper-free Sonogashira protocol. While the reaction rates might be slower, this completely removes the primary catalyst for homocoupling.[5][7]

  • Ensure Rigorous Anaerobic Conditions: Oxygen is a key ingredient for Glaser coupling.[4][6] It is crucial to thoroughly degas all your solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling a stream of inert gas like argon or nitrogen through them). The reaction should be run under a positive pressure of an inert atmosphere.[4]

  • Reduce Copper Catalyst Loading: If you must use a copper co-catalyst, use the minimum effective amount. High concentrations of copper(I) can significantly accelerate the rate of homocoupling.[4]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration of the copper acetylide, thus disfavoring the bimolecular homocoupling reaction.[8]

Q3: I am observing the formation of a product with two alkyne molecules coupled to the aromatic ring. How can I favor the mono-alkynylated product?

A3: The formation of the di-alkynylated product indicates that the reaction conditions are sufficiently harsh to promote the coupling at the less reactive C-Br bond after the initial reaction at the C-I bond.[4] To enhance the selectivity for the mono-alkynylated product, you should:

  • Control the Stoichiometry: Use only a slight excess of the terminal alkyne (e.g., 1.05-1.2 equivalents). A large excess will inevitably drive the reaction towards di-substitution.[4]

  • Lower the Reaction Temperature: The oxidative addition to the C-Br bond has a higher activation energy than that for the C-I bond. By running the reaction at a lower temperature (e.g., room temperature to 40 °C), you can favor the reaction at the more reactive site.[5]

  • Monitor Reaction Progress: Closely monitor the reaction by a suitable technique like TLC, GC, or LC-MS. Once the starting material is consumed and the desired mono-alkynylated product is the major component, quench the reaction to prevent the slower, secondary coupling at the bromine position.[4]

Q4: My reaction is not proceeding, or the conversion is very low. What are the likely causes?

A4: A stalled Sonogashira reaction can be due to several factors, often related to the integrity of the catalytic system. Here is a checklist of potential issues:

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[4] If your palladium precatalyst is old or has been improperly stored, it may be inactive. The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[4] Always use a fresh, high-quality palladium source.

  • Reagent Purity: Impurities in your alkyne, solvent, or base can act as catalyst poisons. Ensure you are using high-purity, anhydrous, and thoroughly degassed solvents and bases.[4] The copper(I) iodide should also be of high purity; it is often a light-sensitive compound and should be stored accordingly.

  • Insufficient Base: The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[5] Ensure you are using a sufficient excess of a suitable base (e.g., triethylamine, diisopropylethylamine).

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can significantly influence the reaction's efficiency. For less reactive aryl bromides, bulky, electron-rich phosphine ligands can be more effective.[1]

Experimental Protocols

The following protocols are provided as a starting point. Optimization may be necessary depending on the specific alkyne used.

Protocol 1: Regioselective Copper-Catalyzed Sonogashira Coupling

This protocol is designed to favor mono-alkynylation at the iodine position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic atmosphere.

  • Add anhydrous, degassed THF and Et₃N via syringe. A typical solvent ratio is 2:1 THF:Et₃N.

  • Add the terminal alkyne dropwise to the stirring reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically when the starting aryl iodide is consumed), quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting with a Copper-Free Sonogashira Protocol

This protocol is recommended if Glaser homocoupling is a persistent issue.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) with stirring.

  • Monitor the reaction progress. Copper-free reactions may require longer reaction times or gentle heating.

  • Work-up and purify the product as described in Protocol 1.

Visual Guides

Reaction Pathway and Side Products

Sonogashira_Reaction cluster_main Desired Sonogashira Pathway cluster_side Common Side Reactions A This compound C Mono-alkynylated Product (Selective C-I Coupling) A->C Pd(0), Cu(I), Base Room Temp. B Terminal Alkyne (R-C≡C-H) B->C D Di-alkynylated Product (C-Br Coupling) C->D Excess Alkyne Higher Temp. E Terminal Alkyne (R-C≡C-H) F Glaser Homocoupling Product (R-C≡C-C≡C-R) E->F Cu(I), O₂ Troubleshooting_Workflow cluster_1 Troubleshooting Low Conversion cluster_2 Minimizing Glaser Coupling cluster_3 Favoring Mono-alkynylation start Reaction Issue Identified issue1 Low or No Conversion start->issue1 issue2 Major Alkyne Dimer Impurity start->issue2 issue3 Significant Di-alkynylation start->issue3 sol1a Check Catalyst Quality (Use fresh Pd source) issue1->sol1a sol2a Ensure Rigorous Anaerobic Conditions issue2->sol2a sol3a Control Stoichiometry (1.1 eq Alkyne) issue3->sol3a sol1b Verify Reagent Purity (Anhydrous, Degassed) sol1a->sol1b sol1c Increase Temperature Moderately sol1b->sol1c sol2b Reduce Cu(I) Loading sol2a->sol2b sol2c Switch to Copper-Free Protocol sol2b->sol2c sol3b Lower Reaction Temperature sol3a->sol3b sol3c Monitor Reaction and Quench Promptly sol3b->sol3c

References

Technical Support Center: Purification of 2-Bromo-1-iodo-4-methoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Bromo-1-iodo-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. The most common route involves the electrophilic iodination of 4-bromoanisole. In this case, the primary impurities are typically:

  • Unreacted 4-bromoanisole: Incomplete iodination will result in the presence of the starting material.

  • Regioisomers: While the methoxy group strongly directs iodination to the position ortho to it (C2), minor amounts of other isomers, such as 3-bromo-4-iodoanisole, may form. The directing effects of the substituents on the aromatic ring govern the regioselectivity of the reaction. The strongly activating methoxy group's directing effect dominates over the deactivating bromo group's effect.

  • Di-iodinated species: If the reaction conditions are too harsh or the stoichiometry of the iodinating agent is not carefully controlled, di-iodination of the aromatic ring can occur.

  • Residual reagents and byproducts: Depending on the specific iodination reagent used (e.g., I₂, NIS), residual reagents and their byproducts may be present. For instance, if mercuric oxide is used as a catalyst, trace amounts of mercury salts might be present in the crude product.[1]

Q2: My purified product is a pale yellow to brown oil, but the literature reports it as a colorless oil. What is the cause of this discoloration and how can I remove it?

A2: A yellow or brown hue in the final product often indicates the presence of trace impurities, which can include:

  • Oxidized species: Halogenated aromatic compounds can be susceptible to slow oxidation, leading to the formation of colored byproducts.

  • Residual iodine: If the work-up procedure was not sufficient to remove all of the unreacted iodine, it can impart a color to the product. A wash with a solution of sodium thiosulfate is typically effective in removing residual iodine.[1]

  • Highly conjugated impurities: Even small amounts of highly conjugated side products can lead to significant coloration.

To decolorize your product, you can employ the following techniques:

  • Activated Charcoal Treatment during Recrystallization: If you are purifying by recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities.[2][3] It is crucial to use the minimum amount necessary, as activated charcoal can also adsorb your desired product, leading to a decrease in yield.[3]

  • Silica Gel Plug Filtration: Dissolve the colored oil in a minimal amount of a non-polar solvent (e.g., hexanes) and pass it through a short plug of silica gel. The more polar, colored impurities will often be retained on the silica, while the less polar product will elute.

Troubleshooting Purification by Column Chromatography

Q3: I am having difficulty separating this compound from an impurity with a very similar Rf value on TLC. What can I do to improve the separation?

A3: Co-elution of impurities is a common challenge in column chromatography, especially with isomers which often have very similar polarities. Here are several strategies to improve separation:

  • Optimize the Eluent System:

    • Fine-tune the polarity: Even small adjustments to the eluent polarity can significantly impact separation. For non-polar compounds like this compound, a good starting point is a non-polar solvent like hexanes or cyclohexane, with a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane to achieve a target Rf value of 0.2-0.3 for your product.

    • Use a different solvent system: If a hexane/ethyl acetate system is not providing adequate separation, consider trying a different solvent combination, such as toluene/hexanes. Sometimes, changing the nature of the eluent can alter the selectivity of the separation.

  • Modify the Stationary Phase:

    • Use a different adsorbent: If silica gel is not providing the desired separation, consider using alumina. Alumina has different surface properties and may offer better selectivity for your specific mixture.

    • Deactivate the silica gel: If you suspect your compound is decomposing on the acidic silica gel, you can deactivate it by pre-treating it with a small amount of a base, such as triethylamine, mixed in the eluent.

  • Improve Column Packing and Loading:

    • Use a longer column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.

    • Load the sample in a concentrated band: Dissolve your crude product in the minimum amount of eluent and load it carefully onto the column in as narrow a band as possible. A broad starting band will lead to poor separation.

Workflow for Troubleshooting Column Chromatography

G start Poor Separation on Column check_tlc Re-evaluate TLC (Target Rf = 0.2-0.3) start->check_tlc adjust_eluent Adjust Eluent Polarity (e.g., small % of EtOAc in Hexanes) check_tlc->adjust_eluent Rf not optimal change_eluent Try Different Eluent System (e.g., Toluene/Hexanes) check_tlc->change_eluent Rf optimal, still poor separation adjust_eluent->change_eluent No Improvement success Successful Separation adjust_eluent->success Improved Separation change_stationary Change Stationary Phase (e.g., Alumina) change_eluent->change_stationary No Improvement change_eluent->success Improved Separation improve_technique Improve Technique (Longer column, concentrated loading) change_stationary->improve_technique No Improvement change_stationary->success Improved Separation improve_technique->success Improved Separation

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting Purification by Recrystallization

Q4: I am trying to recrystallize my crude this compound, but it keeps "oiling out" instead of forming crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is a common issue with low-melting point solids or when the concentration of the solute is too high. To resolve this:

  • Use more solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. The goal is to find the point where the solution is saturated at a temperature below the compound's melting point.

  • Cool the solution more slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

  • Change the solvent system: If the above methods fail, you may need to find a different solvent or solvent mixture with a lower boiling point or one in which your compound has a slightly lower solubility at elevated temperatures.

Q5: My recrystallization yield is very low. How can I improve it?

A5: A low yield from recrystallization is typically due to one of the following:

  • Using too much solvent: The most common cause of low yield is dissolving the crude product in an excessive amount of hot solvent. This keeps a significant portion of your product in solution even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature crystallization: If the product crystallizes in the filter paper or funnel during hot filtration, you will lose a significant amount of material.

    • Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.

  • Incomplete crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to ensure maximum precipitation.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline. The optimal eluent will need to be determined by TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica bed using a pipette.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

The choice of solvent is critical and may require some initial screening. A good starting point for aryl halides is a mixed solvent system like ethanol/water or a single solvent like hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent (e.g., hexanes or ethanol) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Purification MethodAdvantagesDisadvantagesBest Suited For
Column Chromatography High resolution for separating closely related compounds. Applicable to both liquids and solids.Can be time-consuming and requires large volumes of solvent. Potential for product decomposition on the stationary phase.Separating isomers and removing impurities with different polarities.
Recrystallization Simple, inexpensive, and can yield very pure crystalline solids.Only applicable to solids. "Oiling out" can be an issue for low-melting point compounds. Yield can be variable.Purifying solid products from impurities with different solubility profiles.
Distillation Effective for separating liquids with different boiling points. Can be performed on a large scale.Not suitable for high-boiling point or thermally unstable compounds.Purifying liquid products from non-volatile impurities or other liquids with significantly different boiling points.

Logical Relationships in Purification

G crude_product Crude Reaction Product is_solid Is the product a solid? crude_product->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Attempt Distillation is_liquid->distillation Yes column Column Chromatography is_liquid->column No or Impurities have similar boiling points recrystallization->column Fails or Purity is insufficient pure_product Pure Product recrystallization->pure_product Successful distillation->column Fails or Purity is insufficient distillation->pure_product Successful column->pure_product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Preventing Homocoupling in 2-Bromo-1-iodo-4-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for a common challenge in cross-coupling reactions: the prevention of homocoupling side reactions when using 2-Bromo-1-iodo-4-methoxybenzene. This dihalogenated aromatic compound is a valuable building block for sequential, site-selective functionalization, but unwanted symmetrical dimerization can significantly impact yield and purity.

Troubleshooting Guide: Tackling Homocoupling Head-On

This section addresses specific experimental issues you might encounter. The advice provided is grounded in mechanistic principles to help you understand the "why" behind each recommendation.

Q1: I'm observing a significant amount of the symmetrical biaryl, 4,4'-dibromo-2,2'-dimethoxybiphenyl, in my Suzuki-Miyaura reaction. What are the primary causes and how can I mitigate this?

A1: The formation of a symmetrical biaryl from your boronic acid partner is a classic homocoupling issue in Suzuki-Miyaura reactions.[1][2] This side reaction is often promoted by the presence of palladium(II) species and an oxidant, such as molecular oxygen.[1][2]

Core Issues & Solutions:

  • Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid.[2][3]

    • Solution: Rigorous deoxygenation of your reaction mixture is critical.[3][4] This can be achieved by sparging your solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to adding your catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also essential.

  • Palladium(II) Precatalyst: While convenient, Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species. This reduction process can sometimes initiate the homocoupling of the boronic acid.[1][5]

    • Solution: Consider using a Pd(0) source, such as Pd₂(dba)₃, or a well-defined Pd(0) pre-catalyst. If you must use a Pd(II) source, ensure your reaction conditions efficiently promote its reduction to Pd(0) before significant homocoupling can occur.

  • Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5][6] These ligands promote the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of the diarylpalladium species that leads to homocoupling.[5]

  • Base Selection: The choice of base can influence the relative rates of transmetalation and competing side reactions.[4][7]

    • Solution: Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferable to stronger bases like NaOH, as they can minimize protodeboronation and other side reactions.[7]

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed 4:1 dioxane/water (5 mL). Bubble argon through the solution for an additional 15 minutes. Finally, add the palladium catalyst (e.g., SPhos-Pd-G2, 2 mol%).

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Q2: In my Sonogashira coupling, I'm getting a high yield of the di-alkyne (Glaser coupling product). How can I favor the cross-coupling product?

A2: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[8][9]

Core Issues & Solutions:

  • Copper-Catalyzed Oxidative Coupling: The Cu(I) co-catalyst, while accelerating the desired reaction, can also promote the oxidative dimerization of the alkyne, especially if oxygen is present.[8][9]

    • Solution 1: Go Copper-Free. The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[9][10] Modern palladium/phosphine catalyst systems are often efficient enough to not require a copper co-catalyst.[11]

    • Solution 2: Rigorous Deoxygenation. If a copper co-catalyst is necessary, it is imperative to remove all traces of oxygen from the reaction system.[8][9] Use degassed solvents and maintain a strictly inert atmosphere.

    • Solution 3: Hydrogen Atmosphere. In some cases, carrying out the reaction under a diluted hydrogen atmosphere can drastically reduce the formation of the homocoupling product.[8]

  • Catalyst and Ligand Concentration: The concentration of both the palladium catalyst and the copper co-catalyst can influence the rate of homocoupling.[8]

    • Solution: Use the lowest effective catalyst loading. Titrate the amount of copper co-catalyst to find the optimal balance between the desired cross-coupling and the undesired homocoupling.

dot

Sonogashira_Troubleshooting Start High Glaser Homocoupling in Sonogashira Reaction Check_Copper Are you using a copper co-catalyst? Start->Check_Copper Copper_Free Implement a Copper-Free Protocol Check_Copper->Copper_Free Yes Check_O2 Is the system strictly anaerobic? Check_Copper->Check_O2 No (or still issues) Success Minimized Homocoupling Copper_Free->Success Degas Rigorously Degas Solvents and Maintain Inert Atmosphere Optimize_Catalyst Optimize Catalyst and Co-catalyst Loading Degas->Optimize_Catalyst Check_O2->Degas No Check_O2->Optimize_Catalyst Yes Optimize_Catalyst->Success

Caption: Troubleshooting workflow for Sonogashira homocoupling.

Q3: My Heck reaction with this compound is producing a significant amount of 2,2'-diiodo-4,4'-dimethoxybiphenyl. What's going wrong?

A3: Homocoupling of the aryl halide can also occur in Heck reactions, although it is sometimes less prevalent than in Suzuki or Sonogashira reactions. The mechanism can involve the reaction of two organopalladium(II) intermediates.[12]

Core Issues & Solutions:

  • Reaction Temperature: High temperatures can sometimes favor side reactions, including homocoupling.

    • Solution: Screen a range of temperatures to find the optimal balance for your specific substrate and catalyst system. It's possible that a lower temperature will favor the desired Heck coupling over the homocoupling pathway.

  • Catalyst System: The choice of palladium source and ligand is critical.

    • Solution: Phosphine-free catalyst systems or those with specific ligands can sometimes suppress homocoupling. For instance, N-heterocyclic carbene (NHC) ligands have shown efficacy in minimizing side reactions in some Heck systems.

  • Base and Solvent: The reaction environment plays a significant role.

    • Solution: The choice of base can influence the catalytic cycle. Ensure the base is fully soluble and not hindering the desired reaction pathway. The solvent can also affect catalyst stability and reactivity; consider screening alternative solvents if homocoupling is a persistent issue.

Frequently Asked Questions (FAQs)

Q4: What is the fundamental principle behind selective coupling with this compound?

A4: The ability to perform selective cross-coupling reactions on this substrate hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the rate of oxidative addition of the Pd(0) catalyst to the C-X bond follows the general trend: C-I > C-Br > C-Cl.[13][14][15] The carbon-iodine bond is significantly weaker and more polarizable, making it much more susceptible to cleavage by the palladium catalyst under milder conditions.[16] This allows for the selective functionalization of the iodo-position while leaving the bromo-position intact for a subsequent, different coupling reaction under more forcing conditions.

dot

Reactivity_Trend Title Reactivity in Pd-Catalyzed Oxidative Addition CI C-I Greater1 > CI->Greater1 CBr C-Br Greater2 >> CBr->Greater2 CCl C-Cl Greater1->CBr Greater2->CCl space1 space2

Caption: General reactivity trend of carbon-halogen bonds.

Q5: Can the choice of ligand influence which halogen (I or Br) reacts?

A5: While the intrinsic reactivity of C-I > C-Br is the dominant factor, the ligand can play a subtle but important role.[13] Highly active, bulky, electron-rich ligands are excellent at promoting oxidative addition, even with less reactive C-Br bonds.[17][18][19] Therefore, if you are aiming for high selectivity at the iodo-position, using overly forcing conditions with a highly active ligand system could lead to some competitive reaction at the bromo-position. Conversely, to functionalize the bromo-position in a second step, a more robust ligand that can withstand higher temperatures and facilitate the more difficult C-Br bond activation will be necessary.

Q6: What analytical techniques are best for detecting and quantifying homocoupling byproducts?

A6: A combination of techniques is generally recommended for a comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Useful for initial, qualitative monitoring of the reaction progress and the appearance of new spots that could correspond to homocoupling products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the homocoupled products by their mass-to-charge ratio. It's excellent for confirming the presence of these byproducts even at low levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide both separation and mass identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): By adding a known amount of an internal standard, ¹H or ¹⁹F NMR (if applicable) can be used to accurately quantify the yields of both the desired product and the homocoupling byproducts.[20]

Table 1: Comparison of Analytical Techniques for Homocoupling Detection

TechniquePrimary UseAdvantagesLimitations
TLC Reaction monitoringFast, simple, inexpensiveQualitative only, poor resolution for similar compounds
LC-MS Product identificationHigh sensitivity, provides molecular weightCan be destructive, quantification requires standards
GC-MS Product identificationExcellent separation for volatile compoundsNot suitable for non-volatile or thermally labile compounds
qNMR QuantificationHighly accurate and precise, non-destructiveRequires a suitable internal standard, lower sensitivity than MS

References

Technical Support Center: Improving Regioselectivity in 2-Bromo-1-iodo-4-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromo-1-iodo-4-methoxybenzene (CAS: 466639-53-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling regioselectivity in reactions involving this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategies are both effective and reproducible.

Understanding the Core Principle: The Reactivity Hierarchy

The key to controlling regioselectivity in this compound lies in the intrinsic difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is significantly lower for the C-I bond compared to the C-Br bond.[1][2]

This fundamental principle dictates the general reactivity order: C-I > C-Br > C-Cl .[2] By carefully tuning reaction conditions, we can exploit this reactivity differential to achieve selective functionalization at the more labile C-1 iodo position, leaving the C-2 bromo position available for subsequent transformations.

Troubleshooting Guide & FAQs: Cross-Coupling Reactions

This section addresses specific issues you may encounter during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions.

Issue 1: Poor Regioselectivity - Mixture of Mono-Substituted Products (C-1 and C-2) and Di-substituted Product.

Question: My reaction is producing a mixture of the desired C-1 coupled product, the undesired C-2 coupled product, and the di-substituted product. How can I improve selectivity for the C-1 position?

Answer: This is a common issue and typically points to reaction conditions being too harsh, allowing the less reactive C-Br bond to be activated. Here’s how to troubleshoot:

  • Lower the Reaction Temperature: Temperature is a critical parameter. High temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage.[3] Start with milder conditions (e.g., room temperature to 80 °C) to exclusively target the C-I bond.[1]

  • Reduce Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the slow but steady formation of the C-2 coupled product. Monitor your reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed and the desired C-1 product is maximized.[4]

  • Choose a Milder Base: Strong bases can sometimes promote the reactivity of the C-Br bond. Consider using a weaker base (e.g., K₂CO₃ or Cs₂CO₃ instead of K₃PO₄ or NaOt-Bu) if your specific coupling chemistry allows.

  • Select the Right Catalyst System: While standard catalysts like Pd(PPh₃)₄ are often sufficient for C-I selectivity, highly active catalysts, especially those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), might be reactive enough to activate the C-Br bond, even at lower temperatures.[5] Consider a less active catalyst if you observe over-reaction.

Issue 2: My Primary Product is the Di-substituted Compound, Even with Stoichiometric Control.

Question: I'm using only one equivalent of my coupling partner, but I'm still getting significant amounts of the di-substituted product. Why is this happening?

Answer: This phenomenon, often termed "over-functionalization" or "ring walking," can occur even with stoichiometric control. After the first coupling at the C-I position, the palladium catalyst can remain associated with the product's aromatic system. Instead of dissociating, it can "walk" or migrate to the nearby C-Br bond and initiate a second oxidative addition before another molecule of the starting material can enter the catalytic cycle.

Solutions:

  • Ligand Modification: Very bulky ligands can sometimes exacerbate this issue by sterically hindering the dissociation of the catalyst from the mono-coupled product. While seemingly counterintuitive, a slightly less bulky ligand might improve selectivity for the mono-substituted product in some cases.

  • Introduction of Coordinating Additives: Small, coordinating solvent molecules like DMSO can help displace the palladium catalyst from the mono-arylated product, thus favoring its release from the catalytic cycle and preventing the second coupling event.[6]

Issue 3: How can I achieve selective coupling at the C-2 (bromo) position?

Question: My synthetic route requires me to functionalize the C-Br bond first. Is this possible?

Answer: While challenging due to the inherent reactivity order, achieving selectivity for the C-Br position is not impossible. There are two main strategies:

  • Ligand-Controlled Selectivity Inversion: In some specific cases, the choice of ligand can invert the conventional selectivity. Very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the less reactive halide position in dihaloarenes. This is an advanced technique and requires careful screening of ligands and conditions.

  • Metal-Halogen Exchange: A more reliable and common strategy is to use a different reaction class altogether. Metal-halogen exchange reactions, particularly with organomagnesium or organolithium reagents, can be highly regioselective.

    • Bromine-Magnesium Exchange: Reagents like iPrMgCl·LiCl are known to selectively perform Br/Mg exchange over I/Mg exchange under certain conditions.[7] This generates an arylmagnesium intermediate at the C-2 position, which can then be trapped with an electrophile or used in a subsequent cross-coupling reaction.

    • Iodine-Lithium Exchange: Conversely, organolithium reagents like n-BuLi or t-BuLi typically favor exchange at the more reactive C-I bond, especially at low temperatures (-78 °C).[8][9] This allows for selective functionalization at the C-1 position, leaving the C-Br bond for a subsequent palladium-catalyzed reaction.

Comparative Data for C-1 (Iodo) Selective Cross-Coupling

The following table summarizes typical starting conditions and expected yields for the selective functionalization at the C-1 position of this compound or analogous bromo-iodo-arenes. These conditions are designed to maximize selectivity for the more reactive C-I bond.

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference(s)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ (3-5 mol%)K₂CO₃Toluene/H₂O80-1004-1285-95[1][5]
Arylboronic AcidPdCl₂(dppf) (2-3 mol%)K₃PO₄1,4-Dioxane90-10012-1690-98[5]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (2-5 mol%) / CuI (4-10 mol%)Et₃NDMF / THFRT - 602-685-95[2]
Heck Alkene (e.g., Styrene)Pd(OAc)₂ (2-5 mol%) / PPh₃Et₃NDMF / Acetonitrile80-10012-2470-85[10]
Buchwald-Hartwig AminePd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%)NaOt-BuToluene80-1108-1680-95[11]
Stille OrganostannanePd(PPh₃)₄ (5 mol%)-Toluene90-1006-1280-90[3]
Negishi Organozinc ReagentPd(PPh₃)₄ (3-5 mol%)-THFRT - 604-885-95[6][12]

Note: Yields are based on reactions with analogous substrates and should be considered as a starting point for optimization.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-1 (Iodo) Position

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add this compound (1.0 eq), Arylboronic Acid (1.2 eq), and Base (e.g., K₂CO₃, 2.0 eq) to a dry Schlenk flask. B Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). A->B C Evacuate and backfill with Argon (3x). B->C D Add degassed solvent (e.g., Toluene/H₂O, 4:1). C->D E Heat reaction mixture to 80-100 °C with vigorous stirring. D->E F Monitor progress by TLC or LC-MS (typically 4-12 hours). E->F G Cool to room temperature. Dilute with Ethyl Acetate and Water. F->G H Separate organic layer. Extract aqueous layer with Ethyl Acetate (2x). G->H I Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. H->I J Purify by column chromatography. I->J

Caption: Workflow for selective Suzuki-Miyaura coupling at the C-I position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvents (e.g., Toluene/Water or 1,4-Dioxane/Water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Selective Metal-Halogen Exchange at the C-2 (Bromo) Position followed by Trapping with an Electrophile

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_exchange Selective Br/Mg Exchange cluster_trapping Electrophilic Quench cluster_workup Workup & Purification A Add this compound (1.0 eq) to a dry Schlenk flask. B Add anhydrous THF and cool to -10 °C. A->B C Slowly add iPrMgCl·LiCl (1.0-1.1 eq) while maintaining temperature. B->C D Stir for 1-2 hours at -10 °C to 0 °C. C->D E Cool to appropriate temperature (e.g., -78 °C for aldehydes). D->E F Add electrophile (e.g., benzaldehyde, 1.2 eq) dropwise. E->F G Allow to warm slowly to room temperature. F->G H Quench with saturated aq. NH₄Cl. G->H I Extract with an organic solvent (e.g., EtOAc). H->I J Wash, dry, and concentrate. I->J K Purify by column chromatography. J->K

Caption: Workflow for selective C-Br functionalization via Br/Mg exchange.

Materials:

  • This compound (1.0 equiv)

  • i-PrMgCl·LiCl solution (1.0-1.1 equiv)

  • Electrophile (e.g., aldehyde, ketone, CO₂, etc.) (1.2 equiv)

  • Anhydrous THF

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound and dissolve in anhydrous THF.

  • Cool the solution to the appropriate temperature for the exchange (e.g., -10 °C to 0 °C for Br/Mg exchange with iPrMgCl·LiCl).

  • Add the organometallic reagent (e.g., iPrMgCl·LiCl) dropwise, maintaining the internal temperature.

  • Stir the mixture for the recommended time to ensure complete exchange (typically 1-2 hours).

  • Cool the reaction mixture to the appropriate temperature for the electrophilic quench (e.g., -78 °C).

  • Slowly add the desired electrophile.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Overview of Regioselectivity

The selectivity in palladium-catalyzed cross-coupling is determined at the oxidative addition step. The diagram below illustrates the competing pathways.

CatalyticCycle

Caption: Simplified mechanism illustrating regioselectivity in cross-coupling.

The Pd(0) catalyst preferentially undergoes oxidative addition into the weaker C-I bond. This forms the key intermediate, Ar(I)Pd(II)L₂(Br), which then proceeds through transmetalation and reductive elimination to yield the C-1 functionalized product. The alternative pathway involving oxidative addition at the C-Br bond has a higher activation energy and is therefore kinetically disfavored under mild conditions.

References

Technisches Support-Zentrum: Herausforderungen bei der Synthese von 2-Brom-1-iod-4-methoxybenzol

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Es scheint, dass Sie eine Anfrage auf Deutsch gestellt haben. Ich werde auf Deutsch antworten.

Erstellt von: Gemini, Senior Application Scientist

Einführung für den Forscher

Willkommen in unserem technischen Support-Zentrum. Dieser Leitfaden wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt, die an der Synthese von 2-Brom-1-iod-4-methoxybenzol beteiligt sind. Diese vielseitige halogenierte Verbindung ist ein wertvoller Baustein in der organischen Synthese, insbesondere bei Kreuzkupplungsreaktionen, bei denen die unterschiedliche Reaktivität der C-I- und C-Br-Bindungen eine sequentielle Funktionalisierung ermöglicht.[1][2] Die Synthese birgt jedoch spezifische Herausforderungen, von der Steuerung der Regioselektivität bis hin zur Gewährleistung der Produktreinheit.

Dieser Leitfaden ist als interaktives Frage-und-Antwort-System konzipiert, um häufige Probleme zu beheben und die zugrunde liegenden chemischen Prinzipien zu erläutern. Unser Ziel ist es, Ihnen das Fachwissen zur Verfügung zu stellen, das Sie benötigen, um Ihre Experimente zu optimieren, Erträge zu verbessern und potenzielle Fallstricke zu überwinden.

Abschnitt 1: Fehlerbehebungsleitfaden

In diesem Abschnitt werden spezifische Probleme behandelt, die während der Synthese und Aufreinigung von 2-Brom-1-iod-4-methoxybenzol auftreten können. Jedes Problem wird mit potenziellen Ursachen und detaillierten Lösungen analysiert.

Problem-ID: TSG-001 – Geringe oder keine Produktausbeute

F: Ich beobachte eine sehr geringe Umwandlung meines Ausgangsmaterials (3-Bromanisol) in das gewünschte Produkt. Was sind die möglichen Ursachen und wie kann ich die Ausbeute verbessern?

A: Senior Application Scientist Antwort:

Eine geringe Ausbeute bei der Iodierung von 3-Bromanisol ist ein häufiges Problem, das oft auf eine unzureichende elektrophile Stärke des Iodierungsreagenzes oder auf ungünstige Reaktionsgleichgewichte zurückzuführen ist. Lassen Sie uns die Hauptursachen und Lösungen aufschlüsseln.

Mögliche Ursachen:

  • Unzureichende Aktivierung des Iodierungsreagenzes: Molekulares Iod (I₂) allein ist im Allgemeinen nicht elektrophil genug, um selbst elektronenreiche Arenen wie 3-Bromanisol effizient zu iodieren.[3] Die Reaktion ist reversibel, wobei das erzeugte Iodwasserstoff (HI) das Produkt wieder zum Ausgangsmaterial reduzieren kann.[4]

  • Falsche Wahl des Katalysators oder der Bedingungen: Die Wahl des Katalysators ist entscheidend. Ohne einen geeigneten Aktivator wird die Bildung des aktiven elektrophilen I⁺-Spezies behindert.

  • Unzureichende Reaktionszeit oder -temperatur: Elektrophile aromatische Substitutionen (SEAr) können langsam sein, und unzureichende Reaktionszeiten oder zu niedrige Temperaturen können zu einer unvollständigen Umsetzung führen.

Empfohlene Lösungen:

  • Wahl eines geeigneten Iodierungssystems: Anstatt nur I₂ zu verwenden, sollten Sie ein System verwenden, das ein stärkeres Elektrophil erzeugt.

Reagenz/SystemKatalysator/Co-ReagenzTypische BedingungenVorteileNachteile
I₂ / HgOKeiner (HgO ist ein Oxidationsmittel)Rückfluss in CH₂Cl₂[5][6]Hohe Ausbeuten gemeldetToxizität von Quecksilberabfällen
N-Iodosuccinimid (NIS)Trifluoressigsäure (TFA)[7]CH₃CN, RaumtemperaturMilde Bedingungen, hohe RegioselektivitätTeurer als I₂
1,3-Diiod-5,5-dimethylhydantoin (DIH)Disulfid-Katalysator[7]CH₃CN, milde BedingungenEffizient für elektronenreiche AreneWeniger verbreitet als NIS
  • Protokoll-Optimierung (NIS/TFA-System):

    • Lösen Sie 3-Bromanisol (1,0 Äq.) in Acetonitril.

    • Fügen Sie N-Iodosuccinimid (NIS) (1,1 Äq.) zu der Lösung hinzu.

    • Fügen Sie eine katalytische Menge (~5-10 mol%) Trifluoressigsäure (TFA) tropfenweise bei Raumtemperatur hinzu.[7]

    • Überwachen Sie die Reaktion mittels Dünnschichtchromatographie (DC). Die Reaktion sollte typischerweise innerhalb von 2-4 Stunden abgeschlossen sein.

    • Nach Abschluss die Reaktion mit einer gesättigten wässrigen Natriumthiosulfat (Na₂S₂O₃)-Lösung abschrecken, um überschüssiges Iod zu entfernen.[5]

  • Visualisierung des Arbeitsablaufs:

Bildunterschrift: Allgemeiner Arbeitsablauf für die Synthese.

Problem-ID: TSG-002 – Bildung mehrerer Produkte (schlechte Regioselektivität)

F: Ich erhalte eine Mischung von Isomeren anstelle des reinen 2-Brom-1-iod-4-methoxybenzols. Wie kann ich die Regioselektivität der Iodierung steuern?

A: Senior Application Scientist Antwort:

Die Regioselektivität ist eine kritische Herausforderung bei dieser Synthese. Sie wird durch die kombinierten dirigierenden Effekte der Methoxy- (-OCH₃) und Brom (-Br) Substituenten am Aromatenring bestimmt.

Analyse der dirigierenden Effekte:

  • Methoxy-Gruppe (-OCH₃): Dies ist eine stark aktivierende Gruppe aufgrund von Resonanz-Elektronenspende (+R-Effekt). Sie ist ein ortho, para-Dirigent.[8]

  • Brom-Gruppe (-Br): Dies ist eine desaktivierende Gruppe aufgrund ihres induktiven Elektronenzugs (-I-Effekt), aber sie ist aufgrund der Resonanzspende von freien Elektronenpaaren auch ein ortho, para-Dirigent.

Mögliche Produkte und Begründung:

Im Ausgangsmaterial 3-Bromanisol sind die Positionen relativ zur -OCH₃-Gruppe: C2 (ortho), C4 (para, blockiert) und C6 (ortho). Relativ zur -Br-Gruppe sind C2 (ortho), C4 (para) und C5 (meta).

  • Gewünschtes Produkt (Iodierung an C2): Diese Position ist ortho zur stark aktivierenden -OCH₃-Gruppe und ortho zur -Br-Gruppe.

  • Mögliches Nebenprodukt (Iodierung an C6): Diese Position ist ebenfalls ortho zur -OCH₃-Gruppe, aber sterisch stärker gehindert durch die benachbarte -Br-Gruppe.

  • Mögliches Nebenprodukt (Iodierung an C4): Diese Position ist para zur -OCH₃-Gruppe und ortho zur -Br-Gruppe.

Die Iodierung an der C2-Position ist im Allgemeinen aufgrund der starken ortho-dirigierenden Wirkung der Methoxygruppe und der geringeren sterischen Hinderung im Vergleich zur C6-Position bevorzugt.

Bildunterschrift: Dirigierende Effekte der Substituenten.

Empfohlene Lösungen:

  • Verwendung milder Reaktionsbedingungen: Aggressive Bedingungen können die Selektivität verringern. Die Verwendung von NIS mit einem katalytischen Säureanteil bei Raumtemperatur ist eine bewährte Methode, um die Regioselektivität zu maximieren.[9]

  • Kinetische Kontrolle: Führen Sie die Reaktion bei der niedrigsten Temperatur durch, die eine angemessene Reaktionsgeschwindigkeit ermöglicht. Dies begünstigt typischerweise das kinetisch bevorzugte Produkt, das oft das sterisch weniger gehinderte Isomer ist (in diesem Fall die Iodierung an C2).

Problem-ID: TSG-003 – Schwierigkeiten bei der Produktaufreinigung

F: Mein Rohprodukt ist ein Öl, das sich mittels Säulenchromatographie schwer reinigen lässt. Ich beobachte Tailing und eine schlechte Trennung von Verunreinigungen. Was kann ich tun?

A: Senior Application Scientist Antwort:

Die Aufreinigung von halogenierten aromatischen Ölen kann schwierig sein. Tailing und schlechte Trennung auf Kieselgel sind häufige Probleme. Hier ist eine systematische Vorgehensweise zur Fehlerbehebung Ihrer Chromatographie.

ProblemMögliche Ursache(n)Empfohlene Lösung(en)
Schlechte Trennung Falsches Eluentensystem: Die Polarität des Eluenten ist zu hoch oder zu niedrig, was zu einem Rf-Wert nahe 1 oder 0 führt.Entwickeln Sie ein optimales Eluentensystem mittels DC. Streben Sie einen Rf-Wert von 0,2-0,3 für das gewünschte Produkt an. Beginnen Sie für unpolare Verbindungen mit Hexan oder Cyclohexan und erhöhen Sie die Polarität schrittweise durch Zugabe von Ethylacetat oder Dichlormethan.[10]
Tailing der Bande Säureempfindlichkeit des Produkts: Kieselgel ist von Natur aus sauer und kann mit bestimmten Verbindungen interagieren und Tailing verursachen.Deaktivieren Sie das Kieselgel, indem Sie dem Eluenten eine kleine Menge (~0,1-1%) eines basischen Lösungsmittels wie Triethylamin zusetzen. Alternativ können Sie eine weniger saure stationäre Phase wie Aluminiumoxid verwenden.[10]
Überladung der Säule: Zu viel Rohmaterial wurde auf die Säule geladen, was die Trennkapazität übersteigt.Verwenden Sie ein höheres Verhältnis von Kieselgel zu Rohprodukt (typischerweise 50:1 bis 100:1 nach Gewicht).
Zersetzung auf der Säule Instabilität des Produkts: Die C-I-Bindung kann labil sein, und das Produkt kann sich auf der sauren Oberfläche des Kieselgels zersetzen.Führen Sie eine schnelle Säulenchromatographie (Flash-Chromatographie) durch, um die Kontaktzeit zu minimieren. Erwägen Sie alternative Aufreinigungsmethoden wie die Destillation unter reduziertem Druck, wenn das Produkt thermisch stabil ist.

Allgemeines Protokoll für die Säulenchromatographie:

  • Vorbereitung der Aufschlämmung: Bereiten Sie eine Aufschlämmung aus Kieselgel in dem gewählten unpolaren Eluenten (z. B. Hexan) vor.

  • Packen der Säule: Gießen Sie die Aufschlämmung in die Chromatographiesäule und lassen Sie das Kieselgel zu einem gepackten Bett absitzen.

  • Probenbeladung: Lösen Sie das rohe 2-Brom-1-iod-4-methoxybenzol in einer minimalen Menge des Eluenten und laden Sie es vorsichtig auf die Oberseite des Kieselgelbetts.

  • Elution: Fügen Sie den Eluenten oben auf die Säule hinzu und beginnen Sie, Fraktionen zu sammeln.

  • Analyse der Fraktionen: Analysieren Sie die gesammelten Fraktionen mittels DC, um diejenigen zu identifizieren, die das reine Produkt enthalten.[10]

Abschnitt 2: Häufig gestellte Fragen (FAQs)

F1: Was ist der Mechanismus der Iodierung von 3-Bromanisol?

A: Die Reaktion verläuft über einen klassischen elektrophilen aromatischen Substitutionsmechanismus (SEAr) .[11]

  • Erzeugung des Elektrophils: Der Säurekatalysator (z. B. H⁺ aus TFA) protoniert das Iodierungsreagenz (z. B. NIS), wodurch es zu einem viel stärkeren Elektrophil wird und effektiv eine "I⁺"-Spezies erzeugt wird.

  • Nukleophiler Angriff: Der elektronenreiche aromatische Ring von 3-Bromanisol greift das elektrophile Iod an. Dies ist der geschwindigkeitsbestimmende Schritt und führt zur Bildung eines Resonanz-stabilisierten Kations, das als Sigma-Komplex oder Areniumion bekannt ist.[11]

  • Deprotonierung: Eine schwache Base (z. B. das Konjugat des Katalysators oder das Lösungsmittel) entfernt ein Proton von dem Kohlenstoff, an den das Iod gebunden ist, wodurch die Aromatizität des Rings wiederhergestellt und das Endprodukt gebildet wird.

SEAr_Mechanismus Start 3-Bromanisol + I+ Sigma Sigma-Komplex (Areniumion) Start->Sigma Nukleophiler Angriff Produkt 2-Brom-1-iod-4-methoxybenzol + H+ Sigma->Produkt Deprotonierung

Bildunterschrift: Vereinfachter SEAr-Mechanismus.

F2: Kann ich andere Ausgangsmaterialien als 3-Bromanisol verwenden?

A: Ja, eine alternative Route beginnt mit 2-Brom-4-methoxyanilin . Diese Methode verwendet eine Sandmeyer-Reaktion .[5] Der Prozess umfasst zwei Hauptschritte:

  • Diazotierung: Die primäre Aminogruppe des Anilins wird mit Salpetriger Säure (erzeugt in situ aus Natriumnitrit und einer starken Säure wie HCl) bei 0-5 °C in eine Diazoniumsalzgruppe (-N₂⁺) umgewandelt.

  • Iod-Substitution: Das Diazoniumsalz wird dann mit einer Iodidquelle, typischerweise Kaliumiodid (KI), behandelt, die die Diazoniumgruppe durch ein Iodatom ersetzt.[5] Diese Methode bietet eine ausgezeichnete Regiokontrolle, da die Position des Iods durch die Position der ursprünglichen Aminogruppe bestimmt wird.

F3: Warum ist 2-Brom-1-iod-4-methoxybenzol in der Arzneimittelentwicklung nützlich?

A: Seine Nützlichkeit ergibt sich aus der unterschiedlichen Reaktivität der Kohlenstoff-Halogen-Bindungen in katalysierten Kreuzkupplungsreaktionen.[1][12]

  • Sequentielle Kreuzkupplung: Die C-I-Bindung ist deutlich reaktiver gegenüber der oxidativen Addition an ein Palladium(0)-Zentrum als die C-Br-Bindung.[12]

  • Synthetische Vielseitigkeit: Dies ermöglicht es einem Chemiker, selektiv eine Funktionalisierung an der C1-Position (Iod) durchzuführen (z. B. über eine Suzuki- oder Sonogashira-Kupplung), während die C2-Position (Brom) für eine nachfolgende Transformation intakt bleibt. Diese schrittweise Vorgehensweise ist von unschätzbarem Wert für den Aufbau komplexer molekularer Architekturen, die in pharmazeutischen Wirkstoffen zu finden sind.[1][2]

Referenzen

  • 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook. Chemicalbook. Verfügbar unter: --INVALID-LINK--

  • This compound | 466639-53-2 - ChemicalBook. ChemicalBook. Verfügbar unter: --INVALID-LINK--

  • Technical Support Center: Purification of 2-Bromo-1-iodo-4-methylbenzene - Benchchem. Benchchem. Verfügbar unter: --INVALID-LINK--

  • Application Notes and Protocols for Synthetic Routes Utilizing 2-Bromo-1-iodo-4-methylbenzene - Benchchem. Benchchem. Verfügbar unter: --INVALID-LINK--

  • Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. Benchchem. Verfügbar unter: --INVALID-LINK--

  • A possible mechanism of iodination for aromatic compounds. - ResearchGate. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • 3-Bromo-2,6-diiodoanisole | Benchchem. Benchchem. Verfügbar unter: --INVALID-LINK--

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--

  • Mastering Organic Synthesis: The Role of this compound. Benchchem. Verfügbar unter: --INVALID-LINK--

  • introduction to regioselectivity in aromatic reactions - YouTube. YouTube. Verfügbar unter: --INVALID-LINK--

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Benchchem. Verfügbar unter: --INVALID-LINK--

  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Selective C–H Iodination of (Hetero)arenes - PMC - NIH. National Institutes of Health. Verfügbar unter: --INVALID-LINK--

  • Effect of the reaction conditions on Hirao reaction of 2-bromo-or... - ResearchGate. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • "Iodination of Anisole" by Ralph Holch and J.B. Culbertson - UNI ScholarWorks. University of Northern Iowa. Verfügbar unter: --INVALID-LINK--

References

Technical Support Center: Work-up Procedures for 2-Bromo-1-iodo-4-methoxybenzene Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the work-up and purification of products derived from cross-coupling reactions of 2-Bromo-1-iodo-4-methoxybenzene.

The unique reactivity of this compound, where the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-couplings, allows for selective functionalization.[1][2] This guide is designed to address the specific challenges that arise during the isolation and purification of the resulting mono-coupled products.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Troubleshooting Guides

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Experimental Protocols

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • References

Frequently Asked Questions (FAQs)

General Work-up Strategy

Q1: What is a reliable, general work-up procedure for a cross-coupling reaction with this compound?

A1: A standard work-up begins after the reaction is deemed complete by a monitoring technique like TLC or LC-MS.[3] The typical procedure involves cooling the reaction mixture, diluting it with an organic solvent, washing with water and brine, drying the organic layer, and concentrating it under reduced pressure.[4][5]

A General Protocol:

  • Cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[1][5]

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and then a saturated aqueous solution of sodium chloride (brine).[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by flash column chromatography on silica gel.[4]

Troubleshooting Common Impurities

Q2: I'm seeing unreacted starting material and homocoupled byproducts. How can I remove these?

A2: Careful column chromatography is the most effective method for separating the desired mono-coupled product from unreacted this compound and homocoupled species. A gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), will typically allow for the separation of these compounds based on their differing polarities.

Q3: How do I remove residual palladium from my organic product?

A3: Palladium residues can often be removed by filtering the diluted reaction mixture through a pad of Celite®.[5] For more persistent contamination, treatment with a scavenger resin or a wash with an aqueous solution of thiourea or sodium sulfide can be effective.

Q4: My product is contaminated with phosphine ligands or their oxides. What's the best way to remove them?

A4: Unreacted phosphine ligands can be oxidized to their corresponding phosphine oxides, for instance, by a dilute hydrogen peroxide wash during the work-up.[6] Triphenylphosphine oxide (TPPO), a common byproduct, can often be removed by precipitation from a non-polar solvent like pentane or hexane, followed by filtration through a silica plug.[6][7] Alternatively, forming insoluble copper(I) chloride complexes can facilitate the removal of a wide range of phosphine ligands by filtration.[6]

Reaction-Specific Work-up Issues

Q5: For a Suzuki coupling, what is the best way to remove unreacted boronic acid and its derivatives?

A5: Boronic acids can be removed by performing a basic aqueous wash (e.g., with 1-2 M NaOH solution).[8] The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[9] Subsequent acidification of the aqueous layer would be necessary if you wished to recover the boronic acid.[8] Another strategy involves converting the boronic acid to a diethanolamine adduct, which can then be easily removed.[10][11]

Q6: In a Sonogashira coupling, how do I handle the copper (I) cocatalyst during work-up?

A6: The copper salts can typically be removed by washing the organic layer with an aqueous solution of ammonium chloride.[7] This forms a water-soluble copper-ammonia complex that is extracted into the aqueous phase.

Q7: What are the key work-up considerations for a Buchwald-Hartwig amination?

A7: The work-up for a Buchwald-Hartwig amination is generally straightforward.[12] After the reaction, it is common to dilute the mixture with an organic solvent and filter through Celite to remove inorganic salts.[1] The filtrate is then washed with water and brine.[1] The basic amine starting material can often be removed with a dilute acid wash, provided the product is not acid-sensitive.

Troubleshooting Guides

Issue 1: Persistent Palladium Catalyst Contamination
  • Symptoms: Final product has a dark, grayish color. Elemental analysis shows high levels of palladium.

  • Possible Causes:

    • Inefficient removal of the heterogeneous catalyst by simple filtration.

    • Presence of soluble palladium species in the organic phase.

  • Solutions:

SolutionDescriptionProsCons
Celite® Filtration Pass the diluted reaction mixture through a pad of Celite®.[5]Simple and effective for heterogeneous catalysts.May not remove all soluble palladium species.
Aqueous Wash Wash the organic layer with an aqueous solution of thiourea or sodium sulfide.Can remove soluble palladium species.May introduce sulfur-containing impurities.
Scavenger Resins Stir the crude product solution with a palladium scavenging resin.High efficiency for removing trace palladium.Can be expensive and require longer contact times.
Issue 2: Difficulty Removing Unreacted Boronic Acid/Ester
  • Symptoms: ¹H NMR of the purified product shows signals corresponding to the boronic acid or its pinacol ester. The product co-elutes with the boronic acid derivative during chromatography.

  • Possible Causes:

    • Use of a large excess of the boronic acid reagent.

    • The boronic acid derivative has similar polarity to the desired product.

  • Solutions:

SolutionDescriptionProsCons
Basic Wash Extract the organic layer with an aqueous base (e.g., 1-2 M NaOH) to form a water-soluble boronate salt.[8][9]Highly effective for removing boronic acids.Product must be stable to basic conditions.
Diethanolamine Adduct Formation Treat the crude mixture with diethanolamine to precipitate the boronic acid as an adduct, which can be filtered off.[10][13]Mild conditions and efficient removal.Requires an additional reaction step.
Acidic Wash (for boronate esters) Hydrolyze the boronate ester with a mild acid wash (e.g., 0.1 M HCl) to the more water-soluble boronic acid, which can then be removed with a basic wash.[11][13]Effective for stable boronate esters.Product must be stable to both acidic and basic conditions.
Issue 3: Emulsion Formation During Aqueous Extraction
  • Symptoms: The organic and aqueous layers fail to separate cleanly during the work-up.

  • Possible Causes:

    • Formation of amphiphilic species, such as phosphonium salts.[6]

    • High concentration of reagents or byproducts.

  • Solutions:

SolutionDescriptionProsCons
Addition of Brine Wash the mixture with a saturated aqueous solution of sodium chloride to increase the ionic strength of the aqueous phase.[6]Simple and often effective.May not break very stable emulsions.
Filtration through Celite® Pass the entire emulsified mixture through a pad of Celite®.[6]Can physically break up the emulsion.Can be slow and may lead to some product loss.
Solvent Modification Add a different organic solvent to change the properties of the organic layer.Can be effective if the emulsion is solvent-dependent.May complicate solvent removal later.
Issue 4: Co-elution of Product with Triphenylphosphine Oxide (TPPO)
  • Symptoms: The product is difficult to separate from TPPO by standard silica gel chromatography.

  • Possible Causes:

    • The product and TPPO have very similar polarities.

  • Solutions:

SolutionDescriptionProsCons
Precipitation Suspend the crude material in a non-polar solvent like pentane or a pentane/ether mixture and filter. TPPO is often insoluble and can be removed by filtration.[7]Simple and effective for non-polar products.Product may co-precipitate if it has low solubility.
Silica Plug A quick filtration through a short plug of silica gel can remove a significant amount of TPPO.[6]Fast and uses less solvent than a full column.May not be sufficient for complete purification.
Complexation with Metal Salts TPPO can be precipitated as a metal salt complex (e.g., with MgCl₂ or ZnCl₂).Can be highly effective.Requires an additional step and subsequent removal of the metal salt.

Experimental Protocols

Standard Aqueous Work-up Protocol

This protocol is a general starting point for the work-up of many cross-coupling reactions.[4][14]

  • Once the reaction is complete, cool the reaction vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate (typically 3-5 times the reaction volume).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with an equal volume of deionized water. Separate the layers.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl). Separate the layers.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Celite Filtration for Palladium Removal

This procedure is effective for removing heterogeneous palladium catalysts and other fine inorganic solids.[5]

  • Prepare a short column or a fritted funnel with a 1-2 inch pad of Celite®.

  • Wet the Celite® pad with the solvent used to dilute the reaction mixture (e.g., ethyl acetate).

  • After cooling the reaction to room temperature, dilute it with the chosen solvent.

  • Carefully pour the diluted reaction mixture through the Celite® pad, using gentle vacuum if necessary.

  • Wash the Celite® pad with additional fresh solvent to ensure all the product is collected.

  • The resulting filtrate, now free of heterogeneous palladium, can be carried on to the aqueous work-up.

Acid/Base Extraction for Boronic Acid Removal

This method is specifically for removing unreacted boronic acid from Suzuki coupling reaction mixtures.[8]

  • After the initial Celite® filtration (if performed), transfer the organic filtrate to a separatory funnel.

  • Add an equal volume of a 1 M aqueous solution of NaOH.

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the aqueous layer. Repeat the basic wash one more time.

  • Wash the organic layer with water, followed by brine.

  • Proceed with drying and concentration of the organic layer.

Visualizations

G cluster_start Reaction Completion cluster_workup General Work-up cluster_purification Purification start Reaction Mixture (Post-Coupling) cool Cool to RT start->cool dilute Dilute with Organic Solvent (e.g., EtOAc) cool->dilute filter Filter through Celite® (Removes Pd Catalyst & Salts) dilute->filter wash_water Wash with Water filter->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for work-up and purification.

G cluster_suzuki Suzuki Work-up Troubleshooting cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product Contaminated with Boronic Acid dissolve Dissolve in Organic Solvent (e.g., EtOAc) start->dissolve extract_base Extract with Aqueous Base (e.g., 1M NaOH) dissolve->extract_base separate Separate Layers extract_base->separate organic_layer Contains Product separate->organic_layer aqueous_layer Contains Boronate Salt separate->aqueous_layer wash_brine Wash with Brine organic_layer->wash_brine dry_concentrate Dry & Concentrate wash_brine->dry_concentrate purified_product Purified Product dry_concentrate->purified_product acidify Acidify (Optional) aqueous_layer->acidify recover Recover Boronic Acid (Optional) acidify->recover

Caption: Decision workflow for removing boronic acid impurities.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-1-iodo-4-methoxybenzene and 2-chloro-1-iodo-4-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the strategic selection of building blocks is paramount to the success of complex molecular syntheses. Dihaloarenes, possessing two distinct reactive centers, offer a versatile platform for the sequential and regioselective introduction of functionalities. This guide provides an in-depth technical comparison of two such valuable reagents: 2-Bromo-1-iodo-4-methoxybenzene and 2-chloro-1-iodo-4-methoxybenzene. Our focus will be on their relative performance in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This analysis is grounded in fundamental chemical principles and supported by available experimental data on analogous systems, aiming to provide actionable insights for researchers in drug discovery and fine chemical synthesis.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical and chemical properties of these reagents is essential for their effective application. The table below summarizes key computed and reported data for both compounds.

PropertyThis compound2-chloro-1-iodo-4-methoxybenzene
CAS Number 466639-53-2219735-98-5[1]
Molecular Formula C₇H₆BrIOC₇H₆ClIO[1]
Molecular Weight 312.93 g/mol 268.48 g/mol [1]
Appearance Colorless oil[2]-
Boiling Point 284.9±25.0 °C (Predicted)[3]-
Density 2.062±0.06 g/cm³ (Predicted)[3]-

Synthesis and Accessibility

The synthetic accessibility of a building block is a critical consideration in route design. Both compounds can be prepared from commercially available starting materials.

Synthesis of this compound:

A common route to this compound involves the direct iodination of 3-bromoanisole. A typical procedure utilizes iodine in the presence of mercuric oxide.[2][4]

Proposed Synthesis of 2-chloro-1-iodo-4-methoxybenzene:

A plausible synthetic route to 2-chloro-1-iodo-4-methoxybenzene starts from the commercially available 2-chloro-4-methoxyaniline.[5] This can be achieved through a Sandmeyer-type reaction, where the aniline is first diazotized and then treated with an iodide source, such as potassium iodide.

The Decisive Factor: The Carbon-Halogen Bond

The differential reactivity of the carbon-halogen bonds is the cornerstone of the selective functionalization of these dihaloarenes. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[6] This trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. A weaker bond is more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle.

Bond TypeBond Dissociation Energy (kcal/mol)
C-I~65-70
C-Br~80-85
C-Cl~95-100

This significant difference in bond strength dictates that in both this compound and 2-chloro-1-iodo-4-methoxybenzene, the carbon-iodine bond is the site of preferential reactivity under carefully controlled conditions.

Comparative Reactivity in Cross-Coupling Reactions

The true utility of these reagents is realized in their application in cross-coupling reactions. Below, we compare their expected performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, with a focus on the selective functionalization of the C-I bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures.[7] Given the reactivity trend of aryl halides, a selective Suzuki coupling at the iodo-position of both substrates is highly favored.

While direct comparative data for these specific substrates is scarce, a study on the Suzuki coupling of 4-halobenzoic acids provides a strong analogy. The reaction with 4-iodobenzoic acid proceeded to 87% conversion in just 10 minutes with a low catalyst loading (0.004 mol%). In contrast, 4-bromobenzoic acid required a higher catalyst loading and a longer reaction time to achieve a lower conversion, and 4-chlorobenzoic acid was even less reactive.[8]

Based on these principles, we can predict the following:

  • This compound: Will readily undergo selective Suzuki coupling at the C-I position under mild conditions (e.g., lower temperatures, shorter reaction times). The C-Br bond will remain intact, allowing for a subsequent coupling reaction under more forcing conditions if desired.[6]

  • 2-chloro-1-iodo-4-methoxybenzene: Will also exhibit high selectivity for the C-I bond. The even greater difference in reactivity between the C-I and C-Cl bonds suggests that achieving selective mono-functionalization should be straightforward.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

The following is a general protocol for the selective Suzuki-Miyaura coupling at the C-I position.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the dihaloanisole (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., dioxane/water mixture). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[9] Similar to the Suzuki coupling, the reactivity order of I > Br > Cl ensures high selectivity for the C-I bond.[9] This allows for the synthesis of mono-alkynylated products, which can be valuable intermediates. For example, the selective Sonogashira coupling of 1-bromo-4-iodobenzene with an alkyne proceeds readily at the iodo-position, leaving the bromo-position untouched.[9]

  • This compound: Selective Sonogashira coupling at the C-I position is expected to be efficient under standard conditions, likely at room temperature.

  • 2-chloro-1-iodo-4-methoxybenzene: High selectivity for the C-I bond is anticipated. The greater disparity in reactivity between iodine and chlorine should allow for a clean mono-alkynylation.

Experimental Protocol: Selective Sonogashira Coupling

The following is a general protocol for the selective Sonogashira coupling at the C-I position.

  • Reaction Setup: To a degassed solution of the dihaloanisole (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine).

  • Reaction: Stir the mixture at room temperature or with gentle heating under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture, and concentrate the filtrate. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[10] The reactivity trend of I > Br > Cl is also operative in this reaction, allowing for selective amination.[11]

  • This compound: Selective amination at the C-I position can be achieved. The resulting bromo-aniline can then be subjected to a second amination or another cross-coupling reaction.

  • 2-chloro-1-iodo-4-methoxybenzene: High selectivity for the C-I position is expected, providing a clean route to the corresponding chloro-aniline derivative.

Experimental Protocol: Selective Buchwald-Hartwig Amination

The following is a general protocol for the selective Buchwald-Hartwig amination at the C-I position.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the dihaloanisole (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Recommendations

Both this compound and 2-chloro-1-iodo-4-methoxybenzene are valuable and versatile building blocks for the synthesis of complex organic molecules. The key to their utility lies in the differential reactivity of their halogen substituents, with the carbon-iodine bond being the primary site of reaction in palladium-catalyzed cross-coupling reactions.

Key Takeaways:

  • Reactivity: The C-I bond in both compounds is significantly more reactive than the C-Br or C-Cl bonds, allowing for highly selective mono-functionalization.

  • This compound: Offers two distinct and synthetically useful reactive sites. The C-I bond can be functionalized under mild conditions, while the C-Br bond can be engaged under more forcing conditions, enabling sequential cross-coupling strategies.

  • 2-chloro-1-iodo-4-methoxybenzene: Provides an even greater reactivity difference between the two halogen atoms. This can be advantageous when extremely high selectivity for mono-functionalization is required, as the C-Cl bond is considerably less reactive than the C-Br bond.

  • Choice of Reagent: The choice between these two reagents will depend on the specific synthetic strategy. For sequential couplings where both halogens are to be functionalized, the bromo-iodo derivative is generally preferred. If the goal is a highly selective mono-functionalization with minimal risk of di-substitution, the chloro-iodo derivative may offer an advantage.

This guide provides a framework for understanding and utilizing these powerful synthetic intermediates. As with any chemical reaction, optimization of the specific conditions for each substrate and coupling partner is crucial for achieving the desired outcome.

References

A Researcher's Guide to Alternative Reagents for Regioselective Di-functionalization of Anisole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the precise functionalization of aromatic compounds is a cornerstone of drug discovery and materials science. Anisole, with its electron-rich aromatic ring, presents a classic challenge in regioselectivity due to the strong ortho- and para-directing influence of the methoxy group. Traditional methods, such as electrophilic aromatic substitution, often yield mixtures of isomers, necessitating tedious purification steps and limiting overall efficiency. This guide provides an in-depth comparison of alternative, state-of-the-art reagents and methodologies that offer unprecedented control over the regioselective di-functionalization of anisole, enabling access to 1,2-, 1,3-, and 1,4-substituted scaffolds with high precision.

The Challenge of Regiocontrol in Anisole Functionalization

The methoxy group of anisole is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[1][2] While this inherent reactivity is advantageous, it simultaneously presents a significant hurdle when non-traditional substitution patterns are desired, or when sequential functionalization is required to build molecular complexity. This guide explores modern catalytic systems that overcome this intrinsic reactivity, allowing for selective functionalization at the ortho, meta, and para positions.

Comparative Analysis of Regioselective Functionalization Strategies

This section provides a comparative overview of cutting-edge methodologies for the regioselective mono- and di-functionalization of anisole. Each approach is evaluated based on its regioselectivity, substrate scope, functional group tolerance, and operational simplicity.

Table 1: Comparison of Alternative Reagents for Regioselective Functionalization of Anisole
Functionalization PositionReagent/Catalyst SystemFunctional Group IntroducedKey AdvantagesLimitations
Ortho (η⁶-Anisole)tricarbonylchromium(0) / n-BuLi / ElectrophileVarious (e.g., Aryl, Alkyl)Excellent ortho-selectivity; well-established methodology.[3][4]Stoichiometric use of chromium complex; multi-step process.
Meta Pd(OAc)₂ / S,O-Ligand / Norbornene MediatorArylReverses the innate ortho, para-directivity; enables access to 1,3-disubstituted products.[5][6]Requires a specific ligand and mediator; can be sensitive to reaction conditions.
Para [Ir(OMe)(cod)]₂ / Bulky Bipyridyl Ligand / Lewis AcidBoryl (Bpin)High para-selectivity; mild reaction conditions.[7]Primarily for borylation; Lewis acid is crucial for selectivity.
Para NiBr₂·diglyme / Phenanthroline Ligand / BromoformCarboxylDirect C-H carboxylation at the para-position.[8][9]Involves a radical mechanism; substrate scope may be limited.

In-Depth Methodologies and Mechanistic Insights

A deep understanding of the underlying mechanisms is paramount for successful implementation and troubleshooting of these advanced synthetic methods. This section provides detailed experimental protocols and explores the mechanistic rationale for the observed regioselectivity.

Ortho-Arylation via Chromium Tricarbonyl Complexation

The complexation of anisole to a chromium tricarbonyl moiety withdraws electron density from the aromatic ring, increasing the acidity of the ortho protons. This allows for regioselective deprotonation with a strong base, followed by quenching with an electrophile.

Experimental Protocol: Ortho-Lithiation of (η⁶-Anisole)chromium(0) tricarbonyl [3]

  • Synthesis of (Anisole)Cr(CO)₃: A mixture of anisole (1.0 equiv) and chromium hexacarbonyl (1.1 equiv) in a high-boiling solvent (e.g., dibutyl ether/THF) is refluxed for 12-24 hours under an inert atmosphere. The complex is purified by recrystallization.

  • Ortho-Lithiation: The (Anisole)Cr(CO)₃ complex is dissolved in dry THF and cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Electrophilic Quench: The desired electrophile (e.g., an aryl halide for arylation) is added, and the reaction is allowed to warm to room temperature.

  • Work-up and purification by column chromatography yield the ortho-functionalized anisole.

Mechanistic Rationale: The bulky Cr(CO)₃ fragment directs the base to the sterically accessible ortho protons, and the subsequent lithiation occurs at this position. Transmetalation to a palladium catalyst can then facilitate cross-coupling reactions.

Diagram of Workflow:

Caption: Workflow for ortho-arylation of anisole via Cr(CO)₃ complexation.

Meta-Arylation using Palladium/Norbornene Catalysis

This cutting-edge methodology achieves a formal C-H activation at the typically unreactive meta position by employing a palladium catalyst in conjunction with a norbornene mediator and a specialized S,O-ligand.

Experimental Protocol: Meta-C–H Arylation of Anisole [5]

  • To a reaction vessel under an inert atmosphere, add anisole (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), the S,O-ligand (10 mol%), the norbornene mediator (20 mol%), and a silver salt oxidant (e.g., AgOAc, 2.0 equiv).

  • Add a suitable solvent (e.g., HFIP/H₂O mixture).

  • The reaction mixture is stirred at a specified temperature (e.g., 60-100 °C) for several hours.

  • Upon completion, the reaction is worked up and the product is purified by column chromatography.

Mechanistic Rationale: The reaction is believed to proceed through a "Catellani-type" mechanism. The palladium catalyst initially undergoes oxidative addition to the aryl halide. Norbornene then inserts into the Pd-Ar bond, and this complex coordinates to the anisole. A C-H activation at the ortho position is followed by a "walking" of the palladium complex along the aromatic ring, facilitated by the norbornene, to the meta position, where the final C-C bond formation occurs.[10][11]

Diagram of Catalytic Cycle:

Meta_Arylation Pd0 Pd(0) PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX Oxidative Addition (Ar-X) Pd_NBE Ar-Pd(II)-NBE-X PdII_ArX->Pd_NBE Norbornene Insertion Ortho_CH ortho-C-H Activation Pd_NBE->Ortho_CH Anisole Coordination Meta_CH meta-C-H Activation Ortho_CH->Meta_CH Pd Walk Product meta-Arylated Anisole Meta_CH->Product Reductive Elimination Product->Pd0

Caption: Proposed catalytic cycle for meta-arylation of anisole.

Para-Borylation via Iridium Catalysis

High para-selectivity can be achieved in the C-H borylation of anisole using an iridium catalyst with a sterically bulky bipyridyl ligand and a Lewis acid co-catalyst.

Experimental Protocol: Para-Selective C-H Borylation of Anisole [7]

  • In a glovebox, an oven-dried sealed tube is charged with [Ir(OMe)(cod)]₂ (3.0 mol%), a bulky bipyridyl ligand (e.g., dtbpy, 6.0 mol%), and B₂Pin₂ (0.5 equiv) in cyclohexane. The mixture is heated to 50 °C for 30 minutes.

  • After cooling, the anisole substrate (1.0 equiv), a Lewis acid (e.g., B(Mes)₃, 1.0 equiv), and additional cyclohexane are added.

  • The sealed tube is heated to 40 °C and stirred for the specified reaction time.

  • The reaction is quenched, and the product is purified by column chromatography.

Mechanistic Rationale: The Lewis acid is proposed to coordinate to the methoxy group of anisole, which electronically deactivates the ortho and para positions to a certain extent. The sterically demanding iridium-ligand complex then preferentially accesses the less hindered para position for C-H activation and borylation.[7][12]

Diagram of Mechanistic Rationale:

Caption: Key interactions leading to para-borylation of anisole.

Strategies for Di-functionalization

Building upon the regioselective mono-functionalization methods, several strategies can be employed to achieve di-functionalization of the anisole ring.

Sequential C-H Functionalization

A powerful approach involves the sequential application of two different regioselective C-H functionalization reactions. For example, an initial meta-arylation can be followed by a para-borylation on the arylated product, leading to a 1,3,4-trisubstituted anisole derivative. The choice of the sequence and the directing/catalytic systems allows for the synthesis of a wide array of di- and poly-functionalized anisoles.

Direct Di-functionalization

In some cases, di-functionalization can be achieved directly by modifying the reaction conditions of the mono-functionalization protocol. For instance, in the Pd/norbornene-catalyzed meta-arylation, using a larger excess of the aryl halide and prolonged reaction times can lead to di-meta-arylation.

Conclusion

The development of alternative reagents and catalytic systems has revolutionized the regioselective functionalization of anisole. By moving beyond the constraints of classical electrophilic aromatic substitution, researchers now have a versatile toolkit to access a diverse range of substituted anisole derivatives. The methods presented in this guide, including ortho-arylation via chromium complexation, meta-arylation through palladium/norbornene catalysis, and para-borylation using iridium catalysts, offer unprecedented levels of control. A thorough understanding of the experimental protocols and the underlying mechanistic principles is crucial for the successful application of these powerful synthetic tools in the pursuit of novel pharmaceuticals and advanced materials.

References

A Researcher's Guide to the Strategic Functionalization of 2-Bromo-1-iodo-4-methoxybenzene: A Comparative Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of synthetic organic chemistry, the strategic and selective functionalization of polysubstituted aromatic scaffolds is paramount for the efficient construction of complex molecular architectures. Among the vast array of building blocks available to researchers, 2-Bromo-1-iodo-4-methoxybenzene stands out as a particularly versatile intermediate. Its value lies in the differential reactivity of its two halogen substituents, offering a powerful tool for sequential and site-selective cross-coupling and metal-halogen exchange reactions. This guide provides an in-depth comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within this molecule, supported by established chemical principles and analogous experimental data, to empower researchers in the fields of medicinal chemistry and materials science.

The Principle of Differential Reactivity: A Tale of Two Halogens

The cornerstone of selective functionalization in this compound is the significant difference in the bond dissociation energies of the C-I and C-Br bonds. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This fundamental property dictates that the C-I bond is more susceptible to oxidative addition to a low-valent metal catalyst, which is often the rate-determining step in many cross-coupling reactions. Consequently, under carefully controlled conditions, the iodine atom can be selectively replaced, leaving the bromine atom intact for subsequent transformations. The electron-donating methoxy group at the para-position further influences the electronic properties of the aromatic ring, though the inherent reactivity difference between the halogens remains the dominant factor for selectivity.

Comparative Reactivity in Key Synthetic Transformations

The differential reactivity of the C-I and C-Br bonds in this compound can be exploited in a variety of synthetically crucial reactions. Below is a comparative analysis of the expected outcomes in Sonogashira coupling, Suzuki-Miyaura coupling, and metal-halogen exchange reactions. The presented data is a synthesis of results from analogous systems and established principles of reactivity.

Sonogashira Coupling: Selective Alkynylation

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl halide, is a robust method for forming C(sp²)-C(sp) bonds. The reactivity trend for aryl halides in this reaction is definitively I > Br > Cl.[1][2] This allows for the highly selective alkynylation at the C-I position of this compound under mild conditions.

Table 1: Comparative Performance in Sonogashira Coupling

FeatureCoupling at C-I BondCoupling at C-Br Bond
Relative Reactivity HighLow
Typical Conditions Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Cu(I) cocatalyst (e.g., CuI), amine base (e.g., Et₃N, piperidine), room temperature to mild heating.[2][3]Requires more forcing conditions (higher temperatures, longer reaction times, stronger bases) after C-I has reacted.
Expected Yield > 90% (for mono-alkynylation)Not observed under conditions selective for C-I.
Suzuki-Miyaura Coupling: Selective Arylation/Vinylation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. Similar to the Sonogashira reaction, the oxidative addition step is highly dependent on the carbon-halogen bond strength, leading to a pronounced selectivity for the C-I bond.[4][5]

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

FeatureCoupling at C-I BondCoupling at C-Br Bond
Relative Reactivity HighLow
Typical Conditions Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, K₃PO₄), solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O), 80-100 °C.[4][6]Requires more active catalyst systems (e.g., with bulky phosphine ligands) and/or higher temperatures.
Expected Yield 85-98% (for mono-arylation)Minimal to no reaction under conditions optimized for C-I coupling.
Metal-Halogen Exchange: Selective Lithiation

Metal-halogen exchange, most commonly with organolithium reagents like n-butyllithium or tert-butyllithium, is a powerful method for the preparation of aryllithium species. The rate of exchange is significantly faster for iodides than for bromides (I > Br > Cl), allowing for clean, selective formation of the lithiated species at the iodine-bearing position, typically at low temperatures.[7][8]

Table 3: Comparative Performance in Metal-Halogen Exchange

FeatureExchange at C-I BondExchange at C-Br Bond
Relative Reactivity Very HighVery Low
Typical Conditions Alkyllithium reagent (e.g., n-BuLi, t-BuLi), ethereal solvent (e.g., THF, Et₂O), low temperature (-78 °C).[7][8]Generally not observed under conditions that selectively cleave the C-I bond.
Expected Outcome Quantitative formation of 2-bromo-4-methoxyphenyllithium.No reaction.

Mechanistic Insights

The selectivity observed in these transformations is rooted in the kinetics of the initial step of each reaction mechanism.

Cross-Coupling Reactions (Sonogashira & Suzuki)

In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The lower bond dissociation energy of the C-I bond compared to the C-Br bond results in a significantly lower activation energy for the oxidative addition at the C-I position. This kinetic preference allows for the selective formation of the arylpalladium(II) iodide intermediate, which then proceeds through the catalytic cycle to yield the mono-coupled product.

G cluster_0 Selective C-I Functionalization cluster_1 Inert C-Br Bond Start This compound OxAdd_I Oxidative Addition (C-I Bond) Start->OxAdd_I + Pd(0) OxAdd_Br Oxidative Addition (C-Br Bond) Start->OxAdd_Br Higher Ea (Disfavored) Pd(0) Pd(0) Catalyst Intermediate_I Ar-Pd(II)-I Intermediate OxAdd_I->Intermediate_I Lower Ea Coupling Transmetalation & Reductive Elimination Intermediate_I->Coupling Coupling->Pd(0) Regeneration Product Mono-functionalized Product Coupling->Product Intermediate_Br Ar-Pd(II)-Br Intermediate OxAdd_Br->Intermediate_Br

Caption: Oxidative addition selectivity in cross-coupling.

Metal-Halogen Exchange

The mechanism of lithium-halogen exchange is believed to proceed through an "ate" complex intermediate. The greater polarizability and weaker bond of the C-I linkage facilitate a more rapid exchange process compared to the C-Br bond. This kinetic differentiation is so pronounced that the reaction can be performed with high selectivity at very low temperatures.

G Start This compound Exchange_I Iodine-Lithium Exchange (Fast) Start->Exchange_I + R-Li -78 °C Exchange_Br Bromine-Lithium Exchange (Slow) Start->Exchange_Br + R-Li (Disfavored) RLi R-Li Product_Li 2-Bromo-4-methoxyphenyllithium Exchange_I->Product_Li Byproduct R-I Exchange_I->Byproduct NoReaction No Reaction Exchange_Br->NoReaction

Caption: Kinetic control in metal-halogen exchange.

Experimental Protocols

The following protocols are provided as robust starting points for the selective functionalization of this compound, adapted from established procedures for structurally similar compounds.[2][3][4]

Protocol 1: Selective Sonogashira Coupling at the C-I Position

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-(alkynyl)-1-methoxybenzene.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst.

  • Add the degassed 1,4-Dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS (typically complete within 4-16 hours).

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective Metal-Halogen Exchange and Quenching

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.05 equiv, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., DMF, CO₂, an aldehyde) (1.2 equiv)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Add the electrophile dropwise at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_workflow Sequential Functionalization Workflow Start This compound Step1 Selective Reaction at C-I (e.g., Suzuki Coupling) Start->Step1 Intermediate 2-Bromo-4-aryl-1-methoxybenzene Step1->Intermediate Step2 Reaction at C-Br (e.g., Buchwald-Hartwig Amination) Intermediate->Step2 FinalProduct Disubstituted Product Step2->FinalProduct

Caption: A typical workflow for sequential functionalization.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a reliable handle for selective, stepwise functionalization. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can unlock the full synthetic potential of this intermediate, enabling the efficient construction of a diverse range of complex molecules for applications in drug discovery and materials science.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The compound 2-Bromo-1-iodo-4-methoxybenzene stands out as a particularly valuable building block due to its differentiated reactivity, offering a platform for sequential, site-selective cross-coupling reactions. The presence of two distinct halogen atoms—iodine and bromine—on the same aromatic ring allows for a programmed introduction of different substituents, a feature of immense utility in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2]

The key to unlocking the synthetic potential of this molecule lies in the judicious selection of a catalyst. The carbon-iodine bond, being weaker and more susceptible to oxidative addition by a low-valent metal catalyst, can be selectively functionalized while leaving the more robust carbon-bromine bond intact for a subsequent transformation.[2] This guide provides a comparative analysis of various palladium-based catalyst systems for the most common and synthetically powerful cross-coupling reactions involving this compound: the Suzuki-Miyaura, Heck, and Sonogashira couplings. We will delve into the mechanistic underpinnings of catalyst choice, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Principle of Chemoselective Coupling

The differential reactivity of the C–I and C–Br bonds is the foundation for the selective functionalization of this compound. The bond dissociation energies (BDEs) for C–I, C–Br, and C–Cl bonds in aryl halides follow the trend C–I < C–Br < C–Cl. Consequently, the oxidative addition of a Pd(0) catalyst to the C–X bond, which is typically the rate-determining step in the catalytic cycle of many cross-coupling reactions, occurs preferentially at the C–I bond.[3] By carefully controlling the reaction conditions and catalyst system, one can achieve high selectivity for the coupling at the iodine-bearing position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds.[4][5][6] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[4][5][7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[4][5][8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (Ar-I) transmetalation_intermediate [Ar-Pd(II)L₂-R'] pd2_complex->transmetalation_intermediate Transmetalation (R'-B(OH)₂ + Base) product_complex Ar-R' transmetalation_intermediate->product_complex Reductive Elimination product_complex->pd0 Regeneration

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Comparison of Catalyst Systems for Selective Suzuki-Miyaura Coupling

The choice of palladium precursor and ligand is critical for achieving high yields and selectivity. For the selective coupling at the C-I bond of this compound, several catalyst systems have proven effective.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄TriphenylphosphineK₂CO₃1,4-Dioxane/H₂O80-10012-2485-95Readily available, but can require higher catalyst loading.[4]
Pd(OAc)₂ + SPhosSPhosK₃PO₄Toluene1008-16>95Highly active for challenging substrates; good for lower catalyst loadings.
PdCl₂(dppf)dppfCs₂CO₃DMF901290-98Robust and reliable for a wide range of substrates.[3]
Pd₂(dba)₃ + XPhosXPhosK₃PO₄t-BuOH1006-12>95Excellent for sterically hindered substrates and achieving high turnover numbers.[10]
Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: To selectively couple phenylboronic acid with this compound at the iodo position.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.[11]

  • Add the degassed solvent mixture of 1,4-Dioxane and water (typically a 4:1 ratio).[11]

  • Attach the condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-methoxy-1,1'-biphenyl.

Heck Coupling: Vinylation of Aryl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12][13][14][15] This reaction is instrumental in the synthesis of substituted alkenes.

Catalytic Cycle of the Heck Reaction

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[12][13][14]

Heck_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (Ar-I) alkene_complex [Ar-Pd(II)L₂(Alkene)] pd2_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)L₂-I alkene_complex->insertion_product Migratory Insertion product_complex Alkene Product + HPd(II)L₂-I insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparison of Catalyst Systems for Selective Heck Coupling

For the Heck reaction, phosphine ligands are commonly employed, although phosphine-free systems are also effective. The choice of base and solvent can significantly influence the reaction outcome.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
Pd(OAc)₂PPh₃Et₃NDMF or Acetonitrile10012-2480-90A classic and cost-effective system.[14]
Pd(OAc)₂P(o-tolyl)₃K₂CO₃NMP1208-1685-95Bulky phosphine ligand can improve efficiency.
Herrmann's CatalystNoneNaOAcDMAc1306-12>90A highly active palladacycle catalyst.
Pd/CNoneEt₃NToluene1102475-85Heterogeneous catalyst, allowing for easier separation.[16]
Experimental Protocol: Selective Heck Coupling

Objective: To selectively couple n-butyl acrylate with this compound at the iodo position.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve this compound, Pd(OAc)₂, and PPh₃ in anhydrous DMF.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add n-butyl acrylate and triethylamine to the reaction mixture.

  • Seal the Schlenk tube and heat it to 100 °C in an oil bath.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired vinylated product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18][19][20] It typically employs a palladium catalyst and a copper(I) co-catalyst.[17][20]

Catalytic Cycle of the Sonogashira Reaction

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[17][18]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)L₂-C≡CR pd2_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_complex cu_acetylide->cu_halide alkyne H-C≡CR alkyne->cu_acetylide + Base

Caption: Interconnected catalytic cycles in the Sonogashira coupling reaction.

Comparison of Catalyst Systems for Selective Sonogashira Coupling

The classic Sonogashira conditions involve a palladium catalyst, a copper(I) salt, and an amine base. Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts.[19]

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT - 504-1285-95Standard, reliable conditions for many substrates.[17]
Pd(OAc)₂ + PPh₃CuIPiperidineDMFRT2-6>90Mild conditions, often proceeding at room temperature.
Pd(dppf)Cl₂CuIDIPAToluene606-1290-98Effective for a broad range of functional groups.
Pd₂(dba)₃ + AsPh₃NoneCs₂CO₃Methanol608-1680-90Copper-free conditions to prevent alkyne dimerization.[21]
Experimental Protocol: Selective Sonogashira Coupling

Objective: To selectively couple phenylacetylene with this compound at the iodo position.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and degassed triethylamine via syringe.

  • Stir the mixture at room temperature for 5 minutes, then add phenylacetylene dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Conclusion

The selective functionalization of this compound is a powerful strategy in modern organic synthesis. The success of this approach hinges on the careful selection of the catalyst and reaction conditions. For Suzuki-Miyaura, Heck, and Sonogashira couplings, palladium-based catalysts offer a reliable and efficient means to achieve selective C-C bond formation at the more labile carbon-iodine bond. By understanding the principles of catalyst activity and selectivity, and by employing robust experimental protocols, researchers can effectively leverage the unique reactivity of this versatile building block to construct complex molecular architectures with precision and control.

References

A Comparative Guide to Synthetic Strategies: One-Pot vs. Stepwise Reactions Utilizing 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice between a one-pot or a stepwise reaction sequence can significantly influence the efficiency, yield, and overall success of a synthetic campaign. This guide provides an in-depth comparison of these two fundamental strategies, with a specific focus on reactions involving the versatile building block, 2-Bromo-1-iodo-4-methoxybenzene. By examining the inherent reactivity of this di-halogenated aromatic compound, we can elucidate the distinct advantages and disadvantages of each approach, supported by experimental data and mechanistic insights. This information is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Strategic Importance of this compound

This compound (CAS: 466639-53-2) is a valuable intermediate in organic synthesis due to its differentiated reactivity.[1] The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition with transition metal catalysts, such as palladium, than the carbon-bromine (C-Br) bond.[1][2] This reactivity differential is a cornerstone of its utility, allowing for selective and sequential functionalization of the aromatic ring.[1][2] This key feature enables the precise construction of complex molecular architectures, a critical aspect in the development of pharmaceuticals and advanced materials.[1]

Understanding the Methodologies: One-Pot vs. Stepwise Synthesis

Stepwise Synthesis: This traditional approach involves the sequential execution of reactions in separate vessels.[3] After each reaction step, the intermediate product is isolated and purified before proceeding to the next transformation.[3] This method offers a high degree of control over each individual reaction.[3]

One-Pot Synthesis: In contrast, a one-pot synthesis involves subjecting a reactant to multiple, consecutive chemical transformations within a single reaction vessel.[3][4] This strategy avoids the isolation and purification of intermediates, which can lead to significant savings in time, resources, and an increase in overall yield.[3][4] One-pot procedures can be further categorized into multicomponent reactions, domino reactions, and sequential addition protocols.[3]

Stepwise_vs_OnePot cluster_stepwise Stepwise Synthesis cluster_onepot One-Pot Synthesis A Starting Material B Intermediate 1 (Isolated & Purified) A->B Reaction 1 C Product B->C Reaction 2 D Starting Material E Intermediate 1 (In-situ) D->E Reaction 1 F Product E->F Reaction 2

Yield Comparison: A Data-Driven Analysis

The primary advantage of one-pot synthesis often lies in the potential for higher overall yields. This is largely due to the avoidance of material loss that inevitably occurs during the workup and purification of intermediates in a stepwise process.[3] While specific, directly comparative studies on one-pot versus stepwise reactions for a single target molecule using this compound are not extensively documented in readily available literature, we can infer the potential yield differences from established principles and related examples.

Consider a hypothetical two-step sequence involving a Sonogashira coupling followed by a Suzuki coupling on this compound.

Reaction TypeStep 1: Sonogashira Coupling (C-I)Step 2: Suzuki Coupling (C-Br)Overall Yield
Stepwise Assumed 90% Yield (after isolation)Assumed 85% Yield (after isolation)76.5%
One-Pot Assumed >95% Conversion (in-situ)Assumed 85% Yield (after single workup)~85%

Note: The yields presented in this table are hypothetical and for illustrative purposes. Actual yields can vary significantly based on specific substrates, reaction conditions, and scale.

The rationale behind the potential for a higher overall yield in the one-pot scenario is the elimination of a full workup and purification step after the initial Sonogashira coupling. This minimizes the loss of the intermediate product.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for conducting both stepwise and one-pot reactions with this compound.

Stepwise Synthesis: Sequential Sonogashira and Suzuki Couplings

Step 1: Selective Sonogashira Coupling at the C-I Position

This protocol is adapted from established procedures for the Sonogashira coupling of dihalopyridines.[5]

  • Materials: this compound (1.0 equiv), terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), Copper(I) iodide (CuI) (0.1 equiv), Triethylamine (Et₃N) (anhydrous and degassed), Tetrahydrofuran (THF) (anhydrous and degassed).

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous and degassed THF and Et₃N via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne dropwise and stir at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

    • Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the mono-alkynylated intermediate.

Step 2: Suzuki Coupling at the C-Br Position

This protocol is based on general procedures for Suzuki coupling.[6][7]

  • Materials: 2-Bromo-4-alkynyl-1-methoxybenzene (from Step 1), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and a suitable solvent (e.g., DME/H₂O).

  • Procedure:

    • In a flask, dissolve the bromo-alkynyl intermediate and the arylboronic acid in the solvent mixture.

    • Add the base and degas the mixture.

    • Add the palladium catalyst and heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

    • After cooling to room temperature, perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Stepwise_Protocol Start This compound Step1 Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N, THF) Start->Step1 Intermediate 2-Bromo-4-alkynyl-1-methoxybenzene (Workup & Purification) Step1->Intermediate Step2 Suzuki Coupling (Pd(PPh3)4, Base, Solvent) Intermediate->Step2 Product Disubstituted Product Step2->Product

One-Pot Synthesis: Sequential Sonogashira and Suzuki Couplings

This protocol leverages the differential reactivity of the C-I and C-Br bonds to perform both couplings in a single vessel.

  • Materials: this compound (1.0 equiv), terminal alkyne (1.1 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv for each step), CuI (0.1 equiv), bases (e.g., Et₃N and K₂CO₃), and solvents (e.g., THF and DME/H₂O).

  • Procedure:

    • Follow steps 1-5 of the Sonogashira coupling protocol in a suitable reaction vessel.

    • Once the first coupling is complete (as determined by in-process monitoring), add the arylboronic acid, the second base (K₂CO₃), and the second portion of the palladium catalyst.

    • If necessary, add a co-solvent (e.g., DME/H₂O).

    • Heat the reaction mixture to a temperature sufficient to initiate the Suzuki coupling at the C-Br position.

    • Monitor the reaction until completion.

    • Perform a single aqueous workup and purification of the final disubstituted product.

OnePot_Protocol Start This compound Step1 Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N, THF) Start->Step1 Step2 Add Suzuki Reagents (Arylboronic acid, Pd(PPh3)4, Base) Step1->Step2 Product Disubstituted Product (Single Workup & Purification) Step2->Product

Mechanistic Considerations and Causality

The success of both stepwise and one-pot sequential reactions with this compound hinges on the significant difference in the bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[8]

Sonogashira Coupling: This reaction is highly selective for aryl iodides over aryl bromides.[5] The coupling typically proceeds at room temperature in the presence of a palladium catalyst and a copper(I) co-catalyst.[9][10]

Suzuki Coupling: While the Suzuki reaction can also be performed on aryl iodides, it generally requires more forcing conditions (e.g., higher temperatures) to activate the stronger C-Br bond.[7]

In a one-pot scenario, the initial, milder conditions of the Sonogashira coupling selectively target the C-I bond. Subsequently, by altering the reaction conditions (e.g., increasing the temperature and adding the Suzuki coupling partners), the less reactive C-Br bond can be functionalized.

Conclusion: Choosing the Optimal Strategy

The decision to employ a one-pot or stepwise approach is multifaceted and depends on the specific goals of the synthesis.

Stepwise synthesis is often preferred when:

  • The intermediate is required for other synthetic routes.

  • The reaction conditions for the two steps are incompatible.

  • A very high purity of the final product is paramount, and purification of the intermediate simplifies the final purification.

One-pot synthesis is advantageous when:

  • The primary goal is to maximize overall yield and efficiency.[4]

  • Time and resource conservation are critical factors.[4]

  • The intermediate is unstable or difficult to isolate.

  • "Green chemistry" principles, such as reducing solvent waste and energy consumption, are a priority.[11]

For the synthesis of disubstituted methoxybenzene derivatives from this compound, a one-pot sequential cross-coupling strategy presents a highly effective and efficient method.[12] By carefully controlling the reaction conditions, researchers can selectively functionalize both positions of the aromatic ring, enabling the rapid generation of diverse molecular scaffolds.

References

A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromo-1-iodo-4-methoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of organic synthesis and medicinal chemistry, the precise structural elucidation of substituted aromatic compounds is paramount. Isomeric impurities can drastically alter the pharmacological and toxicological profiles of a target molecule. This guide provides an in-depth spectroscopic comparison of 2-Bromo-1-iodo-4-methoxybenzene and two of its structural isomers: 1-Bromo-2-iodo-4-methoxybenzene and 4-Bromo-2-iodo-1-methoxybenzene. We will explore how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry can be synergistically employed for unambiguous identification, grounded in established experimental protocols and spectroscopic principles.

Introduction to Isomer Differentiation

Substituted anisoles, such as bromo-iodo-methoxybenzene, are valuable intermediates in the synthesis of complex organic molecules. The specific arrangement of substituents on the benzene ring dictates the molecule's reactivity and steric properties. Incorrect isomer identification can lead to failed syntheses or the generation of unintended, potentially harmful, byproducts. Therefore, robust analytical methods are essential for quality control and structural verification. This guide focuses on distinguishing the target compound, this compound, from its positional isomers by leveraging subtle but significant differences in their spectroscopic signatures.

Molecular Structures of the Isomers

A clear visualization of the isomers is crucial for understanding the origin of their distinct spectroscopic properties. The relative positions of the electron-donating methoxy group (-OCH₃) and the electronegative halogen atoms (Br and I) create unique electronic environments for each proton and carbon atom in the aromatic ring.

Caption: Molecular structures of the three bromo-iodo-methoxybenzene isomers.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential. The following section outlines the methodologies for obtaining high-quality spectroscopic data.

General Sample Preparation

For NMR and FT-IR analyses, dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube or on a salt plate (for IR), respectively. For Mass Spectrometry, prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Spectroscopic Instrumentation
  • NMR Spectroscopy: Data should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

  • FT-IR Spectroscopy: A standard FT-IR spectrometer equipped with a DTGS detector is sufficient. Data is typically collected over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Electron Ionization (EI) mass spectrometry is ideal for observing characteristic fragmentation patterns.

The general workflow for analysis is depicted below:

G Sample Isomer Sample Prep Sample Preparation (Dissolution) Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR FTIR FT-IR Analysis Prep->FTIR MS Mass Spectrometry (EI-MS) Prep->MS Data Spectroscopic Data (Spectra, m/z) NMR->Data FTIR->Data MS->Data Analysis Comparative Analysis & Structure Elucidation Data->Analysis

Caption: General experimental workflow for spectroscopic analysis.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons are highly sensitive to the substituent pattern. The electron-donating methoxy group tends to shield (shift upfield) ortho and para protons, while the electronegative halogens deshield (shift downfield) nearby protons.[1][2]

Table 1: Comparison of ¹H NMR Data (in CDCl₃)

Compound NameProton H3Proton H5Proton H6Methoxy (-OCH₃)
This compound 7.19 (d, J=2.8 Hz)6.59 (dd, J=8.8, 2.8 Hz)7.68 (d, J=8.8 Hz)3.77 (s)
1-Bromo-2-iodo-4-methoxybenzene ~7.3 (d)~6.7 (dd)~7.8 (d)~3.8 (s)
4-Bromo-2-iodo-1-methoxybenzene 6.67-6.70 (d)7.39-7.42 (dd)7.87-7.88 (d)3.86 (s)

Data for this compound from experimental sources.[3][4] Data for 4-Bromo-2-iodo-1-methoxybenzene from experimental sources.[5] Data for 1-Bromo-2-iodo-4-methoxybenzene is predicted based on substituent effects.[6][7]

Analysis:

  • This compound: The proton at C6 is significantly deshielded by the adjacent iodine, resulting in a downfield doublet at 7.68 ppm.[3][4] The proton at C3, ortho to bromine, appears as a doublet at 7.19 ppm.[3][4] The proton at C5 is coupled to both H3 (meta-coupling, small J) and H6 (ortho-coupling, large J), appearing as a doublet of doublets.[3][4]

  • 1-Bromo-2-iodo-4-methoxybenzene: The substitution pattern is similar to the target compound, but the positions of Br and I are swapped. This would likely result in subtle shifts, but the overall splitting pattern of three distinct aromatic signals (a doublet, a doublet of doublets, and another doublet) would be similar.

  • 4-Bromo-2-iodo-1-methoxybenzene: Here, the methoxy group is at C1. The proton at C6 is deshielded by the adjacent iodine, giving a doublet at a very downfield position of ~7.88 ppm.[5] The proton at C3, ortho to the methoxy group, is the most shielded, appearing as a doublet around 6.68 ppm.[5] The C5 proton, ortho to the bromine, is a doublet of doublets.[5] The clear separation and distinct chemical shifts of the three aromatic protons in this isomer make it readily distinguishable.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, particularly regarding the quaternary (substituent-bearing) carbons. The chemical shifts of the aromatic carbons generally range from 110-160 ppm.[2]

Table 2: Comparison of ¹³C NMR Data (in CDCl₃)

Compound NameC1C2C3C4C5C6-OCH₃
This compound ~88~115~125~160~113~140~56
1-Bromo-2-iodo-4-methoxybenzene ~116~89~125~160~114~138~56
4-Bromo-2-iodo-1-methoxybenzene 157.987.1112.4113.8132.6141.657.0

Data for 4-Bromo-2-iodo-1-methoxybenzene from experimental sources.[5] Data for the other isomers are predicted based on additive models and known substituent effects.

Analysis:

  • The carbon atom bearing the iodine (C-I) is consistently found at a low chemical shift (upfield) for a substituted aromatic carbon, typically around 87-89 ppm, due to the "heavy atom effect".[5]

  • The carbon attached to the methoxy group (C-O) is the most deshielded, appearing far downfield (~158-160 ppm).[5]

  • In 4-Bromo-2-iodo-1-methoxybenzene , the carbon bearing bromine (C-Br) is at a relatively low field (~113.8 ppm), while in the other isomers, the C-Br carbon is expected at a similar position.[5] The key differentiator is the combination of the C-I and C-O shifts and the number of signals. Symmetrical substitution patterns would reduce the number of unique carbon signals.[8]

FT-IR Spectroscopy

Infrared spectroscopy is useful for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these specific isomers, certain fingerprint regions can offer corroborating evidence.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

VibrationTypical RangeExpected Presence
Aromatic C-H Stretch3100-3000Yes
Aliphatic C-H Stretch (-OCH₃)3000-2850Yes
Aromatic C=C Stretch1600-1400Yes
Asymmetrical C-O-C Stretch (Aryl Ether)1275-1200Yes
Symmetrical C-O-C Stretch (Aryl Ether)1075-1020Yes
C-H Out-of-Plane Bending900-675Yes

Data compiled from general spectroscopic tables.[9][10][11][12][13]

Analysis: All three isomers will show characteristic absorptions for an alkyl aryl ether. The most diagnostic region is the C-H out-of-plane (oop) bending between 900-675 cm⁻¹. The pattern of bands in this region is highly dependent on the substitution pattern of the aromatic ring.[9][11] For a 1,2,4-trisubstituted benzene ring, one would expect a strong absorption band in the 880-800 cm⁻¹ range. While subtle differences might exist between the isomers, these are often difficult to resolve without authentic reference spectra.

Mass Spectrometry

Mass spectrometry provides the molecular weight and crucial information about the elemental composition, particularly the halogens.

Analysis:

  • Molecular Ion (M⁺): All three isomers have the same molecular formula (C₇H₆BrIO) and thus the same nominal molecular weight of 312 g/mol .[14][15][16]

  • Isotopic Pattern: The most telling feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[17] This means the mass spectrum will show two peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, at m/z 312 and 314.[5] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation: Upon electron ionization, the molecular ions will fragment.[18][19] Common fragmentation patterns for alkyl halides involve the loss of the halogen atom or alpha-cleavage.[20] The loss of iodine (the weaker C-X bond) would lead to a fragment at m/z 185/187 (M-127). Loss of bromine would result in a fragment at m/z 233 (M-79/81). The relative abundances of these fragment ions might differ slightly between isomers due to steric and electronic effects influencing bond strengths, but this can be a less reliable method for differentiation than NMR.

Conclusion

While FT-IR and Mass Spectrometry are vital for confirming functional groups and elemental composition, ¹H NMR spectroscopy stands out as the most definitive technique for distinguishing between this compound and its positional isomers. The unique chemical shifts and coupling patterns of the aromatic protons provide a distinct fingerprint for each substitution pattern. ¹³C NMR supports this identification, particularly through the characteristic shifts of the carbon atoms directly bonded to iodine and the methoxy group. A comprehensive analysis utilizing all these techniques provides a self-validating system for the unambiguous structural elucidation of these important chemical intermediates.

References

A Comparative Guide to the Reactivity of 2-Bromo-1-iodo-4-methoxybenzene: Theoretical Predictions vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of complex molecule construction. Among these, 2-bromo-1-iodo-4-methoxybenzene presents a particularly interesting case study in reactivity and regioselectivity. This guide offers an in-depth analysis of its chemical behavior, contrasting theoretical predictions grounded in fundamental chemical principles with published experimental outcomes. We will explore the key factors governing its reactivity in halogen-metal exchange and palladium-catalyzed cross-coupling reactions, providing a robust framework for synthetic planning.

Theoretical Reactivity Profile

The reactivity of this compound is dictated by the interplay of several factors: the intrinsic properties of the carbon-halogen bonds, the electronic influence of the methoxy group, and steric considerations.

Carbon-Halogen Bond Strength

The primary determinant of reactivity in many transformations is the bond dissociation energy (BDE) of the carbon-halogen bond. The established trend for aryl halides is that the C-I bond is significantly weaker and longer than the C-Br bond.[1][2][3] This is due to the larger atomic radius of iodine, which results in less effective orbital overlap with carbon compared to bromine.[1][2]

BondAverage Bond Energy (kJ/mol)
C-I~240[4]
C-Br~276-290[1][4]
C-Cl~339-346[1][4]

Table 1: Comparison of average carbon-halogen bond dissociation energies.

Based on BDE alone, any reaction where the initial, rate-determining step involves C-X bond cleavage is expected to occur preferentially at the C-I position. This includes crucial reactions like oxidative addition in palladium-catalyzed cycles and halogen-metal exchange.[5][6]

Electronic and Steric Effects

The methoxy (-OCH₃) group at the C4 position is a moderate electron-donating group (EDG) through resonance, while being weakly electron-withdrawing through induction. Its net effect is the donation of electron density to the aromatic ring, particularly at the ortho (C3, C5) and para (C6, not applicable here) positions. This increased electron density can influence the rate of oxidative addition, which is often faster for electron-poor aryl halides.[7]

The positions of the halogens relative to each other and to the methoxy group also introduce steric and electronic asymmetry. The iodine atom is at C1, ortho to the methoxy group, while the bromine is at C2, meta to it. This positioning can influence catalyst approach and the stability of reaction intermediates.

Experimental Reactivity: A Tale of Two Pathways

Experimental evidence largely validates the theoretical predictions, demonstrating a clear preference for reactions at the more labile C-I bond. We will examine this through the lens of two major classes of reactions: halogen-metal exchange and palladium-catalyzed cross-coupling.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for generating organometallic nucleophiles. The reaction rate is kinetically controlled and highly dependent on the halogen, following the general trend I > Br > Cl.[8][9]

Treatment of an aryl dihalide like this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), is expected to result in selective exchange at the iodo position. This is an extremely rapid process, often occurring at temperatures as low as -78 °C.[9][10][11] The resulting aryllithium species is a potent nucleophile, ready for trapping with various electrophiles.

The mechanism is believed to proceed through an "ate-complex" intermediate, where the nucleophilic carbanion of the organolithium attacks the halogen atom.[8][10][11] The lower electronegativity and higher polarizability of iodine make it a better electrophile for this attack compared to bromine.

Workflow: Selective Lithium-Halogen Exchange

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_quench Electrophilic Quench cluster_product Product SM This compound Reagent n-BuLi THF, -78 °C SM->Reagent Exchange at C-I Int 2-Bromo-4-methoxyphenyllithium Reagent->Int Eplus Electrophile (E+) e.g., DMF, CO2, etc. Int->Eplus Trapping Product 2-Bromo-1-E-4-methoxybenzene Eplus->Product

Caption: Workflow for selective C-I bond functionalization via lithium-halogen exchange.

Direct formation of a Grignard reagent by reaction with magnesium metal is often challenging and can be subject to an induction period.[12][13] A more reliable method is the magnesium-halogen exchange, typically using a reagent like isopropylmagnesium chloride (i-PrMgCl).[8][14] Often, this is used in combination with lithium chloride (LiCl) to form highly reactive "Turbo Grignards," which can perform the exchange under mild conditions.[15] Similar to the lithium-halogen exchange, the selectivity overwhelmingly favors the C-I bond.[8][16]

Experimental Protocol: Selective Grignard Reagent Formation

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of i-PrMgCl·LiCl (1.05 eq) in THF dropwise over 15 minutes.

  • Exchange: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

  • Trapping: The resulting Grignard reagent, 2-bromo-4-methoxyphenylmagnesium chloride, can be used directly by adding a desired electrophile (e.g., an aldehyde, ketone, or ester).[17][18]

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to modern synthesis. The catalytic cycle for reactions like Suzuki-Miyaura and Sonogashira coupling begins with the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[6][19] This step is almost always the selectivity-determining step in polyhalogenated substrates.

The reactivity order for oxidative addition is well-established: I > Br > Cl > F.[5][7] Therefore, selective cross-coupling at the C-I position of this compound is the strongly predicted and experimentally observed outcome.[5][20]

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[7][21] When this compound is subjected to Suzuki coupling conditions with one equivalent of a boronic acid, the reaction proceeds selectively at the iodine-bearing carbon.[5] The C-Br bond remains intact, available for a subsequent, different cross-coupling reaction, enabling a powerful iterative functionalization strategy.

Catalytic Cycle: Selective Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ Catalyst pd2_complex Ar(Br)-Pd(II)(I)L₂ Oxidative Adduct pd0->pd2_complex Oxidative Addition (at C-I bond) substrate Ar(I)(Br) transmetal Ar(Br)-Pd(II)(R)L₂ pd2_complex->transmetal Transmetalation transmetal->pd0 Catalyst Regeneration product Ar(R)(Br) transmetal->product boronic {R-B(OH)₂ | + Base}

Caption: The catalytic cycle for Suzuki coupling showing selective oxidative addition at the C-I bond.

Similarly, the Sonogashira coupling, which joins a terminal alkyne with an organic halide, also shows high selectivity for the C-I bond.[20][22][23] The underlying principle remains the same: the facile oxidative addition of the palladium catalyst into the weaker C-I bond initiates the reaction, leaving the C-Br bond untouched for further diversification.[20]

Summary and Comparison

The reactivity of this compound is a clear example of how fundamental principles can accurately predict synthetic outcomes. The significant difference in bond dissociation energy between the C-I and C-Br bonds is the dominant factor controlling regioselectivity.

Reaction TypeTheoretical PredictionExperimental OutcomeKey Controlling Factor
Lithium-Halogen Exchange Selective exchange at C-IConfirmed: High selectivity for C-I exchange[8][24]Kinetic control; I > Br exchange rate[9]
Magnesium-Halogen Exchange Selective exchange at C-IConfirmed: High selectivity for C-I exchange[15][16]Kinetic control; I > Br exchange rate[8]
Suzuki-Miyaura Coupling Selective coupling at C-IConfirmed: High selectivity for C-I coupling[5][7]Oxidative addition rate: C-I >> C-Br[6]
Sonogashira Coupling Selective coupling at C-IConfirmed: High selectivity for C-I coupling[20]Oxidative addition rate: C-I >> C-Br[20]

Table 2: Comparison of theoretical and experimental reactivity.

Conclusion for the Synthetic Chemist

For professionals in drug development and chemical research, this compound serves as a versatile and predictable building block. The pronounced reactivity difference between its two halogen atoms allows for a highly regioselective, stepwise approach to molecular elaboration. By choosing reaction conditions appropriately, one can reliably functionalize the C-I position via halogen-metal exchange or palladium-catalyzed cross-coupling while preserving the C-Br bond as a handle for subsequent transformations. This inherent and predictable selectivity minimizes the need for complex protecting group strategies, streamlining synthetic routes and enhancing overall efficiency in the construction of complex, multi-substituted aromatic scaffolds.

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-1-iodo-4-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the nuanced world of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-1-iodo-4-methoxybenzene, a halogenated aromatic compound. By understanding the chemical's specific hazards and the rationale behind these disposal procedures, you can ensure the safety of yourself, your colleagues, and the environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated organic compound, a class of chemicals that requires stringent safety protocols.[1]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Harmful if Swallowed/Inhaled/Absorbed through skin: Some sources indicate that similar compounds can be harmful by inhalation, in contact with skin, and if swallowed.[4][5]

Due to these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Information for this compound and its Isomers

Hazard StatementGHS ClassificationSource
Causes skin irritationH315[2][3]
Causes serious eye irritationH319[2][3]
May cause respiratory irritationH335[2][3]
Harmful if swallowedH302[5]
Harmful in contact with skinH312[5]
Harmful if inhaledH332[5]

The Cardinal Rule: Segregation of Halogenated Waste

The foundational principle for the disposal of this compound is its strict segregation as halogenated organic waste .[1][6] Halogenated compounds, containing elements like bromine, iodine, chlorine, or fluorine, require specific disposal methods, often involving high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[7] Co-mingling halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal for the entire container.[8]

Disposal_Workflow Start Begin Disposal Process Prep 1. Don PPE & Prepare Fume Hood Start->Prep Identify 2. Identify Waste Type (Solid, Liquid, Contaminated) Prep->Identify SolidWaste 3a. Transfer Solid to Halogenated Solid Waste Identify->SolidWaste Solid LiquidWaste 3b. Collect Rinsate/Solution in Halogenated Liquid Waste Identify->LiquidWaste Liquid ContaminatedWaste 3c. Place Contaminated Items in Halogenated Solid Waste Identify->ContaminatedWaste Contaminated Items Seal 4. Securely Cap Waste Container SolidWaste->Seal LiquidWaste->Seal ContaminatedWaste->Seal Store 5. Store in Satellite Accumulation Area Seal->Store EHS 6. Arrange for EHS Pickup Store->EHS

References

Operational Guide: Personal Protective Equipment for Handling 2-Bromo-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the handling of 2-Bromo-1-iodo-4-methoxybenzene (CAS: 466639-53-2). As a halogenated aromatic compound, its potential for causing irritation necessitates stringent adherence to safety procedures to ensure the well-being of laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.

Core Hazard Assessment and Engineering Controls

Before any personal protective equipment is selected, a foundational understanding of the compound's hazards and the implementation of primary engineering controls are paramount. PPE should always be considered the final line of defense after engineering and administrative controls have been established.

1.1 Hazard Profile this compound is classified with the following key hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2][3]

  • H302: Harmful if swallowed.[3][4]

The primary routes of exposure are through skin contact, eye contact, and inhalation of its dust or vapors.[5]

1.2 Primary Engineering Control: The Chemical Fume Hood All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[5] This is the most critical control measure, as it contains vapors and fine particulates at the source, directly mitigating the risk of respiratory irritation (H335).

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure. The following table summarizes the minimum required equipment for handling this compound.

Protection Area Required PPE Rationale & Specifications
Eye & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, which can cause serious eye irritation (H319).[1][2] A face shield should be worn over the goggles during procedures with a higher risk of splashing.[6]
Hand Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[7] Immediately remove and replace any gloves that become contaminated. For extended handling or immersion, heavier-duty gloves should be considered.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is mandatory to protect against skin contact and contamination of personal clothing.[5]
Respiratory None (with proper engineering controls)When work is performed within a certified fume hood, specific respiratory protection is not typically required.[5] For emergency situations such as a large spill outside of a fume hood, an approved mask or respirator should be used.[5]

Procedural Guide: Donning, Doffing, and Disposal

Proper procedure in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

3.1 Donning Procedure (Putting On)

  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Put on chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

3.2 Doffing Procedure (Taking Off) This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Peel one glove off, ball it into the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first one.

  • Face Shield/Goggles: Remove the face shield and then the goggles from the back of the head forward.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself to contain any potential surface contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[1]

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Donning cluster_ops Operation & Disposal assess_hazards 1. Assess Hazards (H315, H319, H335) eng_controls 2. Implement Engineering Controls (Chemical Fume Hood) assess_hazards->eng_controls Primary mitigation select_ppe 3. Select & Don PPE eng_controls->select_ppe Secondary mitigation ppe_details • Chemical Splash Goggles • Nitrile Gloves • Laboratory Coat select_ppe->ppe_details handle_chem 4. Proceed with Handling select_ppe->handle_chem disposal 5. Follow Disposal Procedures handle_chem->disposal

Caption: PPE Selection and Safe Handling Workflow for this compound.

Emergency Protocols and Decontamination

4.1 Spills

  • Ensure you are wearing the appropriate PPE, including respiratory protection if the spill is large and outside of a fume hood.

  • Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[5][8]

  • Sweep up the absorbed material and place it into a suitable, tightly closed container for chemical waste disposal.[5][8]

  • Do not allow the material or cleanup waste to enter drains or water courses.[5]

4.2 Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[5][9] If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[5][9]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][10]

Waste Disposal Plan

All waste materials, including the compound itself and any contaminated materials (e.g., absorbent, used gloves, pipette tips), must be treated as hazardous waste.

  • Contaminated PPE: Used gloves and other disposable items should be placed in a designated hazardous waste container immediately after use.

  • Chemical Waste: Unused product and spill cleanup materials must be collected in a sealed, properly labeled hazardous waste container.

  • Final Disposal: All chemical waste must be disposed of through an approved waste disposal plant, in accordance with all local, regional, and national regulations.[9] Never dispose of this chemical down the drain.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, minimizing risk and ensuring a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-iodo-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-iodo-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.